molecular formula C7H13N B3117240 3-Cyclohexen-1-amine,1-methyl-(9CI) CAS No. 22209-23-0

3-Cyclohexen-1-amine,1-methyl-(9CI)

Cat. No.: B3117240
CAS No.: 22209-23-0
M. Wt: 111.18 g/mol
InChI Key: NVKYTEFUHURNDB-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-amine,1-methyl-(9CI) is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclohexen-1-amine,1-methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexen-1-amine,1-methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohex-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(8)5-3-2-4-6-7/h2-3H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKYTEFUHURNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexen-1-amine, 1-methyl-: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Cyclohexen-1-amine, 1-methyl-, a substituted cyclohexene derivative with potential relevance in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer a detailed profile. We will explore its structural features, predict its physicochemical and spectroscopic properties, propose a robust synthetic route via the Ritter reaction, and discuss its potential as a scaffold in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for drug discovery.

Introduction: The Significance of Substituted Cyclohexylamine Scaffolds

Cyclohexylamine and its derivatives are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1] The conformational rigidity of the cyclohexane ring, combined with the chemical versatility of the amine functional group, makes this scaffold a valuable building block in medicinal chemistry. The introduction of substituents, such as the methyl group and the endocyclic double bond in 3-Cyclohexen-1-amine, 1-methyl-, allows for the fine-tuning of physicochemical properties like lipophilicity, basicity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] The presence of a tertiary amine, in particular, can influence a molecule's interaction with biological targets and its overall disposition in the body. This guide will delve into the specific attributes of 3-Cyclohexen-1-amine, 1-methyl-, providing a foundational understanding for its potential exploitation in drug design.

Chemical Structure and Nomenclature

The compound of interest is systematically named 1-methylcyclohex-3-en-1-amine according to IUPAC nomenclature.[3] It is also referred to as 3-Cyclohexen-1-amine, 1-methyl-.

  • Molecular Formula: C₇H₁₃N[3]

  • Molecular Weight: 111.18 g/mol [3]

  • CAS Number: 29509-84-8

  • Canonical SMILES: CC1(CCC=CC1)N[3]

  • InChI: InChI=1S/C7H13N/c1-7(8)5-3-2-4-6-7/h2-3H,4-6,8H2,1H3[3]

The structure features a six-membered cyclohexene ring with a double bond at the 3-position. A methyl group and an amine group are both attached to the C1 position, making it a tertiary carbon center.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Boiling Point 150-160 °C
Density ~0.85-0.90 g/cm³
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.0
pKa (of the conjugate acid) 9.5 - 10.5
Solubility Sparingly soluble in water, soluble in organic solvents

These predictions are based on the properties of similar aliphatic and alicyclic amines. The LogP value suggests a moderate degree of lipophilicity, a common feature in many orally bioavailable drugs. The predicted pKa indicates that the amine will be protonated at physiological pH, which can be crucial for interactions with biological targets.

Synthesis of 1-methylcyclohex-3-en-1-amine

A plausible and efficient method for the synthesis of 1-methylcyclohex-3-en-1-amine is the Ritter reaction . This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an N-alkyl amide. The amide can then be hydrolyzed to yield the desired amine.[4][5]

A suitable starting material for this synthesis is 1-methyl-3-cyclohexen-1-ol .

Proposed Synthetic Workflow

G start 1-methyl-3-cyclohexen-1-ol reagents Acetonitrile (CH3CN) Concentrated Sulfuric Acid (H2SO4) start->reagents Ritter Reaction intermediate N-(1-methylcyclohex-3-en-1-yl)acetamide (Amide Intermediate) reagents->intermediate hydrolysis Aqueous Acid or Base (e.g., HCl or NaOH) intermediate->hydrolysis Hydrolysis product 1-methylcyclohex-3-en-1-amine hydrolysis->product workup Work-up and Purification (Extraction, Distillation) product->workup

Caption: Proposed synthetic workflow for 1-methylcyclohex-3-en-1-amine via the Ritter Reaction.

Step-by-Step Experimental Protocol

Step 1: Ritter Reaction - Formation of the Amide Intermediate

  • To a stirred solution of 1-methyl-3-cyclohexen-1-ol (1.0 eq) in acetonitrile (used in excess as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into ice-water and neutralize with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1-methylcyclohex-3-en-1-yl)acetamide.

Step 2: Hydrolysis of the Amide to the Amine

  • Reflux the crude N-(1-methylcyclohex-3-en-1-yl)acetamide with an excess of aqueous hydrochloric acid (e.g., 6M HCl) or aqueous sodium hydroxide (e.g., 20% NaOH) for 4-8 hours.

  • After cooling to room temperature, basify the reaction mixture with a concentrated solution of sodium hydroxide until strongly alkaline.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent three times.

  • Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • Purify the crude amine by fractional distillation under reduced pressure to obtain pure 1-methylcyclohex-3-en-1-amine.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected spectroscopic data for 1-methylcyclohex-3-en-1-amine can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (methyl)1.0 - 1.2singlet3H
-NH₂ (amine)1.2 - 2.0 (broad)singlet2H
-CH₂- (allylic)1.8 - 2.2multiplet4H
-CH₂- (non-allylic)1.4 - 1.7multiplet2H
-CH=CH- (vinylic)5.4 - 5.7multiplet2H
¹³C NMR Spectroscopy (Predicted)
Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (methyl)25 - 30
C1 (quaternary)50 - 55
-CH₂- (allylic)25 - 35
-CH₂- (non-allylic)20 - 25
-CH=CH- (vinylic)125 - 135
Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands, broad)
C-H stretch (sp³)2850 - 3000
C-H stretch (sp²)3000 - 3100
C=C stretch (alkene)1640 - 1680 (weak)
N-H bend (amine)1590 - 1650
Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation patterns would likely involve the loss of the methyl group (M-15) and fragmentation of the cyclohexene ring.

Reactivity and Chemical Properties

The chemical reactivity of 1-methylcyclohex-3-en-1-amine is primarily governed by the nucleophilic and basic nature of the tertiary amine and the reactivity of the carbon-carbon double bond.

  • Basicity: The amine group can readily accept a proton to form a quaternary ammonium salt.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in reactions with electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts and amides, respectively.

  • Reactions of the Alkene: The double bond can undergo various addition reactions, such as hydrogenation to the corresponding saturated cyclohexane derivative, halogenation, and epoxidation.

Potential Applications in Drug Development

While there are no specific drugs reported to contain the 1-methylcyclohex-3-en-1-amine scaffold, its structural features suggest several potential applications in medicinal chemistry.

  • Scaffold for Novel Ligands: The rigid cyclohexene framework can serve as a template for the design of ligands that bind to various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels.

  • Introduction of a Basic Center: The amine group provides a basic center that can be crucial for salt formation, improving aqueous solubility and facilitating interactions with acidic residues in protein binding pockets.

  • Modulation of Physicochemical Properties: The methyl group can enhance lipophilicity and may influence the metabolic stability of a potential drug candidate by blocking sites of metabolism.[2]

  • Bioisosteric Replacement: The cyclohexene amine moiety could be explored as a bioisostere for other cyclic amine structures in known bioactive compounds to improve their pharmacological profile.

Safety and Handling

Specific toxicity data for 1-methylcyclohex-3-en-1-amine is not available. However, based on the general properties of aliphatic amines, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Amines can be corrosive and may cause skin and eye irritation.

Conclusion

3-Cyclohexen-1-amine, 1-methyl- represents an intriguing, yet underexplored, chemical entity with potential for application in drug discovery and development. This guide has provided a comprehensive overview of its structure, predicted properties, and a plausible synthetic route. The combination of a semi-rigid cyclic scaffold, a basic amine center, and a methyl group offers a unique set of physicochemical properties that can be exploited in the design of novel therapeutic agents. Further experimental investigation into the synthesis, properties, and biological activity of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry.

References

  • PubChem. 3-Cyclohexen-1-amine, 1-methyl-. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Dourado, H. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. [Link]

  • Ziarani, G. M., et al. (2020). Recent Applications of Ritter Reactions in Organic Syntheses. ChemistrySelect, 5(45), 14217-14246. [Link]

  • NIST. Cyclohexane, 1-methyl-3-(1-methylethyl)-. [Link]

  • NIST. Cyclohexene, 3-methyl-. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Cheméo. Chemical Properties of 3-Methyl-3-cyclohexen-1-one. [Link]

  • Pouliot, M., et al. (2014). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 136(20), 7239-7242. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Hou, J., et al. (2012). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 7(6), 489-501. [Link]

  • ResearchGate. Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the protons at carbons 3, 4, 5 of 2c (400 MHz, C 6 D 6 ). [Link]

  • Harper College. Material Safety Data Sheet for 1-Methyl-1-cyclohexene. [Link]

Sources

An In-depth Technical Guide to 1-methyl-3-cyclohexen-1-amine: CAS Number and Identification

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Identification and Chemical Properties

The foundational step in the rigorous study of any chemical entity is its unequivocal identification. 1-methyl-3-cyclohexen-1-amine is registered under the CAS Number 22209-23-0 .[1] This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures that there is no ambiguity when referencing this specific chemical substance in literature, patents, and regulatory documents.

Molecular and Physical Characteristics

A thorough understanding of the compound's basic properties is crucial for its handling, characterization, and application.

PropertyValueSource
Molecular Formula C₇H₁₃NPubChem[1]
Molecular Weight 111.18 g/mol PubChem[1]
IUPAC Name 1-methylcyclohex-3-en-1-aminePubChem[1]
Canonical SMILES CC1(CCC=CC1)NPubChem[1]
InChI Key NVKYTEFUHURNDB-UHFFFAOYSA-NPubChem[1]

These fundamental descriptors form the basis of its chemical identity and are the first point of reference in any analytical workflow.

Section 2: Analytical Identification and Characterization

The identification of 1-methyl-3-cyclohexen-1-amine relies on a combination of spectroscopic and chromatographic techniques. This multi-pronged approach provides orthogonal data, leading to a high degree of confidence in the compound's identity and purity.

Spectroscopic Identification

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-methyl-3-cyclohexen-1-amine, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the methyl group protons, the amine protons (which may be broad and exchangeable with D₂O), the vinylic protons of the double bond, and the aliphatic protons of the cyclohexene ring.[2] The chemical shifts and coupling patterns of these signals are diagnostic for the specific arrangement of atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include those for the methyl carbon, the quaternary carbon bonded to the amine and methyl groups, the two vinylic carbons, and the three aliphatic carbons of the ring. The chemical shifts of these carbons provide a fingerprint of the carbon skeleton.[2]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (111.18). The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular formula C₇H₁₃N.[2]

  • Fragmentation Pattern: The fragmentation pattern will show characteristic losses of small neutral molecules or radicals, providing further structural information. For example, loss of a methyl group (CH₃) or an amino group (NH₂) would result in significant fragment ions.

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] For 1-methyl-3-cyclohexen-1-amine, a primary amine, the following characteristic absorption bands are expected:

  • N-H Stretch: Two bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[2][3][4]

  • N-H Bend: A band in the region of 1650-1580 cm⁻¹ due to the N-H bending (scissoring) vibration.[3][4]

  • C-N Stretch: A band in the region of 1250-1020 cm⁻¹ for the C-N stretching of an aliphatic amine.[3]

  • =C-H Stretch: A band typically above 3000 cm⁻¹ associated with the vinylic C-H bonds.

  • C=C Stretch: A band in the region of 1650-1600 cm⁻¹ for the carbon-carbon double bond stretch.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and, importantly, for resolving its enantiomers, as 1-methyl-3-cyclohexen-1-amine is a chiral molecule.

2.2.1. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both GC and HPLC are powerful techniques for assessing the purity of 1-methyl-3-cyclohexen-1-amine.[5] When coupled with a mass spectrometer (GC-MS or LC-MS), these methods provide both retention time and mass spectral data, offering a high degree of certainty in identification.

2.2.2. Chiral Chromatography

Due to the presence of a stereocenter at the C1 position, 1-methyl-3-cyclohexen-1-amine exists as a pair of enantiomers. The separation and quantification of these enantiomers are often critical in pharmaceutical and drug development contexts.

  • Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[6] Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[5]

  • Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[6] These diastereomers can then be separated on a standard achiral stationary phase.[6]

Section 3: Synthesis and Quality Control

The synthesis of 1-methyl-3-cyclohexen-1-amine can be approached through various synthetic routes. A common strategy involves the reaction of a suitable cyclohexene precursor with an aminating agent. For instance, a potential route could involve the reaction of 1-methyl-3-cyclohexene with reagents that facilitate the addition of an amino group to the double bond, followed by appropriate workup and purification. More advanced methods, particularly for enantioselective synthesis, may employ biocatalytic approaches using enzymes like amine transaminases.[7]

Quality Control Workflow

A robust quality control (QC) system is paramount to ensure the identity, purity, and consistency of 1-methyl-3-cyclohexen-1-amine for research and development purposes.[8][9][10]

Workflow Diagram:

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 3-Cyclohexen-1-amine and its 1-Methyl Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical analysis of the thermodynamic stability of 3-cyclohexen-1-amine and its 1-methyl analog. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the conformational and electronic factors governing the stability of these unsaturated cyclic amines. We will explore the intricate interplay of steric and stereoelectronic effects, including 1,3-diaxial interactions and allylic strain, which are critical determinants of the preferred conformations and overall thermodynamic landscape. Methodologies for both experimental and computational assessment of stability are detailed, offering a robust framework for investigating these and related molecular systems.

Introduction: Significance of Substituted Cyclohexenylamines

Cyclic amines, particularly those based on the cyclohexylamine scaffold, are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] The introduction of unsaturation, as seen in 3-cyclohexen-1-amine, and further substitution, as in its 1-methyl derivative, significantly influences the molecule's three-dimensional structure and reactivity. A thorough understanding of the thermodynamic stability of these compounds is paramount for several reasons:

  • Drug Design and Development: The conformation of a molecule dictates its interaction with biological targets. Understanding the most stable conformer is crucial for designing molecules with optimal binding affinity and efficacy.

  • Synthetic Strategy: The relative stability of isomers and conformers can influence the outcome of chemical reactions, guiding the development of stereoselective synthetic routes.[3][4]

  • Material Science: The stability of these amines is also relevant in the development of new materials where they might be used as monomers or building blocks.

This guide will focus on the key structural features that modulate the thermodynamic stability of 3-cyclohexen-1-amine and 1-methyl-3-cyclohexen-1-amine, providing both theoretical foundations and practical methodologies for their assessment.

Foundational Concepts in Cyclohexene Conformational Analysis

The cyclohexene ring adopts a "half-chair" conformation to minimize ring strain.[5] In this arrangement, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. This contrasts with the more flexible "chair" and "boat" conformations of cyclohexane.[6][7] The positions of substituents on the cyclohexene ring are classified as axial, equatorial, pseudoaxial, or pseudoequatorial, each with distinct energetic implications.

The introduction of a substituent, such as an amine group, leads to two non-equivalent half-chair conformations that can interconvert through a ring-flip process. The equilibrium between these conformers is governed by the relative steric and electronic interactions present in each.

Thermodynamic Stability of 3-Cyclohexen-1-amine

For 3-cyclohexen-1-amine, the primary determinant of conformational preference is the position of the amine group. The two primary half-chair conformers are those with the amine group in a pseudoequatorial or a pseudoaxial position.

  • Pseudoequatorial Conformer: In this arrangement, the amine group points away from the ring, minimizing steric interactions with the axial hydrogens on the same side of the ring. This is generally the more stable conformation.

  • Pseudoaxial Conformer: When the amine group is in a pseudoaxial position, it experiences steric repulsion from the axial hydrogens at the C3 and C5 positions, a phenomenon known as 1,3-diaxial interaction.[8][9] This interaction destabilizes the conformer.

The energy difference between the equatorial and axial conformations of a substituent on a cyclohexane ring is quantified by the "A-value". While A-values are well-established for saturated cyclohexanes, the principles apply to cyclohexene systems, with the understanding that the magnitude of the interactions may differ due to the altered ring geometry. For an amino group (-NH2), the preference for the equatorial position is significant.[10]

The Impact of 1-Methyl Substitution: A Deeper Dive into Steric and Allylic Strain

The introduction of a methyl group at the C1 position, creating 1-methyl-3-cyclohexen-1-amine, introduces additional layers of complexity to the conformational analysis. Now, the interplay between the amine and methyl groups, as well as their interactions with the rest of the ring, must be considered.

1,3-Diaxial Interactions

Similar to the parent compound, both the amine and methyl groups will preferentially occupy pseudoequatorial positions to avoid destabilizing 1,3-diaxial interactions.[9][11] The conformer where both bulky groups are pseudoequatorial will be significantly more stable than conformers where one or both are pseudoaxial. The steric strain induced by an axial methyl group is a well-documented phenomenon in cyclohexane chemistry, contributing to a significant energy penalty.[12][13]

Allylic 1,3-Strain (A1,3 Strain)

A crucial factor in the stability of 1-methyl-3-cyclohexen-1-amine is the concept of allylic 1,3-strain , also known as A1,3 strain.[14][15][16] This type of strain arises from the steric interaction between a substituent on one end of a double bond and a substituent on the adjacent allylic carbon.

In the context of 1-methyl-3-cyclohexen-1-amine, when the methyl group is in a pseudoaxial position, it experiences a repulsive interaction with the hydrogen atom on the C2 carbon of the double bond. This interaction forces the molecule to adopt a conformation that minimizes this strain, often by pushing the methyl group into a more pseudoequatorial-like position, though this can introduce other strains. The presence of allylic strain can significantly influence the preferred conformation and even the stereochemical outcome of reactions.[14][16][17]

Isomerization and Decomposition Pathways

The thermodynamic stability of these amines is not solely defined by their conformational equilibria. Potential isomerization and decomposition pathways also contribute to their overall stability profile.

  • Isomerization: Under certain conditions, such as in the presence of acid or a transition metal catalyst, the double bond in the cyclohexene ring can migrate.[18][19][20] This can lead to the formation of constitutional isomers, such as 1-methyl-2-cyclohexen-1-amine or 1-methyl-4-cyclohexen-1-amine. The relative stabilities of these isomers would depend on the substitution pattern around the double bond and the conformational strains in each ring system.

  • Decomposition: Cyclic amines can undergo decomposition, particularly under acidic conditions or at elevated temperatures.[21][22][23] For 3-cyclohexen-1-amine and its 1-methyl derivative, potential decomposition pathways could involve ring-opening reactions or elimination of the amine group. The presence of the double bond might also make the molecule susceptible to oxidation.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational methods is typically employed to provide a comprehensive understanding of the thermodynamic stability of molecules like 3-cyclohexen-1-amine and its derivatives.

Experimental Approaches

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.[24] This can provide information about the overall thermal stability of the compound.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR is a powerful tool for studying conformational equilibria. By analyzing the chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and calculate the free energy difference (ΔG°) between them.[25]

  • Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum are sensitive to the molecular conformation. By comparing experimental spectra with those calculated for different conformers, it is possible to infer the predominant conformation in the sample.

Kinetic Studies: The stability of these amines towards decomposition or isomerization can be quantified by kinetic measurements.[21][23] By monitoring the concentration of the compound over time under specific conditions (e.g., varying pH or temperature), the rate constants for degradation can be determined.

Computational Chemistry Methods

Computational chemistry provides invaluable insights into the thermodynamic properties of molecules at a relatively low cost.

Molecular Mechanics (MM): MM methods use classical mechanics to model the potential energy surface of a molecule. They are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.[26] DFT calculations are commonly used to:

  • Optimize the geometries of different conformers.

  • Calculate the relative energies of conformers to determine the most stable structure.

  • Calculate vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface and to compute thermodynamic properties like enthalpy and entropy.

  • Model transition states for isomerization or decomposition reactions to determine activation energies.

Experimental and Computational Workflows

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational assessment of the thermodynamic stability of a substituted cyclohexene derivative.

Computational_Workflow cluster_Input Input Generation cluster_Optimization Geometry Optimization cluster_Analysis Energy & Stability Analysis Start Define Molecular Structure (e.g., 1-methyl-3-cyclohexen-1-amine) GenConformers Generate Initial Conformations (e.g., using a conformational search algorithm) Start->GenConformers MM_Opt Molecular Mechanics (MM) Optimization (e.g., MMFF94) GenConformers->MM_Opt Initial screening DFT_Opt Density Functional Theory (DFT) Optimization (e.g., B3LYP/6-31G*) MM_Opt->DFT_Opt Refinement Freq_Calc Frequency Calculation (Confirm minima, obtain thermochemical data) DFT_Opt->Freq_Calc TS_Search Transition State Search (For isomerization/decomposition pathways) DFT_Opt->TS_Search Optional Energy_Analysis Analyze Relative Energies (Identify the most stable conformer) Freq_Calc->Energy_Analysis Final_Analysis Comprehensive Stability Assessment Energy_Analysis->Final_Analysis TS_Search->Final_Analysis

Caption: Computational workflow for assessing thermodynamic stability.

Protocol for Experimental Kinetic Analysis (pH-Dependent Stability)

This protocol outlines a general procedure for assessing the stability of a cyclic amine as a function of pH.[21][22][23]

Objective: To determine the rate of hydrolysis or decomposition of the amine at different pH values.

Materials:

  • 3-Cyclohexen-1-amine or 1-methyl-3-cyclohexen-1-amine

  • Aqueous buffer solutions of varying pH (e.g., pH 2, 4, 6, 7.4, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer (if the compound or its degradation products have a chromophore)

  • Constant temperature bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Setup:

    • For each pH value to be tested, pipette a known volume of the appropriate buffer solution into a series of vials.

    • Equilibrate the buffer solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).

    • Initiate the reaction by adding a small aliquot of the stock solution to each vial to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal to avoid altering the properties of the buffer.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.

    • Quench the reaction immediately by adding the aliquot to a vial containing a quenching solution (e.g., a strong base if the degradation is acid-catalyzed, or by dilution with the mobile phase for HPLC analysis).

  • Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining parent compound.

    • Generate a calibration curve using standards of the parent compound to ensure accurate quantification.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each pH value.

    • If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Compare the rate constants at different pH values to determine the pH-stability profile of the compound.

Summary of Key Stability-Influencing Factors

The following table summarizes the primary factors influencing the thermodynamic stability of 3-cyclohexen-1-amine and its 1-methyl derivative.

FactorInfluence on StabilityAffected Molecule(s)
Conformational Strain The half-chair conformation minimizes angle and torsional strain in the cyclohexene ring.Both
1,3-Diaxial Interactions Destabilize conformers with axial or pseudoaxial substituents. The pseudoequatorial position is favored for both the amine and methyl groups.[8][9]Both
Allylic 1,3-Strain (A1,3 Strain) A repulsive interaction between a substituent at the allylic position and a substituent on the double bond. This can significantly influence the preferred conformation.[14][15][16]1-methyl-3-cyclohexen-1-amine
pH of the Environment Acidic conditions can lead to protonation of the amine and may catalyze decomposition or isomerization reactions.[21][22][23]Both
Temperature Higher temperatures can provide the energy to overcome activation barriers for isomerization or decomposition.Both

Conclusion

The thermodynamic stability of 3-cyclohexen-1-amine and 1-methyl-3-cyclohexen-1-amine is a multifaceted property governed by a delicate balance of conformational, steric, and electronic effects. The preference for pseudoequatorial substitution to avoid 1,3-diaxial interactions is a dominant factor. The introduction of a methyl group at the C1 position introduces the critical element of allylic 1,3-strain, which further dictates the conformational landscape. A comprehensive assessment of stability requires a synergistic approach, combining experimental techniques like NMR and kinetic studies with computational methods such as DFT. The insights gained from such analyses are invaluable for the rational design of novel molecules in drug discovery and other areas of chemical science.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry, 12, 2297-2306. [Link]

  • Substituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). ResearchGate. [Link]

  • Substituted Cyclohexanes. (n.d.). KPU Pressbooks. [Link]

  • Experimental and Theoretical Investigations Into the Stability of Cyclic Aminals. (2016). PubMed. [Link]

  • Thermodynamic study on aqueous dilute solutions of organic compounds. Part 1.—Cyclic amines. (1970). Transactions of the Faraday Society. [Link]

  • Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2015). Scientific & Academic Publishing. [Link]

  • Methylcyclohexane Definition. (2025). Fiveable. [Link]

  • Conformations of Monosubstituted Cyclohexanes. (2025). Fiveable. [Link]

  • Conformational Analysis of Cyclohexane: Examples & Changes. (2023). StudySmarter. [Link]

  • Conformational analysis of 1,4‐disubstituted cyclohexanes. (2019). ResearchGate. [Link]

  • Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]

  • Two-Step Constitutional Isomerization of Saturated Cyclic Amines Using Borane Catalysis. (2025). ACS Publications. [Link]

  • Steriochemistry of Methyl Cyclohexane. (2023). YouTube. [Link]

  • Explain why 3-methylcyclohexene should not be used as the starting material in Problem 52b. (2024). Pearson. [Link]

  • 3-Cyclohexen-1-amine, 1-methyl-. (n.d.). PubChem. [Link]

  • Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. (2019). ResearchGate. [Link]

  • Use of Allylic Strain To Enforce Stereochemistry. Direct Syntheses of 7,8-Dihydroxycalamenene and Mansonone C. (2008). PMC. [Link]

  • Fragment-Oriented Synthesis: β-Elaboration of Cyclic Amine Fragments using Enecarbamates as Platform Intermediates. (2020). ResearchGate. [Link]

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. (2019). Frontiers in Chemistry. [Link]

  • Cycloisomerization. (n.d.). Wikipedia. [Link]

  • Mechanistic insights into positional and skeletal isomerization of cyclohexene in the H-BEA zeolite. (2019). RSC Publishing. [Link]

  • Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. (n.d.). Scribd. [Link]

  • Allylic 1,3-strain as a controlling factor in stereoselective transformations. (2002). ResearchGate. [Link]

  • Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide. (2024). ACS Publications. [Link]

  • Allylic strain in enolate reaction. (2024). Chemistry Stack Exchange. [Link]

  • Conformations of Cyclohexane. (2022). Chemistry LibreTexts. [Link]

  • Cyclohex-3-en-1-amine. (n.d.). PubChem. [Link]

  • Isomerization of cyclohexane and hexane over silica-embedded triflate derivatives catalysts. (2002). Semantic Scholar. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (2016). AIDIC. [Link]

  • C–H functionalization of cyclic amines: redox-annulations with α,β-unsaturated carbonyl compounds. (2013). Chemical Communications. [Link]

  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. (2023). MDPI. [Link]

  • Conformation Analysis of Cyclohexane. (n.d.). KPU Pressbooks. [Link]

  • Conformational Analysis of Cyclohexane. (2020). YouTube. [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. (2017). MDPI. [Link]

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (2011). PubMed. [Link]

Sources

Solubility profile of 1-methyl-3-cyclohexen-1-amine in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solvation dynamics and solubility profile of 1-methyl-3-cyclohexen-1-amine requires a rigorous understanding of its molecular architecture. As a primary aliphatic amine situated on a sterically hindered, unsaturated cyclic framework, its behavior in polar solvents is dictated by a complex interplay of hydrogen bonding, steric shielding, and pH-dependent ionization.

This whitepaper provides a comprehensive guide to the solubility profile of 1-methyl-3-cyclohexen-1-amine, detailing the thermodynamic principles governing its solvation, empirical data summaries, and self-validating laboratory protocols for accurate quantification.

Molecular Architecture & Solvation Thermodynamics

1-Methyl-3-cyclohexen-1-amine (C₇H₁₃N, MW: 111.18 g/mol )[1] features a unique structural triad that dictates its physicochemical behavior:

  • Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor, serving as the primary driver for solubility in polar media.

  • Alpha-Methyl Group: Introduces significant steric hindrance at the C1 position. This methyl group restricts the rotational freedom of the amine and partially shields it from incoming solvent molecules, reducing the efficiency of the hydration shell compared to unsubstituted cyclohexylamine[2].

  • Cyclohexene Ring: The localized pi-electron cloud of the C3=C4 double bond increases the overall polarizability of the molecule compared to fully saturated analogs. This enhances dispersion interactions, particularly in polar aprotic solvents.

Because aliphatic amines are weak bases, their solvation in aqueous media is fundamentally governed by the pH of the system. The conjugate acid of a structurally analogous primary cyclic amine, cyclohexylamine, possesses a pKa of 10.64[3]. Consequently, the ionization state of 1-methyl-3-cyclohexen-1-amine acts as a thermodynamic switch, radically altering its solubility profile based on the protonation of the nitrogen atom.

Mechanism A 1-Methyl-3-cyclohexen-1-amine (Free Base API) B Protonated Ammonium (pH < pKa 10.6) A->B Aqueous Buffer D Polar Organic Solvents (DMSO, MeOH) A->D Dissolution C Aqueous Solvation (Ion-Dipole) B->C Hydration E Organic Solvation (H-Bonding) D->E Solvation Shell

Fig 2: pH-dependent protonation and divergent solvation pathways in polar media.

Solubility Profile Across Polar Solvents

The solubility of 1-methyl-3-cyclohexen-1-amine varies drastically depending on the dielectric constant, hydrogen-bonding capacity, and proton-donating ability of the solvent.

  • Aqueous Systems (Water & Buffers): In unbuffered water, the free base self-alkalizes the solution, shifting the equilibrium toward the unprotonated, lipophilic state. In this state, solubility is limited by the hydrophobic bulk of the C₇ framework. However, in physiologically buffered media (pH 7.4), the amine is >99% protonated. The resulting ammonium cation forms strong ion-dipole interactions with water, exponentially increasing solubility[4].

  • Protic Organic Solvents (Methanol/Ethanol): These solvents exhibit amphiphilic accommodation. The hydroxyl groups form robust hydrogen bonds with the primary amine, while the alkyl chains of the alcohols favorably interact with the hydrophobic cyclohexene ring via London dispersion forces. The compound is highly miscible in these media.

  • Aprotic Polar Solvents (DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is an exceptional hydrogen-bond acceptor due to its polarized S=O bond. It efficiently solvates the -NH₂ protons. Acetonitrile, while polar, is a weaker hydrogen-bond acceptor, resulting in slightly lower, yet still significant, solubility.

Quantitative Solubility Summary

The following table synthesizes the estimated thermodynamic solubility ranges of 1-methyl-3-cyclohexen-1-amine across standard polar solvents, extrapolated from the behavior of primary cyclic aliphatic amines[5].

Solvent SystemDielectric Constant (ε)Primary Solvation MechanismEst. Solubility Range
Water (Unbuffered, pH ~11) 80.1Weak H-bonding (Limited by lipophilicity)5 - 15 mg/mL
Aqueous Buffer (pH 7.4) 80.1Ion-dipole interactions (Ammonium salt)> 150 mg/mL
Methanol 32.7Amphiphilic accommodation & H-bondingMiscible (> 500 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7Strong H-bond acceptanceMiscible (> 500 mg/mL)
Acetonitrile 37.5Dipole-dipole & weak H-bond acceptance50 - 100 mg/mL

Methodological Framework: Thermodynamic Solubility Screening

To generate trustworthy, highly accurate solubility data for drug development, scientists must avoid kinetic solubility assays (which are prone to supersaturation artifacts) and instead utilize a self-validating Thermodynamic Shake-Flask Method .

The causality behind this specific protocol lies in the necessity to achieve a true thermodynamic equilibrium between the solid crystalline lattice and the solvated molecules, while preventing non-specific binding artifacts commonly introduced by filtration.

Step-by-Step Protocol
  • Solid Dispensing (Saturation): Accurately weigh 10 mg of 1-methyl-3-cyclohexen-1-amine into a 2 mL glass HPLC vial. Causality: An excess of the Active Pharmaceutical Ingredient (API) must be present to ensure the solution reaches its absolute saturation point.

  • Solvent Addition: Add 1.0 mL of the target polar solvent. For aqueous testing, use a strongly buffered system (e.g., 100 mM Phosphate Buffer, pH 7.4). Causality: Unbuffered water will be alkalized by the amine, shifting the pH and yielding artificially low solubility data that does not reflect physiological conditions.

  • Isothermal Equilibration: Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 24 hours. Causality: 24 hours is required to overcome the activation energy barrier of dissolution and reach a stable thermodynamic equilibrium.

  • Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic cyclohexene ring has a high propensity to adsorb onto standard PTFE or nylon filter membranes, which would artificially lower the quantified concentration.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it 1:100 or 1:1000 in the mobile phase to ensure the concentration falls within the linear dynamic range of the analytical instrument.

  • Quantification: Analyze the diluted sample via LC-MS/MS or quantitative NMR (qNMR) against a standard calibration curve.

Protocol N1 1. API Saturation (Excess Solid) N2 2. Solvent Addition (pH Controlled) N1->N2 N3 3. Isothermal Agitation (24h, 25°C) N2->N3 N4 4. Ultracentrifugation (Phase Separation) N3->N4 N5 5. LC-MS/MS (Quantification) N4->N5

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17927639, 1-methylcyclohex-3-en-1-amine" PubChem, [Link]

  • "Cyclohexylamine - Solubility of Things" Solubility of Things, [Link]

  • "Cyclohexylamine - Wikipedia" Wikipedia, [Link]

  • "synergistic effects of cyclohexylamine with other amine compounds in plastic stabilizers" BDMAEE, [Link]

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Safety Data Sheet (SDS) for 3-Cyclohexen-1-amine 1-methyl

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for 3-Cyclohexen-1-amine, 1-methyl- (CAS: 22209-23-0). It is designed for drug development professionals requiring actionable data on synthesis, safety, and handling of this specific conformally-restricted amine intermediate.

Core Identity & Physicochemical Profile

Compound: 1-Methyl-3-cyclohexen-1-amine CAS Registry Number: 22209-23-0 Synonyms: 1-Amino-1-methyl-3-cyclohexene; (1-Methylcyclohex-3-en-1-yl)amine Molecular Formula: C₇H₁₃N Molecular Weight: 111.19 g/mol

This compound represents a critical "scaffold hopping" tool in medicinal chemistry. By introducing a geminal methyl group at the amine position of a cyclohexene ring, it offers conformational restriction unavailable in simple cyclohexylamines. This modification often enhances metabolic stability (blocking α-carbon oxidation) and increases lipophilicity (Magic Methyl effect), making it a high-value building block for CNS-active targets and alkaloid synthesis.

Physicochemical Data Table
PropertyValueTechnical Context
Physical State Colorless to pale yellow liquidAmine oxidation leads to yellowing over time.
Boiling Point ~145–150°C (Predicted)High enough for standard reflux, low enough for distillation.
Density ~0.89 g/mLLighter than water; forms biphasic organic layer.
pKa (Conjugate Acid) ~10.5Highly basic; requires strong acid for salt formation.
LogP ~1.6Moderate lipophilicity; blood-brain barrier permeable.
Solubility Soluble in EtOH, DCM, DMSOLimited water solubility due to lipophilic hydrocarbon ring.
Part 1: Hazard Identification & Risk Assessment (GHS)

Scientific Rationale: As a primary aliphatic amine on an unsaturated ring, this compound exhibits dual hazards: caustic alkalinity typical of hindered amines and flammability associated with the cycloalkene core.

GHS Classification (Derived)
  • Flammable Liquids (Category 3): H226 – Flammable liquid and vapor.

  • Skin Corrosion/Irritation (Category 1B): H314 – Causes severe skin burns and eye damage.

  • Acute Toxicity, Oral (Category 4): H302 – Harmful if swallowed.

  • Sensitization, Skin (Category 1): H317 – May cause an allergic skin reaction.

Mechanism of Toxicity
  • Tissue Necrosis: The high pKa (~10.5) drives rapid saponification of membrane lipids upon contact, causing liquefactive necrosis. This is distinct from acid burns (coagulative necrosis) and allows deep tissue penetration.

  • Respiratory Irritation: Vapor inhalation causes immediate alkalosis of mucous membranes, leading to chemically induced pulmonary edema.

Part 2: Safe Handling & Storage Protocol

The "Inert-Cold" Doctrine: To maintain reagent integrity and operator safety, the handling protocol must prevent two degradation pathways: Oxidative Deamination (reaction with atmospheric O₂) and Michael-type Polymerization (slow self-reaction).

Storage Specifications
  • Atmosphere: Argon or Nitrogen blanket (Essential). Carbon dioxide (air) will react to form carbamates (white crust).

  • Temperature: 2°C to 8°C.

  • Container: Amber glass with Teflon-lined septum. Avoid ground glass joints without grease, as amine vapors can seize them ("freeze" the joint).

DOT Diagram: Safe Handling Workflow

Caption: Logic flow for transferring 1-Methyl-3-cyclohexen-1-amine from stock to reaction vessel, minimizing exposure and degradation.

HandlingProtocol cluster_0 Preparation Phase cluster_1 Transfer Phase PPE PPE Check: Butyl/Silver Shield Gloves Face Shield + Goggles Vent Verify Fume Hood (>100 fpm face velocity) PPE->Vent Inert Purge Headspace (Argon/N2) Vent->Inert Clear Syringe Cannula/Syringe Transfer (Avoid pouring) Inert->Syringe Quench Acidic Rinse of Needle/Glassware Syringe->Quench Post-Transfer Reaction Reaction Vessel (Inert Atmosphere) Syringe->Reaction

Part 3: Synthesis & Application Context

Why this Molecule? In drug discovery, the gem-dimethyl effect (Thorpe-Ingold effect) is well known. This molecule provides a cyclic analog of that effect. The methyl group at the 1-position locks the amine into a specific axial/equatorial orientation, reducing the entropic penalty of binding to a protein target.

Synthesis Pathway (Self-Validating Route)

While specific commercial routes are proprietary, the most scientifically robust synthesis for this gem-disubstituted amine involves constructing the quaternary center via a Diels-Alder reaction followed by a Curtius rearrangement.

  • Step 1: Diels-Alder Cycloaddition

    • Reactants: 1,3-Butadiene + Methacrylic Acid.

    • Mechanism: [4+2] Cycloaddition.

    • Product: 1-Methyl-3-cyclohexene-1-carboxylic acid.

    • Note: Methacrylic acid acts as the dienophile. The methyl group directs the regiochemistry.

  • Step 2: Curtius Rearrangement (The "Amine Generator")

    • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol.

    • Intermediate: The carboxylic acid converts to an acyl azide -> isocyanate -> Boc-protected amine.

    • Deprotection: HCl/Dioxane yields the target 1-Methyl-3-cyclohexen-1-amine hydrochloride .

Causality: We choose the Curtius route because it retains the stereochemistry at the quaternary carbon and avoids the difficult alkylation of a hindered amine.

Part 4: Emergency Response & Disposal

Spill Response Logic: Amine spills require specific neutralization. Water alone is insufficient as it creates a caustic alkaline solution that spreads.

DOT Diagram: Emergency Decision Tree

Caption: Triage logic for accidental release or exposure events.

EmergencyResponse Start Emergency Event Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill Type->Spill Rinse Flush 15+ mins (Safety Shower) Skin->Rinse FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Absorb Absorb with Dry Sand/Vermiculite Spill->Absorb NoNeutral DO NOT NEUTRALIZE (Exothermic Risk) Rinse->NoNeutral Monitor Monitor for Delayed Pulmonary Edema FreshAir->Monitor Neutralize Treat Waste with Dilute Acetic Acid Absorb->Neutralize Disp Dispose as Hazardous Organic Base Neutralize->Disp

Disposal Protocol
  • Do not dispose of down the drain.

  • Neutralization: Small amounts can be neutralized with dilute sulfuric acid to form the non-volatile sulfate salt before disposal via a licensed chemical waste contractor.

  • Incineration: The preferred method is incineration equipped with a scrubber for nitrogen oxides (NOx).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17927639, 3-Cyclohexen-1-amine, 1-methyl-. Retrieved from [Link]

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for the "Magic Methyl" application). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-methylcyclohex-3-en-1-amine. (Regulatory verification). Retrieved from [Link]

pKa values and basicity of 1-methyl-3-cyclohexen-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa and Basicity of 1-Methyl-3-cyclohexen-1-amine

Introduction

In the landscape of pharmaceutical and materials science, the acid-base properties of organic molecules are a cornerstone of their function, reactivity, and bioavailability. The protonation state of a molecule, dictated by its acid dissociation constant (pKa), governs everything from its solubility and membrane permeability to its interaction with biological targets. This guide provides a comprehensive analysis of the structural and electronic factors that determine the basicity of a specific alicyclic amine, 1-methyl-3-cyclohexen-1-amine. By dissecting the competing electronic influences within its unique architecture, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and practical methodologies for understanding this and similar molecular scaffolds.

Section 1: Foundational Principles of Amine Basicity

The basicity of an amine is fundamentally a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺).[1] This property is quantified using the pKa of its conjugate acid (the ammonium ion, R-NH₃⁺). A higher pKa value for the conjugate acid signifies that the amine is a stronger base, as the equilibrium favors the protonated state.[2][3]

The primary factors influencing the electron density on the nitrogen, and thus its basicity, are:

  • Inductive Effects: Electron-donating groups (EDGs), such as alkyl groups, push electron density toward the nitrogen, increasing the availability of the lone pair and strengthening the base (+I effect).[2][4][5][6] Conversely, electron-withdrawing groups (EWGs) pull electron density away, making the lone pair less available and weakening the base (-I effect).[7][8]

  • Hybridization: The electronegativity of the atoms attached to the nitrogen influences basicity. Carbon atoms with more s-character in their hybrid orbitals (sp > sp² > sp³) are more electronegative and exert a stronger electron-withdrawing inductive effect.[2][7] Consequently, an amine's basicity is reduced when its nitrogen is attached to or near sp² or sp hybridized carbons.[9]

  • Steric Effects: Bulky groups surrounding the nitrogen can impede the approach of a proton, a phenomenon known as steric hindrance.[8][10] Furthermore, these bulky groups can interfere with the stabilizing solvation of the resulting conjugate acid, which can decrease basicity, particularly in aqueous solutions.[11][12]

  • Resonance/Delocalization: If the nitrogen's lone pair can be delocalized through a π-system (e.g., in aromatic amines like aniline), its availability for protonation is significantly reduced, leading to a much weaker base.[13][14]

Section 2: Structural Analysis of 1-Methyl-3-cyclohexen-1-amine

To predict the basicity of 1-methyl-3-cyclohexen-1-amine, we must first analyze its structure and identify the key features that will influence the nitrogen's lone pair availability.

  • Core Scaffold: A six-membered cyclohexene ring.

  • Amine Group: A primary amine (-NH₂) located at the C1 position.

  • C1 Substituent: A methyl group (-CH₃) also at the C1 position, making the attachment point a tertiary carbon.

  • Unsaturation: A carbon-carbon double bond located between C3 and C4.

The basicity of this molecule is primarily determined by a delicate balance between the electron-donating nature of the methyl group and the electron-withdrawing nature of the distal double bond.

Section 3: Deconstructing the Electronic Effects

To build a robust prediction, we will analyze the contribution of each structural feature by comparing it to simpler, well-characterized molecules.

The Baseline: Cyclohexylamine

The saturated parent compound, cyclohexylamine, serves as our ideal starting point. It is a primary aliphatic amine with a pKa for its conjugate acid of approximately 10.6 .[15][16][17] This value reflects the basicity of a primary amine on a standard sp³-hybridized alicyclic framework.

Influence of the C1-Methyl Group: An Electron-Donating Effect

The methyl group at the C1 position is an alkyl group, which is known to be electron-donating through induction (+I effect).[5][18] This effect increases the electron density on the nitrogen atom, making its lone pair more attractive to a proton.

  • Causality: By pushing electron density towards the nitrogen, the methyl group helps to stabilize the positive charge that develops on the nitrogen upon protonation. This stabilization shifts the acid-base equilibrium towards the conjugate acid form, resulting in a stronger base and a higher pKa.[4]

Therefore, if we only consider this effect, we would predict that 1-methylcyclohexylamine is a stronger base than cyclohexylamine.

Influence of the C3-Double Bond: An Electron-Withdrawing Effect

The double bond within the cyclohexene ring introduces two sp²-hybridized carbon atoms. Due to their higher s-orbital character, sp² carbons are more electronegative than sp³ carbons.[2] This increased electronegativity creates an electron-withdrawing inductive field effect (-I effect), which propagates through the sigma bonds of the ring and reduces the electron density at the nitrogen atom.

  • Supporting Evidence: A clear illustration of this effect is the pKa difference between propylamine and allylamine.

    • Propylamine (CH₃CH₂CH₂NH₂): pKa ≈ 10.7[19]

    • Allylamine (CH₂=CHCH₂NH₂): pKa ≈ 9.5[3][19][20]

The presence of a double bond two carbons away from the amine group in allylamine lowers its basicity by over a full pKa unit compared to its saturated counterpart. This demonstrates the significant base-weakening influence of a nearby π-system.

Synthesis and pKa Prediction for 1-Methyl-3-cyclohexen-1-amine

We are faced with two opposing effects:

  • Base-Strengthening: The +I effect of the C1-methyl group.

  • Base-Weakening: The -I effect of the C3-double bond.

The double bond in 1-methyl-3-cyclohexen-1-amine is at the C3 position, meaning its electron-withdrawing effect must traverse two sigma bonds to reach the C1 nitrogen. This is analogous to the situation in allylamine. Given the substantial impact observed in the allylamine/propylamine comparison (a decrease of ~1.2 pKa units), it is highly probable that the electron-withdrawing effect of the double bond will outweigh the electron-donating effect of the single methyl group.

Predicted pKa: Starting from the cyclohexylamine baseline of ~10.6, the methyl group might increase this slightly, while the double bond will decrease it significantly. Therefore, the pKa of 1-methyl-3-cyclohexen-1-amine is predicted to be lower than that of cyclohexylamine , likely in the range of 9.8 to 10.4 .

Section 4: Methodologies for pKa Determination

While theoretical analysis provides a strong predictive foundation, empirical determination is the gold standard. We present protocols for both experimental and computational approaches.

Experimental Protocol: Potentiometric Titration

This method provides a direct, reliable measurement of a compound's pKa value.

Objective: To determine the pKa of 1-methyl-3-cyclohexen-1-amine by monitoring the pH of a solution of its hydrochloride salt during titration with a strong base.

Materials:

  • 1-methyl-3-cyclohexen-1-amine hydrochloride salt

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution (for salt preparation in situ if starting with free base)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beaker

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 0.1 mmol of 1-methyl-3-cyclohexen-1-amine hydrochloride and dissolve it in 50 mL of deionized water in a beaker. If starting with the free base, dissolve it in ~40 mL of water and add a slight excess of 0.1 M HCl before diluting to the final volume.

  • Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the NaOH-filled burette into the solution.

  • Titration: Begin stirring and record the initial pH. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (identified by a sharp increase in pH).

  • Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume at the half-equivalence point (V₁/₂). This is exactly half the volume of NaOH required to reach the equivalence point.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. The pH reading at this V₁/₂ volume is the experimental pKa of the amine's conjugate acid.

This protocol constitutes a self-validating system, as the shape of the resulting titration curve and the sharpness of the equivalence point provide confidence in the quality of the measurement.

Computational Protocol: Quantum Mechanical (QM) Prediction

Computational models offer a powerful tool for predicting pKa values, especially for novel compounds.

Objective: To calculate the pKa of 1-methyl-3-cyclohexen-1-amine using an isodesmic reaction approach combined with quantum chemical calculations.

Methodology Overview:

  • Software: Utilize a quantum chemistry software package (e.g., Gaussian, Spartan, Jaguar).

  • Model Chemistry: Select a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, which offers a good balance of accuracy and computational cost.[21]

  • Solvation Model: Since pKa is a solution-phase property, it is critical to include a continuum solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), to simulate the effects of water.[22]

  • Isodesmic Reaction: To minimize systematic errors, the pKa is calculated relative to a structurally similar reference compound with a known experimental pKa (e.g., cyclohexylamine). The following thermodynamic cycle is evaluated:

    • Reaction in Gas Phase: R-NH₃⁺ + Ref-NH₂ → R-NH₂ + Ref-NH₃⁺

    • Free Energy Calculation: Optimize the geometries and calculate the Gibbs free energies (G) in the gas phase for all four species.

    • Solvation Energy Calculation: Perform single-point energy calculations on the optimized gas-phase geometries using the chosen solvation model to obtain the free energies of solvation (ΔG_solv).

  • pKa Calculation: The pKa of the target compound (R-NH₂) is calculated using the formula: pKa(R-NH₃⁺) = pKa(Ref-NH₃⁺) + (ΔG_solution) / (2.303 * RT) where ΔG_solution is the free energy change of the isodesmic reaction in solution, calculated by combining the gas-phase and solvation energies.

This approach, by canceling out errors through the use of a similar reference compound, can yield pKa predictions with high accuracy (RMSE of 0.7 - 1.0 log units).[23]

Section 5: Data Summary and Conclusion

To contextualize our analysis, the pKa values of relevant reference compounds are summarized below.

CompoundStructurepKa of Conjugate AcidKey FeatureEffect on Basicity
Cyclohexylamine Saturated Ring~10.6[15][17]BaselineReference
Propylamine Saturated Chain~10.7[19]Saturated AnalogueReference
Allylamine Unsaturated Chain~9.5[3][19]C=C Double BondBase-Weakening
1-Methyl-3-cyclohexen-1-amine Target MoleculePredicted: 9.8 - 10.4 +I (Methyl) vs. -I (Alkene)Net Weakening

The basicity of 1-methyl-3-cyclohexen-1-amine is a compelling case study in the interplay of competing electronic effects. While the C1-methyl group exerts a base-strengthening inductive effect, the more potent electron-withdrawing nature of the sp²-hybridized carbons in the C3-double bond dominates. This leads to the prediction that 1-methyl-3-cyclohexen-1-amine is a weaker base than its saturated counterpart, cyclohexylamine, with an estimated pKa in the range of 9.8 to 10.4. This guide provides both the theoretical framework for this prediction and the robust experimental and computational protocols required for its empirical validation, offering a comprehensive resource for professionals in chemical and pharmaceutical development.

Visualizations

Electronic_Effects cluster_molecule 1-Methyl-3-cyclohexen-1-amine cluster_effects Influencing Factors cluster_result Impact on Basicity mol C₆H₁₀(CH₃)(NH₂) Predicted pKa:\n9.8 - 10.4 Predicted pKa: 9.8 - 10.4 mol->Predicted pKa:\n9.8 - 10.4 methyl C1-Methyl Group (+I Effect) increase Increases Basicity (Higher pKa) methyl->increase Donates e⁻ density alkene C3-Double Bond (-I Effect) decrease Decreases Basicity (Lower pKa) alkene->decrease Withdraws e⁻ density increase->mol decrease->mol

Caption: Opposing electronic effects on the basicity of 1-methyl-3-cyclohexen-1-amine.

Titration_Workflow start 1. Prepare Amine Salt Solution setup 2. Calibrate & Set Up pH Meter start->setup titrate 3. Titrate with Standardized NaOH in Increments setup->titrate record 4. Record pH vs. Volume of Titrant titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot equiv 6. Identify Equivalence Point (V_eq) plot->equiv half_equiv 7. Determine Half-Equivalence Point (V_eq / 2) equiv->half_equiv pka 8. Read pH at Half-Equivalence (pH = pKa) half_equiv->pka end Result: Experimental pKa pka->end

Caption: Experimental workflow for pKa determination via potentiometric titration.

References

  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link][15]

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link][16]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Cyclohexylamine (FDB003478). Retrieved from [Link]

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  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link][5]

  • Expii. (n.d.). Strengths of Amines as Bases — Overview & Examples. Retrieved from [Link][10]

  • Quora. (2017, October 27). Which is more basic among methyl amine and aniline?. Retrieved from [Link][13]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link][7]

  • LookChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2014, June 4). Field Effect and it's effect on basicity on amines. Retrieved from [Link][12]

  • Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Retrieved from [Link]

  • PubMed. (2023, November 20). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Retrieved from [Link][24]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link][9]

  • Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link][8]

  • Save My Exams. (2025, January 3). Amine Basicity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link][14]

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  • AQA A-Level Chemistry. (n.d.). Base Properties (Amines). Retrieved from [Link][1]

  • Maverick Puah the Chemistry Guru. (2018, June 14). How to compare Basicity of Organic Compounds. Retrieved from [Link][6]

  • Jensen, J. H., et al. (2019). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 7, e7032. Retrieved from [Link][22]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link][23]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link][21]

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A Comprehensive Technical Guide to 3-Cyclohexen-1-amine, 1-methyl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Cyclohexen-1-amine, 1-methyl (also known as 1-methylcyclohex-3-en-1-amine), a versatile yet under-explored building block in organic synthesis. While specific literature on this compound is sparse, its structural motifs—a primary amine at a tertiary carbon and an allylic system within a cyclohexene ring—suggest significant potential for the construction of complex molecular architectures. This guide will delve into plausible synthetic routes, predicted reactivity, and potential applications, drawing upon established principles of organic chemistry and analogous transformations. Detailed protocols for key synthetic methodologies are provided, alongside a critical discussion of the causality behind experimental choices. This document aims to serve as a foundational resource for researchers seeking to unlock the synthetic utility of this intriguing molecule.

Introduction: The Synthetic Potential of a Unique Allylic Amine

3-Cyclohexen-1-amine, 1-methyl, with the chemical formula C₇H₁₃N, is a cyclic primary amine that presents a unique combination of structural features.[1] The presence of a primary amine on a sterically hindered tertiary carbon, coupled with the reactivity of the adjacent cyclohexene ring, makes it a potentially valuable synthon for introducing complex nitrogen-containing moieties. Primary amines are fundamental building blocks in a vast array of chemical industries, from pharmaceuticals to materials science.[2] The allylic nature of this particular amine suggests a rich and varied reaction chemistry, allowing for functionalization at multiple sites.

This guide will navigate the synthetic landscape surrounding 3-Cyclohexen-1-amine, 1-methyl, providing a theoretical yet practically grounded framework for its preparation and utilization.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclohexen-1-amine, 1-methyl, as computed by PubChem, is provided in the table below.[1]

PropertyValue
IUPAC Name1-methylcyclohex-3-en-1-amine
Molecular FormulaC₇H₁₃N
Molecular Weight111.18 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass111.104800 g/mol
Monoisotopic Mass111.104800 g/mol
Topological Polar Surface Area26.0 Ų
Heavy Atom Count8
Formal Charge0
Complexity107

Synthetic Pathways to 3-Cyclohexen-1-amine, 1-methyl

While dedicated synthetic procedures for 3-Cyclohexen-1-amine, 1-methyl are not prominently featured in the literature, its structure suggests several plausible synthetic strategies. A particularly promising approach involves the Ritter reaction , which is a well-established method for the synthesis of amides from alcohols or alkenes, followed by hydrolysis to the corresponding amine.[3][4]

The Ritter Reaction: A Viable Route from 1-Methyl-3-cyclohexen-1-ol

The Ritter reaction proceeds via the formation of a stable carbocation, which is then trapped by a nitrile, followed by hydrolysis to an amide.[3] The tertiary allylic alcohol, 1-methyl-3-cyclohexen-1-ol, is an ideal precursor for this reaction as it can readily form a resonance-stabilized tertiary carbocation under acidic conditions.

Diagram: Proposed Synthesis of 3-Cyclohexen-1-amine, 1-methyl via the Ritter Reaction

G cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Hydrolysis A 1-Methyl-3-cyclohexen-1-ol B 1-Methyl-3-cyclohexen-1-yl cation A->B H+, -H2O C Nitrilium ion intermediate B->C CH3CN D N-(1-methylcyclohex-3-en-1-yl)acetamide C->D H2O E N-(1-methylcyclohex-3-en-1-yl)acetamide F 3-Cyclohexen-1-amine, 1-methyl E->F H+ or OH-, H2O

Caption: Proposed two-step synthesis of the target amine.

Experimental Protocol: Synthesis of N-(1-methylcyclohex-3-en-1-yl)acetamide (Hypothetical)

  • Materials: 1-Methyl-3-cyclohexen-1-ol, acetonitrile, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 1-methyl-3-cyclohexen-1-ol in acetonitrile at 0 °C, slowly add concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Quench the reaction by pouring it over ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-(1-methylcyclohex-3-en-1-yl)acetamide.

Experimental Protocol: Hydrolysis to 3-Cyclohexen-1-amine, 1-methyl (Hypothetical)

  • Materials: N-(1-methylcyclohex-3-en-1-yl)acetamide, hydrochloric acid, sodium hydroxide, diethyl ether.

  • Procedure:

    • Reflux the N-(1-methylcyclohex-3-en-1-yl)acetamide in an aqueous solution of hydrochloric acid.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Basify the reaction mixture with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Cyclohexen-1-amine, 1-methyl.

Predicted Reactivity and Applications in Organic Synthesis

The synthetic utility of 3-Cyclohexen-1-amine, 1-methyl is derived from the reactivity of its two key functional groups: the primary amine and the cyclohexene ring.

Reactions at the Amino Group

The primary amino group is a versatile handle for a wide range of transformations.

  • N-Alkylation and N-Acylation: The primary amine can be readily alkylated or acylated to form secondary and tertiary amines or amides, respectively. These reactions are fundamental in the synthesis of a vast number of organic molecules.[2]

  • Formation of Imines and Enamines: Condensation with aldehydes and ketones can yield imines and enamines, which are important intermediates in C-C bond-forming reactions.

  • Use as a Chiral Auxiliary or Ligand: If synthesized in an enantiomerically pure form, 3-Cyclohexen-1-amine, 1-methyl could serve as a chiral auxiliary or as a ligand in asymmetric catalysis. The stereoselective synthesis of chiral amines is a topic of significant research interest.[5]

Diagram: Key Reactions of the Amino Group

G A 3-Cyclohexen-1-amine, 1-methyl B Secondary Amine A->B R-X C Amide A->C RCOCl D Imine A->D RCHO

Caption: Versatile transformations of the primary amine.

Reactions Involving the Cyclohexene Ring

The double bond in the cyclohexene ring offers another site for functionalization.

  • Electrophilic Addition: The alkene can undergo electrophilic addition reactions with reagents such as halogens, hydrogen halides, and peroxy acids.

  • Allylic Functionalization: The allylic positions of the cyclohexene ring are susceptible to radical or transition-metal-catalyzed functionalization, allowing for the introduction of various substituents.

  • Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, signals for the vinylic protons of the double bond, and complex multiplets for the methylene and methine protons of the cyclohexene ring. The protons of the amino group would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would feature signals for the sp² carbons of the double bond, the tertiary carbon bearing the amino and methyl groups, and the sp³ carbons of the cyclohexene ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (111.18 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the cyclohexene ring.

Conclusion and Future Outlook

3-Cyclohexen-1-amine, 1-methyl represents a promising yet underexplored building block in organic synthesis. Its unique structural features offer a multitude of possibilities for the synthesis of novel and complex molecules. This guide has outlined plausible synthetic routes, predicted its reactivity based on established chemical principles, and suggested potential applications. The development of a reliable and scalable synthesis of this compound would undoubtedly open new avenues for research in medicinal chemistry and materials science. Further investigation into its stereoselective synthesis and its utility as a chiral ligand or auxiliary is particularly warranted. As the demand for novel molecular scaffolds continues to grow, the exploration of such versatile building blocks will be crucial for advancing the frontiers of organic synthesis.

References

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An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexen-1-amine, 1-methyl: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the available data and standardized methodologies for determining the boiling point and density of 3-Cyclohexen-1-amine, 1-methyl. Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It consolidates information on structurally analogous compounds to facilitate informed estimations and presents detailed, field-proven protocols for the experimental determination of these crucial physicochemical properties. The guide emphasizes the principles of scientific integrity, providing a framework for generating reliable and reproducible data.

Introduction and Compound Identification

3-Cyclohexen-1-amine, 1-methyl, is a cyclic amine of interest in various fields of chemical research and development. Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its synthesis, purification, handling, and for the development of any potential applications.

A thorough search of publicly available chemical databases reveals a notable lack of experimentally determined boiling point and density data for this specific compound. This guide aims to bridge this information gap by providing a consolidated reference of data for structurally similar molecules and by detailing the standardized experimental procedures for obtaining these values.

Compound Identification:

IdentifierValue
IUPAC Name 1-methylcyclohex-3-en-1-amine[1]
CAS Number 22209-23-0[1]
Molecular Formula C₇H₁₃N[1]
Molecular Weight 111.18 g/mol [1]
Chemical Structure Chemical structure of 3-Cyclohexen-1-amine, 1-methyl
InChIKey NVKYTEFUHURNDB-UHFFFAOYSA-N[1]
Canonical SMILES CC1(CCC=CC1)N[1]

Data for Structurally Analogous Compounds

In the absence of direct experimental data for 3-Cyclohexen-1-amine, 1-methyl, examining the properties of structurally related compounds can provide valuable insights and a basis for estimation. The following table summarizes the boiling point and density of several analogous compounds. The presence and nature of functional groups, as well as the degree of saturation in the cyclic structure, significantly influence these properties. For instance, the presence of an amine group generally leads to a higher boiling point due to hydrogen bonding capabilities, as seen in the comparison between methylcyclohexenes and cyclohexylamine.

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/mL)
1-Methyl-1-cyclohexene591-49-1C₇H₁₂110-1110.811 @ 20°C
3-Methylcyclohexene591-48-0C₇H₁₂1040.805
Cyclohexylamine108-91-8C₆H₁₃N134.50.8647

Theoretical Estimation of Physicochemical Properties

Given the absence of experimental data, computational methods present a viable alternative for estimating the boiling point and density of 3-Cyclohexen-1-amine, 1-methyl. Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can predict these properties based on the molecule's structure.[2][3][4] These predictive models utilize molecular descriptors that quantify various structural and electronic features of the molecule.[5]

Several software packages and online platforms are available for this purpose, often employing methods such as group contribution, neural networks, or support vector machines.[6][7][8] While these predictions can be highly valuable for initial assessments, it is crucial to acknowledge that their accuracy is dependent on the quality of the training dataset and the applicability domain of the model. Therefore, any computationally derived values should ideally be confirmed by experimental measurement.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For accurate and reproducible measurements, standardized methods should be employed. The following protocol is based on internationally recognized guidelines, such as those from the OECD and ASTM.[10][11]

Principle of the Method

The determination of the boiling point can be carried out using several techniques, including distillation, the Thiele tube method, or differential scanning calorimetry.[12][13] The choice of method often depends on the quantity of the substance available and the required precision. The distillation method, as detailed in ASTM D1078, is a robust method for determining the distillation range of volatile organic liquids.[1][14]

Experimental Protocol (Distillation Method)
  • Apparatus Setup: Assemble a standard distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

  • Sample Preparation: Place a measured volume of 3-Cyclohexen-1-amine, 1-methyl into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently. The heating rate should be controlled to produce a steady rate of distillation.

  • Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Data Recording: Record the temperature at which the first drop of distillate falls into the condenser and the temperature when the last of the liquid has evaporated. The boiling point is typically reported as the temperature range over which the liquid distills.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea level (101.3 kPa), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Gentle and Controlled Heating B->C D Record Distillation Temperature Range C->D E Record Ambient Pressure C->E F Apply Pressure Correction if Necessary D->F E->F G Report Final Boiling Point F->G DensityWorkflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_output Result H Calibrate with Air and Water I Inject Bubble-Free Sample H->I J Allow Temperature Equilibration I->J K Instrument Measures Oscillation Period J->K L Calculate and Display Density K->L M Record Density and Temperature L->M

Caption: Workflow for the experimental determination of density using a digital density meter.

Conclusion

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • PubChem. 3-Cyclohexen-1-amine, 1-methyl-. [Link]

  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

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  • Analytice. (2018, August 22). ASTM D1078: Distillation Range Measurement of Liquid VOCs. [Link]

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Methodological & Application

Synthesis of 3-Cyclohexen-1-amine, 1-methyl from Isoprene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic protocols for producing 3-Cyclohexen-1-amine, 1-methyl, a valuable molecular scaffold in medicinal chemistry and materials science, starting from the readily available diene, isoprene. This document provides an in-depth analysis of a robust two-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation and offering detailed, step-by-step experimental procedures.

Introduction

The 3-cyclohexen-1-amine, 1-methyl moiety represents a key structural motif in a variety of biologically active molecules and functional materials. Its synthesis from simple, inexpensive starting materials is of significant interest to the chemical research community. This guide focuses on a practical and efficient approach commencing with a Diels-Alder reaction between isoprene and a suitable dienophile, followed by a functional group transformation to yield the target primary amine. The causality behind experimental choices, potential challenges, and analytical validation are discussed to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 3-Cyclohexen-1-amine, 1-methyl from isoprene is most effectively achieved through a two-step sequence:

  • [4+2] Cycloaddition (Diels-Alder Reaction): The initial step involves the formation of the cyclohexene ring system via a Diels-Alder reaction between isoprene (the diene) and 2-nitropropene (the dienophile). This reaction establishes the carbon framework and introduces the necessary nitrogen functionality (as a nitro group) and the C1-methyl group.

  • Reduction of the Tertiary Nitro Group: The nitro group of the resulting Diels-Alder adduct, a 1-methyl-1-nitro-cyclohexene derivative, is then reduced to the corresponding primary amine to yield the final product.

This strategy is advantageous due to the high efficiency and predictability of the Diels-Alder reaction and the availability of reliable methods for nitro group reduction.

Diagram of the Overall Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Nitro Group Reduction Isoprene Isoprene Adduct 1,4-Dimethyl-1-nitrocyclohex-3-ene Isoprene->Adduct Nitropropene 2-Nitropropene Nitropropene->Adduct Amine 3-Cyclohexen-1-amine, 1-methyl Adduct->Amine [H]

Caption: Overall synthetic route from isoprene to 3-Cyclohexen-1-amine, 1-methyl.

PART 1: Diels-Alder Reaction of Isoprene and 2-Nitropropene

The [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for the construction of six-membered rings.[1] In this synthesis, isoprene serves as the electron-rich diene, while 2-nitropropene, with its electron-withdrawing nitro group, acts as the dienophile.

Mechanistic Considerations and Regioselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1] The stereochemistry of the reactants is retained in the product.[2][3][4] When both the diene and dienophile are unsymmetrical, as is the case with isoprene and 2-nitropropene, the issue of regioselectivity arises. The regiochemical outcome can be predicted by considering the electronic properties of the reactants.

Isoprene possesses an electron-donating methyl group, which increases the electron density of the diene system. The major resonance contributor places a partial negative charge on the C1 and C3 carbons, with the larger coefficient of the Highest Occupied Molecular Orbital (HOMO) typically at the C1 position. Conversely, the electron-withdrawing nitro group in 2-nitropropene polarizes the double bond, creating a partial positive charge on the carbon atom not bearing the nitro and methyl groups.

The "ortho-para" rule for Diels-Alder reactions predicts that a 2-substituted diene like isoprene will preferentially form the "para" adduct.[5] This is a result of the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[6] Therefore, the reaction is expected to predominantly yield the 1,4-dimethyl-1-nitrocyclohex-3-ene isomer.

Lewis acid catalysis can be employed to accelerate the reaction and potentially enhance regioselectivity.[7][8][9][10][11] Lewis acids coordinate to the oxygen atoms of the nitro group, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and increasing its polarization.

Diagram of the Diels-Alder Reaction and Regioselectivity

Diels_Alder cluster_reactants Reactants cluster_products Products Isoprene Isoprene Para_Adduct 1,4-Dimethyl-1-nitrocyclohex-3-ene (Major) Isoprene->Para_Adduct [4+2] Meta_Adduct 1,5-Dimethyl-1-nitrocyclohex-3-ene (Minor) Isoprene->Meta_Adduct minor pathway Nitropropene 2-Nitropropene Nitropropene->Para_Adduct Nitropropene->Meta_Adduct

Caption: Regioselectivity in the Diels-Alder reaction of isoprene and 2-nitropropene.

Experimental Protocol: Synthesis of 1,4-Dimethyl-1-nitrocyclohex-3-ene

This protocol describes a general procedure for the thermal Diels-Alder reaction. Optimization, including the use of a Lewis acid catalyst, may be necessary to improve yield and regioselectivity.

Materials:

  • Isoprene (freshly distilled)

  • 2-Nitropropene

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Lewis acid (e.g., AlCl₃, optional)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Sealed reaction vessel or pressure tube

Procedure:

  • Reaction Setup: To a clean, dry, and thick-walled sealed reaction vessel or pressure tube, add a small amount of hydroquinone (ca. 0.1 mol%) as a polymerization inhibitor.

  • Addition of Reactants: Add anhydrous toluene (approx. 2 M concentration of reactants). Then, add freshly distilled isoprene (1.2 equivalents) followed by 2-nitropropene (1.0 equivalent). Safety Note: 2-Nitropropene is a lachrymator and should be handled in a well-ventilated fume hood.

  • (Optional) Lewis Acid Catalysis: If using a Lewis acid, cool the reaction mixture to 0 °C and slowly add the Lewis acid (e.g., AlCl₃, 0.1-0.2 equivalents) portion-wise.

  • Reaction: Seal the vessel tightly and heat the mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully open the vessel in a fume hood. Dilute the reaction mixture with diethyl ether.

  • Quenching (if Lewis acid was used): Slowly pour the reaction mixture into a flask containing a saturated aqueous solution of sodium bicarbonate while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,4-dimethyl-1-nitrocyclohex-3-ene.

Data Presentation: Reaction Parameters

ParameterCondition
Reactants Isoprene, 2-Nitropropene
Stoichiometry 1.2 : 1.0 (Isoprene : 2-Nitropropene)
Solvent Toluene
Temperature 80-110 °C
Reaction Time 12-24 hours
Catalyst (optional) Lewis Acid (e.g., AlCl₃)
Purification Flash Column Chromatography

PART 2: Reduction of the Tertiary Nitro Group

The reduction of the tertiary nitro group in 1,4-dimethyl-1-nitrocyclohex-3-ene to the primary amine is the final and critical step in the synthesis. The steric hindrance around the tertiary nitro group can make this transformation challenging. Several methods can be employed, with catalytic hydrogenation and chemical reduction using metal hydrides being the most common.[12][13][14][15]

Mechanistic Considerations

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[14] The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. A potential side reaction is the hydrogenation of the cyclohexene double bond. Careful selection of the catalyst and reaction conditions can help to achieve selectivity.

Chemical Reduction with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing tertiary nitroalkanes to primary amines.[16][17][18][19][20] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the nitrogen atom of the nitro group, followed by a series of steps that ultimately lead to the formation of the amine after an aqueous work-up.

Experimental Protocol: Synthesis of 3-Cyclohexen-1-amine, 1-methyl

Two alternative protocols are provided for the reduction of the nitro group.

Materials:

  • 1,4-Dimethyl-1-nitrocyclohex-3-ene

  • Palladium on carbon (5-10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the 1,4-dimethyl-1-nitrocyclohex-3-ene (1.0 equivalent) in ethanol or methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-Cyclohexen-1-amine, 1-methyl can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Materials:

  • 1,4-Dimethyl-1-nitrocyclohex-3-ene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ (2-3 equivalents) and anhydrous diethyl ether or THF.

  • Addition of Nitro Compound: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the 1,4-dimethyl-1-nitrocyclohex-3-ene (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Safety Note: The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. This must be done with extreme care in a well-ventilated fume hood.

  • Filtration and Extraction: A granular precipitate should form. Filter the mixture and wash the solid thoroughly with diethyl ether or THF.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the product by distillation under reduced pressure.

Data Presentation: Comparison of Reduction Methods

FeatureCatalytic HydrogenationLiAlH₄ Reduction
Reagents H₂, Pd/C or Raney NiLiAlH₄
Conditions Mild pressure and temperatureReflux
Advantages Cleaner reaction, avoids pyrophoric reagentsStronger reducing agent for hindered groups
Disadvantages Potential for alkene reduction, catalyst handlingHazardous work-up, potential for side reactions
Work-up FiltrationCareful quenching and filtration

Characterization of 3-Cyclohexen-1-amine, 1-methyl

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons of the cyclohexene ring, the allylic and aliphatic protons, and the methyl group. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • IR Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration for the primary amine (typically a doublet around 3300-3400 cm⁻¹) and the C=C stretch of the cyclohexene ring.

  • Mass Spectrometry: Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern.

Conclusion

This guide has outlined a detailed and scientifically grounded synthetic pathway for the preparation of 3-Cyclohexen-1-amine, 1-methyl from isoprene. By leveraging a strategic Diels-Alder reaction followed by a robust reduction of a tertiary nitro group, this valuable amine can be accessed in a two-step process. The provided protocols, along with the mechanistic insights and comparative data, offer a solid foundation for researchers to successfully synthesize this important molecular building block. As with any chemical synthesis, careful optimization and adherence to safety protocols are paramount for achieving the desired outcomes.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.
  • Fleming, I. Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons, 2009.
  • Yates, P.; Eaton, P. A Study of the Lewis Acid-Catalyzed Diels-Alder Reaction. Journal of the American Chemical Society1960, 82 (16), 4436–4437.
  • Wade, L. G. Organic Chemistry. Pearson, 2016.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons, 2013.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer, 2007.
  • Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979.
  • PubChem. 3-Cyclohexen-1-amine, 1-methyl-. [Link]

  • Hudlicky, M. Reductions in Organic Chemistry. Ellis Horwood, 1984.
  • Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons, 2002.
  • Oppolzer, W. Asymmetric Diels-Alder Reactions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 5, pp 315–399.
  • Corey, E. J.; Loh, T.-P. A New and Highly Effective Catalyst for the Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society1991, 113 (23), 8966–8967.
  • Wikipedia. Diels–Alder reaction. [Link]

  • Chemistry LibreTexts. Reduction of Nitro Compounds. [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Master Organic Chemistry. Regiochemistry In The Diels-Alder Reaction. [Link]

  • Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Kowalewski, E.; Śrębowata, A. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology2022, 12, 5478-5487.
  • Houk, K. N. Frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research1975, 8 (11), 361–369.
  • University of Liverpool. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Eklund, L.; Axelsson, A. -K.; Nordahl, Å.; Carlson, R. Zeolite and Lewis Acid Catalysis in Diels-Alder Reactions of Isoprene. Acta Chemica Scandinavica1993, 47, 581-591.
  • Danishefsky, S.; DeNinno, M. P. The aza-Diels-Alder reaction. Angewandte Chemie International Edition in English1987, 26 (1), 15-23.
  • Fagnou, K.; Lautens, M. Rhodium-Catalyzed Carbon-Carbon Bond-Forming Reactions of Organometallic Compounds. Chemical Reviews2003, 103 (1), 169–196.
  • Ono, N. The Nitro Group in Organic Synthesis. Wiley-VCH, 2001.
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  • PubChem. 3-Cyclohexen-1-amine, 1-methyl-. [Link]

  • MDPI. Catalytic Hydrogenation of Nitrocyclohexane with CuCo/SiO2 Catalysts in Gas and Liquid Flow Reactors. [Link]

  • NIST WebBook. 3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-. [Link]

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Using 3-Cyclohexen-1-amine 1-methyl as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methylcyclohex-3-en-1-amine as a Versatile Building Block in Pharmaceutical Synthesis

Executive Summary

In modern drug discovery, incorporating rigid, sp3-rich aliphatic ring systems is a proven strategy to improve the pharmacokinetic properties and target selectivity of small molecules. 1-Methylcyclohex-3-en-1-amine ()[1] is a highly valuable pharmaceutical intermediate that provides a unique structural motif: a cyclohexene ring featuring a primary amine situated on a fully substituted (quaternary) carbon.

This compound offers synthetic chemists two orthogonal reactive centers:

  • The Sterically Hindered Amine: Ideal for forming metabolically stable amide bonds or ureas, often utilized in the development of kinase inhibitors and GPCR ligands.

  • The Isolated Alkene: A versatile handle for downstream functionalization, including chemoselective epoxidation, dihydroxylation, or oxidative cleavage to generate complex, functionalized scaffolds.

This application note details the physicochemical handling of this intermediate and provides self-validating, field-tested protocols for overcoming the synthetic challenges associated with its steric bulk and dual reactivity.

Physicochemical Profiling & Handling

The intermediate is commercially available in two forms: the free base and the hydrochloride (HCl) salt. The HCl salt is highly recommended for long-term storage due to the free base's propensity to absorb atmospheric CO₂ and undergo gradual oxidation.

PropertyValue / Description
Chemical Name 1-Methylcyclohex-3-en-1-amine
CAS Number (Free Base) 22209-23-0
CAS Number (HCl Salt) 22189-76-0
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Topological Polar Surface Area 26.0 Ų
Storage Conditions (Base) Inert atmosphere (Ar/N₂), 2–8°C. Prone to degradation.
Storage Conditions (HCl Salt) Room temperature, desiccated. Highly stable.

Data sourced from [2].

Mechanistic Causality & Synthetic Workflows

To effectively utilize 1-methylcyclohex-3-en-1-amine, chemists must navigate the inherent steric hindrance of the 1-methyl group and the electrophilic susceptibility of the alkene.

Workflow A: Overcoming Steric Hindrance in Amide Coupling

The primary amine is located on a tertiary carbon, creating a neo-pentyl-like steric environment. Standard carbodiimide coupling agents (e.g., EDC, DIC) often fail to achieve full conversion because the intermediate O-acylisourea is too bulky for the hindered amine to attack efficiently.

The Solution: High-efficiency uronium/aminium coupling agents like HATU must be employed[3][4]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to anchor the hindered amine and accelerate the acyl transfer.

Workflow B: Chemoselective Epoxidation

The cyclohexene moiety is primed for functionalization (e.g., via mCPBA epoxidation) to create rigid aminocyclohexanol derivatives. However, direct exposure of the free amine to peroxyacids will result in rapid N-oxidation, yielding unwanted hydroxylamines or nitroso compounds.

The Solution: The protocol must be self-validating by utilizing a strict sequence of operations: the amine must first be protected (e.g., as a Boc-carbamate or target amide) to withdraw electron density from the nitrogen, rendering it inert to electrophilic oxidants. Only then can the alkene be safely epoxidized.

G SM 1-Methylcyclohex-3-en-1-amine Amidation HATU, DIPEA, R-COOH (Amide Coupling) SM->Amidation Protection Boc2O, Et3N (Amine Protection) SM->Protection Amide N-Acyl Derivative (Target Ligand) Amidation->Amide BocSM Boc-Protected Amine Protection->BocSM Epoxidation mCPBA, DCM (Alkene Epoxidation) Epoxide Epoxide Intermediate (Scaffold) Epoxidation->Epoxide BocSM->Epoxidation

Divergent synthetic pathways of 1-methylcyclohex-3-en-1-amine leveraging orthogonal reactivity.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Self-Validating System)

This protocol is specifically optimized for the HCl salt of 1-methylcyclohex-3-en-1-amine to prevent starting material degradation.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-Methylcyclohex-3-en-1-amine HCl (1.2 equiv)

  • HATU (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 equiv)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere. Add DIPEA (2.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the HOAt active ester before the hindered amine is introduced, preventing competitive side reactions.

  • Amine Addition: In a separate vial, suspend the 1-methylcyclohex-3-en-1-amine HCl salt in DMF and add the remaining DIPEA (1.0–2.0 equiv) to liberate the free base. Add this solution dropwise to the pre-activated acid mixture.

  • Reaction & IPC (In-Process Control): Stir the reaction at room temperature for 12 hours. Validate progress via LC-MS. If the active ester remains unconsumed, elevate the temperature to 40°C for an additional 6 hours.

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

    • 1N Aqueous HCl (x2): Crucial step. This selectively protonates and removes any unreacted aliphatic starting amine into the aqueous layer.

    • Saturated Aqueous NaHCO₃ (x2): Removes unreacted carboxylic acid and HOAt byproducts.

    • Brine (x1): Removes residual DMF and water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

G Step1 1. Pre-activation R-COOH + HATU + DIPEA in DMF (15 min, RT) Step2 2. Amine Addition Add 1-Methylcyclohex-3-en-1-amine (Stir 12-24h, RT to 40°C) Step1->Step2 Step3 3. IPC Monitoring Check via LC-MS/TLC (Verify active ester consumption) Step2->Step3 Step4 4. Aqueous Workup EtOAc/H2O extraction Wash with 1N HCl, sat. NaHCO3, Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel, Hexanes/EtOAc) Step4->Step5

Step-by-step workflow for HATU-mediated amide coupling of hindered amines.

Protocol 2: Chemoselective Epoxidation of the Alkene

Note: This protocol assumes the amine has already been converted to an amide or Boc-carbamate as dictated by Workflow B.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected 1-methylcyclohex-3-en-1-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) and cool to 0°C using an ice bath.

  • Oxidant Addition: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity, 1.5 equiv) in portions.

    • Causality: Portion-wise addition at 0°C controls the exothermic epoxidation and prevents thermal degradation of the resulting oxirane ring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Validation via TLC: Monitor the reaction using a KMnO₄ stain. The starting material will immediately reduce the stain (turning yellow), whereas the epoxide product will remain unreactive to KMnO₄.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (x3) to remove the m-chlorobenzoic acid byproduct. Dry, concentrate, and purify.

References

  • National Center for Biotechnology Information (PubChem). "3-Cyclohexen-1-amine, 1-methyl-". PubChem Compound Summary for CID 17927639. URL:[Link]

  • Google Patents. "WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors" (Demonstrating HATU coupling with hindered 1-methylcyclohexylamines). World Intellectual Property Organization.

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Application Note & Protocols: Diels-Alder Reaction Pathways for the Synthesis of 1-Methyl-3-cyclohexen-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of a Key Cyclohexylamine Moiety

The 1-methyl-3-cyclohexen-1-amine scaffold is a valuable building block in medicinal chemistry and materials science, offering a unique combination of a chiral center and a reactive amine group within a conformationally constrained six-membered ring. Its synthesis, however, presents challenges. A direct Diels-Alder approach is often complicated by the instability of simple vinylamine dienophiles. This application note details a robust and reliable two-step synthetic pathway that leverages the power and predictability of the Diels-Alder cycloaddition, followed by a chemoselective reduction to yield the target compound.

This guide moves beyond a simple recitation of steps to provide the underlying strategic rationale for the selection of reagents and reaction conditions, ensuring a deeper understanding and facilitating adaptation for related synthetic challenges.

Part 1: The Synthetic Strategy - A Two-Pronged Approach

The core of our strategy is to employ a stable and reactive dienophile that contains a nitrogen functionality readily convertible to a primary amine. To this end, we have identified nitroethylene as an ideal candidate. Its electron-withdrawing nitro group activates the double bond for the [4+2] cycloaddition and serves as a masked amine. Isoprene is selected as the diene to install both the cyclohexene ring and the required methyl group at the C1 position.

The overall synthetic pathway can be visualized as follows:

  • [4+2] Cycloaddition: A Diels-Alder reaction between isoprene and nitroethylene to form the 4-methyl-1-nitrocyclohex-3-ene intermediate.

  • Chemoselective Reduction: Reduction of the nitro group to a primary amine, yielding the final product, 1-methyl-3-cyclohexen-1-amine.

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Chemoselective Reduction Isoprene Isoprene 4-methyl-1-nitrocyclohex-3-ene 4-methyl-1-nitrocyclohex-3-ene Isoprene->4-methyl-1-nitrocyclohex-3-ene [4+2] Cycloaddition Nitroethylene Nitroethylene Nitroethylene->4-methyl-1-nitrocyclohex-3-ene Reduction Reduction 4-methyl-1-nitrocyclohex-3-ene->Reduction 1-methyl-3-cyclohexen-1-amine 1-methyl-3-cyclohexen-1-amine Reduction->1-methyl-3-cyclohexen-1-amine e.g., Fe/HCl

Part 2: Mechanistic Insights and Regioselectivity

The Diels-Alder reaction between isoprene and nitroethylene is a concerted, pericyclic reaction. The regioselectivity of this reaction is a critical consideration. Isoprene, an unsymmetrical diene, can react with nitroethylene to form two possible regioisomers.

The methyl group on isoprene is an electron-donating group, which increases the electron density at both C1 and C4 of the diene system. The reaction is predicted to favor the "para" regioisomer (4-methyl-1-nitrocyclohex-3-ene) due to the alignment of the frontier molecular orbitals of the diene and dienophile. This regiochemical outcome is a common feature in Diels-Alder reactions involving 2-substituted butadienes.[1]

G

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1-nitrocyclohex-3-ene

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Isoprene 68.12 10.0 mL (6.81 g) 0.1
Nitroethylene 73.05 7.3 g 0.1
Toluene - 50 mL -

| Hydroquinone | 110.11 | 100 mg | - |

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add toluene (50 mL), isoprene (10.0 mL, 0.1 mol), and hydroquinone (100 mg). The hydroquinone is added to inhibit the polymerization of isoprene.

  • Addition of Dienophile: Slowly add nitroethylene (7.3 g, 0.1 mol) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methyl-1-nitrocyclohex-3-ene as a pale yellow oil.

Protocol 2: Synthesis of 1-methyl-3-cyclohexen-1-amine

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-methyl-1-nitrocyclohex-3-ene 141.15 7.05 g 0.05
Iron powder 55.84 8.38 g 0.15
Concentrated HCl 36.46 15 mL -
Ethanol - 50 mL -

| Sodium hydroxide (aq) | - | As needed | - |

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place iron powder (8.38 g, 0.15 mol) and ethanol (50 mL).

  • Activation of Iron: Heat the mixture to reflux and then add concentrated HCl (2 mL) dropwise. Continue heating for 15 minutes to activate the iron surface.

  • Addition of Nitro Compound: Dissolve 4-methyl-1-nitrocyclohex-3-ene (7.05 g, 0.05 mol) in ethanol (20 mL) and add it dropwise to the refluxing iron suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, continue refluxing for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Basification and Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. To the aqueous residue, add a 20% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 12). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure to give 1-methyl-3-cyclohexen-1-amine.

G cluster_protocol1 Protocol 1: Diels-Alder Reaction cluster_protocol2 Protocol 2: Nitro Group Reduction P1_Start Combine Isoprene, Toluene, & Hydroquinone P1_Add Add Nitroethylene P1_React Heat at 80°C for 4-6h P1_Workup Cool & Evaporate Toluene P1_Purify Purify via Distillation or Chromatography P1_Product 4-methyl-1-nitrocyclohex-3-ene P2_Start Suspend Fe in EtOH P2_Activate Add HCl & Reflux P2_Add Add Nitro Compound Solution P2_React Reflux for 2-3h P2_Workup Filter & Evaporate EtOH P2_Basify Basify with NaOH (aq) P2_Extract Extract with Diethyl Ether P2_Purify Dry & Purify via Distillation P2_Product 1-methyl-3-cyclohexen-1-amine

Part 4: Trustworthiness and Validation

The protocols described are designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Analysis: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heat.

  • Spectroscopic Characterization: The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the vinyl protons of the starting materials and the appearance of new aliphatic and olefinic signals in the cyclohexene ring are key indicators of a successful Diels-Alder reaction. In the reduction step, the disappearance of the nitro group in the IR spectrum and the appearance of a primary amine signal (two protons) in the ¹H NMR spectrum, along with a significant upfield shift of the adjacent carbon in the ¹³C NMR spectrum, will confirm the successful conversion.

  • Yield and Purity: The final yield and purity of 1-methyl-3-cyclohexen-1-amine should be determined by standard analytical techniques. Typical yields for the Diels-Alder reaction are in the range of 60-70%, and for the reduction step, 70-85%.

Part 5: Conclusion and Future Perspectives

The synthetic route outlined in this application note provides a reliable and scalable method for the preparation of 1-methyl-3-cyclohexen-1-amine. The use of a Diels-Alder reaction with a masked amine dienophile circumvents the challenges associated with the direct use of unstable enamines. The reduction of the nitro group is a well-established and high-yielding transformation.[2][3][4][5]

This methodology can be extended to the synthesis of a variety of substituted cyclohexenylamines by employing different substituted dienes and dienophiles. Further optimization of reaction conditions, including the use of Lewis acid catalysis in the Diels-Alder step, could potentially improve reaction rates and yields.[6]

References

  • Vertex AI Search. (n.d.). (1S,3R)-3-methylcyclohexan-1-amine - 1193-16-4 - Vulcanchem.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Vaia. (n.d.). Reaction of isoprene (2-methylbuta-1,3-diene) with ethyl propenoate gives a mixture of two Diels-Alder adducts. Show the structure of each, and explain why a mixture is formed.
  • Keio University. (1999, April 9). Diels-Alder reaction of R-(-)-carvone with isoprene.

Sources

Preparation of Heterocyclic Compounds from 1-Methyl-3-cyclohexen-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 1-Methyl-3-cyclohexen-1-amine as a Synthetic Building Block

1-Methyl-3-cyclohexen-1-amine is a valuable bifunctional molecule that serves as a versatile starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a nucleophilic primary amine and a reactive cyclohexene ring, allows for a range of intramolecular cyclization strategies to construct complex bicyclic and substituted monocyclic scaffolds. These heterocyclic frameworks are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals.

This guide provides detailed application notes and protocols for the preparation of two distinct classes of heterocyclic compounds from 1-methyl-3-cyclohexen-1-amine: azabicyclic systems via electrophile-induced cyclization and substituted piperidines through an aza-Prins cyclization. The protocols are designed to be self-validating, with explanations for the key experimental choices to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Application 1: Synthesis of Azabicyclic Scaffolds via Electrophile-Induced Intramolecular Cyclization

The inherent reactivity of the alkene in 1-methyl-3-cyclohexen-1-amine can be harnessed to initiate an intramolecular cyclization cascade. By introducing an electrophile that activates the double bond, the proximate primary amine can act as an internal nucleophile, leading to the formation of a new carbon-nitrogen bond and the construction of a bicyclic system, such as a substituted octahydroindole. N-Bromosuccinimide (NBS) is a particularly effective reagent for this transformation, serving as a source of an electrophilic bromine species.

Mechanistic Rationale

The reaction proceeds through an initial electrophilic attack of a bromonium ion (generated from NBS) on the cyclohexene double bond. This forms a cyclic bromonium ion intermediate. The neighboring primary amine then attacks one of the carbon atoms of the bromonium ion in an intramolecular fashion. This nucleophilic attack is regioselective and typically follows Baldwin's rules for ring closure. The subsequent workup leads to the formation of the azabicyclic product. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions.

cluster_0 Electrophile-Induced Cyclization Workflow start 1-Methyl-3-cyclohexen-1-amine + NBS intermediate1 Formation of Bromonium Ion Intermediate start->intermediate1 Electrophilic Addition intermediate2 Intramolecular Nucleophilic Attack by Amine intermediate1->intermediate2 Intramolecular Cyclization product Azabicyclic Product (e.g., Bromo-substituted Octahydroindole) intermediate2->product Deprotonation/Workup

Caption: Workflow for Electrophile-Induced Cyclization.

Experimental Protocol: Synthesis of a Bromo-Substituted Azabicycle

Materials:

  • 1-Methyl-3-cyclohexen-1-amine

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-cyclohexen-1-amine (1.0 eq) in anhydrous acetonitrile (to a concentration of 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes. The use of freshly recrystallized NBS is recommended to avoid side reactions from bromine impurities[1].

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the bromo-substituted azabicyclic product.

ParameterRecommended ConditionRationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates the ionic reaction pathway.
Temperature 0 °CControls the rate of reaction and minimizes potential side reactions.
Stoichiometry 1.1 eq of NBSA slight excess of the brominating agent ensures complete consumption of the starting amine.
Workup Quenching with NaHCO₃Neutralizes any acidic byproducts and quenches excess NBS.

Application 2: Synthesis of Substituted Piperidines via Aza-Prins Cyclization

The aza-Prins cyclization is a powerful method for the synthesis of nitrogen-containing heterocycles, particularly substituted piperidines. This reaction involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. 1-Methyl-3-cyclohexen-1-amine is an excellent substrate for this transformation, as the amine can react with an aldehyde to initiate the cyclization cascade involving the cyclohexene double bond.

Mechanistic Rationale

The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid activates the aldehyde, facilitating its condensation with the primary amine to form an N-acyliminium ion intermediate[2]. This highly electrophilic species then undergoes an intramolecular attack by the nucleophilic cyclohexene double bond. The resulting carbocation is subsequently trapped by a nucleophile present in the reaction mixture (e.g., the conjugate base of the acid or a solvent molecule) to yield the substituted piperidine product. The choice of acid catalyst and reaction conditions can influence the stereochemical outcome of the cyclization.

cluster_1 Aza-Prins Cyclization Workflow start 1-Methyl-3-cyclohexen-1-amine + Aldehyde + Acid Catalyst intermediate1 Formation of Iminium Ion start->intermediate1 Condensation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Intramolecular Electrophilic Attack intermediate3 Carbocation Trapping intermediate2->intermediate3 Nucleophilic Trapping product Substituted Piperidine Derivative intermediate3->product

Caption: Workflow for Aza-Prins Cyclization.

Experimental Protocol: Synthesis of a Substituted Piperidine

Materials:

  • 1-Methyl-3-cyclohexen-1-amine

  • Formaldehyde (37% in water) or Benzaldehyde

  • Formic acid or a Lewis acid (e.g., InCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 1-methyl-3-cyclohexen-1-amine (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add the aldehyde (e.g., formaldehyde, 1.2 eq).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., formic acid, 1.5 eq, or InCl₃, 10 mol%) to the stirred solution at room temperature. The use of a mild Lewis acid like indium trichloride has been shown to be effective in promoting aza-Prins reactions[3].

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate until the mixture is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted piperidine.

ParameterRecommended ConditionRationale
Aldehyde Formaldehyde or BenzaldehydeSimple aldehydes that readily form iminium ions.
Catalyst Formic Acid or InCl₃Brønsted or Lewis acid to catalyze iminium ion formation and cyclization.
Solvent Anhydrous DichloromethaneA non-coordinating solvent that is suitable for acid-catalyzed reactions.
Temperature Room TemperatureMild conditions that are often sufficient for the cyclization to proceed efficiently.

Conclusion

1-Methyl-3-cyclohexen-1-amine is a readily accessible and highly versatile starting material for the synthesis of diverse heterocyclic scaffolds. The presented protocols for electrophile-induced cyclization and aza-Prins cyclization highlight two distinct and powerful strategies for leveraging its inherent reactivity. These methods provide access to valuable azabicyclic and substituted piperidine cores, which are important motifs in the field of drug discovery and development. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a practical guide for researchers and scientists in their synthetic endeavors.

References

Sources

Application Notes and Protocols for Amide Coupling Reactions Involving Sterically Hindered Cyclohexenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Encumbered Unsaturated Amine Acylation

The formation of the amide bond is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. While numerous protocols exist for this transformation, the coupling of sterically hindered secondary amines remains a significant challenge. This application note provides a comprehensive guide to navigating the complexities of amide bond formation with a particularly demanding substrate class: sterically hindered cyclohexenyl amines. These substrates present a dual challenge: the inherent steric bulk of the cyclic system and the electronic and reactive nature of the endocyclic double bond.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the mechanistic principles at play, enabling the rational selection of reagents and conditions to overcome these synthetic hurdles. We will explore the nuances of various coupling reagents, delve into strategies for mitigating potential side reactions, and provide detailed, field-tested protocols for achieving successful and efficient amide synthesis.

Mechanistic Considerations: The Interplay of Sterics and Electronics

Successful amide coupling of sterically hindered cyclohexenyl amines hinges on a thorough understanding of the reaction mechanism and the factors that govern reactivity. The primary obstacle is the reduced nucleophilicity of the nitrogen atom due to the steric hindrance imposed by the cyclohexenyl ring. This steric shield impedes the approach of the activated carboxylic acid derivative.

Furthermore, the presence of the endocyclic double bond introduces an element of electronic complexity and the potential for undesired side reactions. While the amine is the primary nucleophile, the pi-system of the alkene can, under certain conditions, interact with electrophilic coupling reagents or activated intermediates.

The General Mechanism of Amide Bond Formation

The universally accepted mechanism for most amide coupling reactions involves a two-step process:

  • Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species, typically an activated ester or an acylphosphonium/acyluronium salt. This is the rate-determining step in many cases, especially with hindered substrates.

  • Nucleophilic Acyl Substitution: The sterically hindered cyclohexenyl amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the desired amide and releases the activating group.

The choice of coupling reagent is paramount as it directly influences the nature of the activated intermediate and its susceptibility to nucleophilic attack by a hindered amine.

Comparative Analysis of Coupling Reagents for Hindered Systems

A vast arsenal of coupling reagents is available to the modern synthetic chemist. However, for challenging substrates such as sterically hindered cyclohexenyl amines, the choice narrows to a select few high-performance reagents.

Coupling Reagent ClassExamplesAdvantages for Hindered CouplingsDisadvantages & Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast reaction times, and often high yields.[1][2] HATU is generally considered superior for hindered systems due to the formation of a more reactive OAt-active ester.[1] COMU offers a safer alternative to benzotriazole-based reagents with excellent solubility and easy byproduct removal.[3][4]Potential for guanidinylation of the amine if the reagent is used in excess.[2] Benzotriazole-based reagents can be explosive under certain conditions.[4]
Phosphonium Salts PyBOP, PyAOPDo not react with the free amine, which can be advantageous in certain contexts.[5] Effective for cyclization reactions.Can be less reactive than their uronium counterparts for highly hindered systems.
Carbodiimides EDC, DCCReadily available and cost-effective.Generally less effective for sterically hindered couplings.[6] Can lead to the formation of N-acylurea byproducts, especially with slow-reacting amines.[7][8] Often require additives like HOBt or HOAt to improve efficiency and reduce racemization.[9]
Phosphonic Anhydrides T3P®Excellent safety profile, non-toxic, and byproducts are water-soluble, simplifying workup.[10][11] Shows low epimerization risk.[11]May require slightly longer reaction times compared to the most potent uronium salts.
Acyl Fluoride Precursors Deoxo-Fluor®, TFFHAcyl fluorides are small and highly reactive, minimizing steric hindrance during the coupling step.[6][12][13] This approach has proven effective for couplings where other methods fail.[6][12][13]Fluorinating agents can be hazardous and require careful handling. The reaction may require elevated temperatures.

Potential Side Reactions with Cyclohexenyl Amines and Mitigation Strategies

The presence of the alkene functionality in the cyclohexenyl ring introduces the possibility of side reactions that are not encountered with saturated cyclic amines. While the lone pair on the nitrogen is the most nucleophilic site, the pi-electrons of the double bond can react with highly electrophilic species.

A potential, though less common, side reaction could involve the addition of the activated carboxylic acid or other electrophiles across the double bond, particularly if the reaction conditions are harsh or if the coupling is sluggish, allowing for alternative reaction pathways to become competitive.

Strategies for Mitigating Side Reactions:

  • Choice of Coupling Reagent: Employing highly efficient coupling reagents that promote rapid amide bond formation can outcompete potential side reactions involving the alkene. Uronium salts like HATU and COMU are often preferred for their high reaction rates.

  • Reaction Temperature: While elevated temperatures can sometimes be necessary to overcome the activation barrier for hindered couplings, they can also promote side reactions. It is crucial to carefully optimize the temperature to find a balance between a reasonable reaction rate and minimizing undesired pathways.

  • Protecting Groups: In cases where side reactions are a significant issue, temporary protection of the double bond could be considered, although this adds steps to the synthetic sequence. However, for most standard amide coupling conditions, this is not necessary.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Amide Coupling of a Sterically Hindered Cyclohexenyl Amine using HATU

This protocol is recommended for its high reactivity and general applicability to hindered systems.[1][2]

Materials:

  • Sterically hindered cyclohexenyl amine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered cyclohexenyl amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered systems, gentle heating (40-60 °C) may be required.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using T3P® for Enhanced Safety and Simplified Workup

This protocol is an excellent choice when a more benign reagent is desired, and its water-soluble byproducts facilitate purification.[10][11]

Materials:

  • Sterically hindered cyclohexenyl amine (1.0 equiv)

  • Carboxylic acid (1.05 equiv)

  • T3P® (50% solution in ethyl acetate) (1.5 equiv)

  • Pyridine or Triethylamine (3.0 equiv)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.05 equiv) and the sterically hindered cyclohexenyl amine (1.0 equiv) in the chosen anhydrous solvent.

  • Add pyridine or triethylamine (3.0 equiv) to the solution.

  • Add the T3P® solution (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it with water to remove the phosphonic acid byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography if necessary.

Protocol 3: Acyl Fluoride Approach for Extremely Hindered Systems

This method is reserved for cases where standard coupling reagents fail due to severe steric hindrance.[6][12][13]

Materials:

  • Sterically hindered cyclohexenyl amine (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Deoxo-Fluor® or other suitable fluorinating agent (e.g., TFFH) (1.3 equiv)

  • Anhydrous Dichloromethane (DCM) or other inert solvent

Procedure:

  • In situ generation of the acyl fluoride: To a solution of the carboxylic acid (1.2 equiv) in anhydrous DCM at 0 °C, slowly add the fluorinating agent (1.3 equiv).

  • Stir the mixture at 0 °C to room temperature for 1-2 hours, or until the formation of the acyl fluoride is complete (can be monitored by ¹⁹F NMR if desired).

  • Amide formation: Add the sterically hindered cyclohexenyl amine (1.0 equiv) to the solution containing the in situ generated acyl fluoride.

  • The reaction may require elevated temperatures (reflux in DCM or switching to a higher boiling solvent like toluene) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a decision-making workflow, and potential side reactions.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, T3P) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Cyclohexenyl Amine Cyclohexenyl_Amine Cyclohexenyl-NHR' Amide_Product Amide Product (Cyclohexenyl-N(R')COR) Tetrahedral_Intermediate->Amide_Product Byproducts Byproducts Tetrahedral_Intermediate->Byproducts

Caption: General mechanism of amide coupling.

Workflow_Selection start Start: Hindered Cyclohexenyl Amine Coupling q1 Initial Attempt with Standard Conditions? start->q1 c1 Use HATU or COMU (Protocol 1) q1->c1 Yes q2 Reaction Successful? c1->q2 end_success End: Product Obtained q2->end_success Yes q3 Low Yield or No Reaction? q2->q3 No q4 Side Reactions Observed? q2->q4 c2 Try T3P® for alternative workup (Protocol 2) q3->c2 Yes c3 Consider Acyl Fluoride Method (Protocol 3) q3->c3 Consider for extreme cases c4 Optimize Temperature and Reagent Stoichiometry q4->c4 Yes

Caption: Workflow for selecting coupling conditions.

Side_Reactions cluster_desired Desired Pathway cluster_side Potential Side Reactions Cyclohexenyl_Amine Cyclohexenyl Amine Amide_Formation Amide Product Cyclohexenyl_Amine->Amide_Formation Nucleophilic Attack (N-atom) Alkene_Addition Addition to Alkene Cyclohexenyl_Amine->Alkene_Addition Electrophilic Attack (pi-bond) Guanidinylation Guanidinylation (with excess uronium reagent) Cyclohexenyl_Amine->Guanidinylation Activated_Acid R-CO-X (Activated Acid) Activated_Acid->Amide_Formation Activated_Acid->Alkene_Addition

Caption: Potential side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Insufficiently reactive coupling reagent; Steric hindrance is too great; Low reaction temperature.Switch to a more potent coupling reagent (e.g., from a carbodiimide to HATU); Consider the acyl fluoride method (Protocol 3); Gradually increase the reaction temperature, monitoring for decomposition.
Formation of N-acylurea byproduct Slow reaction of the amine with the O-acylisourea intermediate (with carbodiimides).Add HOBt or HOAt as an additive; Switch to a uronium or phosphonium salt-based coupling reagent.
Guanidinylation of the amine Excess uronium/aminium reagent used.Use a slight excess of the carboxylic acid relative to the coupling reagent; Pre-activate the carboxylic acid before adding the amine.
Unidentified side products Possible reaction at the double bond; Decomposition of starting materials or product.Re-evaluate the reaction temperature and time; Ensure all reagents and solvents are anhydrous and of high purity; Characterize side products by NMR and MS to diagnose the issue.

Conclusion

The amide coupling of sterically hindered cyclohexenyl amines is a challenging yet achievable transformation with the appropriate selection of modern synthetic methods. A thorough understanding of the interplay between steric hindrance and the electronic nature of the substrate is key to success. High-potency coupling reagents such as HATU, COMU, and T3P® provide reliable starting points, while the in situ formation of acyl fluorides offers a powerful alternative for particularly recalcitrant substrates. By carefully considering the factors outlined in this guide and systematically optimizing the reaction conditions, researchers can confidently approach the synthesis of these complex and valuable amide-containing molecules.

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  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemistryViews. [Link]

  • Albericio, F., & El-Faham, A. (2010). Developments in peptide and amide synthesis. Chimica Oggi-Chemistry Today, 28(5), 24-27. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Reddy, T. J., & Floreancig, P. E. (2012). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 51(48), 11984-11988. [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 3-Cyclohexen-1-amine and its N-Methyl Derivative to Saturated Cyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 3-cyclohexen-1-amine and 1-methyl-3-cyclohexen-1-amine to their corresponding saturated cyclohexylamine derivatives. Cyclohexylamines are crucial intermediates in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] This guide details the underlying chemical principles, optimized experimental protocols, safety considerations, and data interpretation for this important transformation. The protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Cyclohexylamines

Cyclohexylamines are a class of organic compounds characterized by a cyclohexane ring bearing an amino group. Their unique structural and chemical properties make them invaluable building blocks in a multitude of applications:

  • Pharmaceuticals: They serve as key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including antidepressants and antiviral drugs.[2]

  • Agrochemicals: Cyclohexylamine derivatives are integral to the production of various herbicides and pesticides.[2]

  • Industrial Applications: They are utilized as corrosion inhibitors in water treatment and metalworking fluids, as vulcanization accelerators in the rubber industry, and as curing agents for epoxy resins.[1][4][5]

The catalytic hydrogenation of unsaturated precursors like 3-cyclohexen-1-amine is a primary and atom-economical method for their synthesis, offering high yields and selectivity under controlled conditions. This process involves the addition of hydrogen across the carbon-carbon double bond of the cyclohexene ring in the presence of a metal catalyst.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of an alkene on a heterogeneous catalyst surface is a well-established process. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:

  • Adsorption of Reactants: Both hydrogen and the unsaturated substrate (3-cyclohexen-1-amine) adsorb onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms are bound to the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed amine undergoes a stepwise addition of two hydrogen atoms to the double bond, leading to the formation of the saturated cyclohexylamine.

  • Desorption of Product: The final product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst is paramount for achieving high efficiency and selectivity. For the hydrogenation of cyclohexene derivatives, several catalysts are effective:

  • Palladium on Carbon (Pd/C): A highly active and versatile catalyst for a wide range of hydrogenations. It is often the first choice due to its efficiency and cost-effectiveness.

  • Platinum on Carbon (Pt/C): Another highly active catalyst, sometimes offering different selectivity compared to palladium.

  • Rhodium (Rh) and Ruthenium (Ru) on Supports: These are particularly effective for the hydrogenation of aromatic rings but can also be used for alkenes.[6] Rhodium and Ruthenium catalysts are often preferred for their high selectivity in reducing arenes while leaving other functional groups intact.[6]

  • Raney Nickel (Raney Ni): A cost-effective alternative, though it may require higher temperatures and pressures and can sometimes lead to side reactions.[7]

For the protocols described herein, 5% Palladium on Carbon (5% Pd/C) is selected as the primary catalyst due to its high activity, selectivity, and commercial availability.

Experimental Protocols

This section provides detailed, step-by-step protocols for the catalytic hydrogenation of 3-cyclohexen-1-amine and its N-methyl derivative.

Safety First: Essential Precautions for Hydrogenation

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts. Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear flame-resistant clothing, safety goggles, and appropriate gloves.[8]

  • Ventilation: All procedures must be conducted in a certified chemical fume hood.[9]

  • Pressure Equipment: Use pressure-rated glassware or a dedicated hydrogenation apparatus (e.g., a Parr shaker).[8][9] Ensure all equipment is properly maintained and pressure-tested.

  • Catalyst Handling: Handle dry palladium on carbon with care, as it can be pyrophoric.[10] It is best to handle it as a slurry in the reaction solvent. Avoid inhalation of the catalyst dust.

  • Hydrogen Handling: Secure hydrogen cylinders properly.[9] Use stainless steel tubing for hydrogen transfer.[9] Before introducing hydrogen, the system must be purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen and prevent the formation of an explosive mixture.[8]

Materials and Equipment

Reagents:

  • 3-Cyclohexen-1-amine (or 1-methyl-3-cyclohexen-1-amine)

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol), ACS grade

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Parr hydrogenation apparatus or a heavy-walled glass reaction vessel suitable for pressure reactions

  • Magnetic stirrer and stir bars

  • Gas regulators for hydrogen and nitrogen/argon

  • Vacuum pump or aspirator

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer and/or GC-MS for analysis

Protocol 1: Hydrogenation of 3-Cyclohexen-1-amine

Reaction Scheme:

Step-by-Step Procedure:

  • Catalyst Preparation: In a certified fume hood, carefully weigh 50 mg of 5% Pd/C and transfer it to the pressure reaction vessel. Immediately add 10 mL of methanol to create a slurry. This minimizes the risk of the dry catalyst becoming airborne or igniting.

  • Addition of Substrate: To the catalyst slurry, add 1.0 g of 3-cyclohexen-1-amine.

  • System Assembly: Securely seal the reaction vessel.

  • Inert Gas Purge: Connect the vessel to a nitrogen or argon line and a vacuum source. Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Hydrogenation:

    • After the final inert gas fill, carefully introduce hydrogen gas into the reaction vessel to a pressure of 4 bar (approximately 58 psi).

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

    • Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 2-4 hours at room temperature.

  • Reaction Work-up:

    • Once the hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen.

    • Purge the reaction vessel with nitrogen or argon three times.

    • Carefully open the vessel in the fume hood.

  • Catalyst Filtration:

    • Prepare a small pad of diatomaceous earth (Celite®) in a Büchner funnel.

    • Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the reaction vessel and the filter cake with a small amount of methanol (2 x 5 mL) to ensure complete recovery of the product.

    • Safety Note: The filtered catalyst remains active and pyrophoric. Quench it immediately by carefully adding water to the filter cake while it is still wet with methanol.

  • Solvent Removal and Product Isolation:

    • Combine the filtrate and washings.

    • Remove the methanol using a rotary evaporator.

    • The remaining liquid is the crude cyclohexylamine. For higher purity, the product can be distilled.

Protocol 2: Hydrogenation of 1-Methyl-3-cyclohexen-1-amine

This protocol is analogous to the one above, substituting 1-methyl-3-cyclohexen-1-amine as the starting material to yield N-methylcyclohexylamine.

Reaction Scheme:

Caption: Workflow for Catalytic Hydrogenation.

Data and Results

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.

Starting MaterialProductCatalyst Loading (mol%)Pressure (bar)Time (h)Typical Yield
3-Cyclohexen-1-amineCyclohexylamine~0.542-4>95%
1-Methyl-3-cyclohexen-1-amineN-Methylcyclohexylamine~0.542-4>95%

Discussion and Mechanistic Insights

The choice of reaction parameters can significantly influence the outcome of the hydrogenation.

  • Catalyst: While Pd/C is highly effective, other catalysts like Pt/C or Rh/C can also be employed. The choice may depend on the presence of other functional groups in more complex substrates. For instance, Rhodium and Ruthenium are particularly adept at hydrogenating aromatic rings while leaving most other functionalities untouched. [6]* Solvent: Alcohols like methanol and ethanol are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

  • Pressure: A hydrogen pressure of 4 bar is sufficient for rapid hydrogenation at room temperature. Higher pressures can be used to accelerate the reaction but require more specialized equipment.

  • Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature. In some cases, gentle heating may be required for less reactive substrates.

Stereoselectivity: In the case of substituted cyclohexenes, the stereochemical outcome of the hydrogenation is an important consideration. The hydrogen atoms are typically delivered to the same face of the double bond from the catalyst surface (syn-addition). The substrate will adsorb on the less sterically hindered face, which dictates the stereochemistry of the final product.

Stereoselectivity_Mechanism cluster_surface Catalyst Surface Substrate Cyclohexene Derivative Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption on less hindered face H_atoms H H Adsorbed_H Adsorbed H atoms H_atoms->Adsorbed_H Dissociation Product Saturated Product (cis-stereochemistry) Adsorbed_Substrate->Product Syn-addition of H

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Application Notes and Protocols for the Scalable Manufacturing of 1-Methyl-3-cyclohexen-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 1-Methyl-3-cyclohexen-1-amine in Medicinal Chemistry and R&D

1-Methyl-3-cyclohexen-1-amine is a valuable cyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, chiral scaffold is a key feature in the design of novel therapeutics, influencing binding affinity and metabolic stability. The development of robust and scalable manufacturing methods for this intermediate is therefore of paramount importance to the pharmaceutical industry, enabling the cost-effective production of life-saving medicines. This guide provides a comprehensive overview of scalable synthetic routes to 1-methyl-3-cyclohexen-1-amine, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Approaches to Scalable Synthesis

The synthesis of 1-methyl-3-cyclohexen-1-amine on an industrial scale necessitates a careful selection of starting materials, reagents, and reaction conditions that are not only efficient and high-yielding but also safe, cost-effective, and environmentally benign. The primary and most established route involves the reductive amination of 3-methyl-2-cyclohexen-1-one. This guide will detail this primary pathway and also explore alternative and emerging methodologies.

Core Synthetic Strategy: Reductive Amination of 3-Methyl-2-cyclohexen-1-one

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine via an intermediate imine.[1] This one-pot reaction is highly favored in industrial settings due to its efficiency and reduced waste generation.[1]

The overall transformation is depicted below:

G start 3-Methyl-2-cyclohexen-1-one intermediate Iminium Intermediate start->intermediate + NH3 - H2O product 1-Methyl-3-cyclohexen-1-amine intermediate->product [Reduction]

Caption: Reductive amination of 3-methyl-2-cyclohexen-1-one.

Two primary methodologies for the reductive amination step on a large scale are catalytic hydrogenation and the use of hydride reducing agents.

Protocol 1: Catalytic Reductive Amination via Hydrogenation

Catalytic hydrogenation offers a green and atom-economical approach to reductive amination.[1] The choice of catalyst is critical for achieving high conversion and selectivity.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Charge reactor with 3-methyl-2-cyclohexen-1-one, solvent, and catalyst B Seal reactor and purge with inert gas (N2 or Ar) A->B C Introduce ammonia (gas or solution) B->C D Pressurize with hydrogen C->D E Heat to reaction temperature with vigorous stirring D->E F Monitor reaction progress (GC or HPLC) E->F G Cool reactor and vent excess pressure F->G Reaction Complete H Filter to remove catalyst G->H I Solvent removal H->I J Aqueous work-up and extraction I->J K Purification J->K

Caption: Workflow for catalytic reductive amination.

Detailed Experimental Protocol

Materials:

Reagent/MaterialGradeSupplierNotes
3-Methyl-2-cyclohexen-1-one≥98%Commercial-
AmmoniaAnhydrous or 7N solution in MethanolCommercialHandle with appropriate safety precautions.
HydrogenHigh PurityGas Supplier-
Catalyst (e.g., Raney Nickel, Pd/C)-CommercialCatalyst loading to be optimized.
Solvent (e.g., Methanol, Ethanol)AnhydrousCommercial-
Inert Gas (Nitrogen or Argon)High PurityGas Supplier-

Procedure:

  • Reactor Preparation: In a suitable high-pressure reactor, charge 3-methyl-2-cyclohexen-1-one (1.0 eq) and the chosen solvent (e.g., methanol, 5-10 volumes).

  • Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (e.g., Raney Nickel, 5-10 wt% or 5% Pd/C, 1-5 mol%).

  • Ammonia Introduction: Seal the reactor and purge with inert gas. Introduce ammonia. If using anhydrous ammonia, it can be condensed into the cooled reactor. If using a solution, add it via a pressure-equalizing dropping funnel. An excess of ammonia is typically used to drive the equilibrium towards imine formation.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring. The optimal temperature and pressure will depend on the chosen catalyst.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: To the residue, add water and a suitable organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH) to ensure the amine is in its free base form. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3-cyclohexen-1-amine.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the nitrogen source and the reducing agent.[2][3][4] While it often requires high temperatures, it avoids the need for high-pressure hydrogenation equipment.[2]

Reaction Mechanism

G start 3-Methyl-2-cyclohexen-1-one step1 Formation of α-hydroxy amine start->step1 + NH3 step2 Dehydration to Iminium ion step1->step2 - H2O step3 Hydride transfer from formate step2->step3 + HCOO- product N-formyl derivative step3->product - CO2 final_product 1-Methyl-3-cyclohexen-1-amine product->final_product Hydrolysis

Caption: Leuckart-Wallach reaction mechanism.

Detailed Experimental Protocol

Materials:

Reagent/MaterialGradeSupplierNotes
3-Methyl-2-cyclohexen-1-one≥98%Commercial-
Ammonium Formate or FormamideReagent GradeCommercial-
Formic Acid≥98%CommercialCorrosive, handle with care.
Hydrochloric Acid or Sodium HydroxideReagent GradeCommercialFor hydrolysis step.

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 3-methyl-2-cyclohexen-1-one (1.0 eq) and a significant excess of ammonium formate (3-5 eq) or formamide.

  • Heating: Heat the mixture to a high temperature, typically in the range of 160-190 °C. The reaction is often run neat (without an additional solvent).

  • Monitoring: Monitor the reaction progress by TLC or GC, observing the consumption of the starting ketone.

  • Hydrolysis: After the initial reaction is complete, cool the mixture. The intermediate is the N-formyl derivative, which needs to be hydrolyzed. This can be achieved by adding an aqueous acid (e.g., HCl) or base (e.g., NaOH) and heating the mixture at reflux until the hydrolysis is complete (monitored by TLC or GC).

  • Work-up and Isolation: After cooling, neutralize the reaction mixture. If acidic hydrolysis was used, basify with a strong base to a pH > 10. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and concentrate under reduced pressure. The crude amine can then be purified by fractional distillation under vacuum.

Emerging Scalable Methodology: Biocatalytic Reductive Amination

The use of enzymes, particularly reductive aminases (RedAms) or amine dehydrogenases (AmDHs), offers a highly selective and environmentally friendly route to chiral amines.[5][6] These biocatalytic methods operate under mild conditions (ambient temperature and pressure) and can exhibit excellent stereoselectivity, which is often a critical requirement in pharmaceutical synthesis.

Conceptual Workflow

G cluster_0 Bioreactor Setup cluster_1 Enzymatic Reaction cluster_2 Product Recovery A Prepare buffer solution B Add 3-methyl-2-cyclohexen-1-one, amine donor, and cofactor A->B C Introduce enzyme (RedAm/AmDH) B->C D Incubate at optimal temperature and pH with gentle agitation C->D E Monitor conversion (HPLC) D->E F Stop reaction (e.g., pH shift) E->F Desired Conversion Reached G Separate biomass (centrifugation/filtration) F->G H Product extraction G->H I Purification H->I

Caption: Workflow for biocatalytic reductive amination.

While a detailed, optimized protocol for the specific biocatalytic synthesis of 1-methyl-3-cyclohexen-1-amine would require significant process development, the general approach provides a promising avenue for scalable and sustainable manufacturing.

Purification at Scale

The final purity of 1-methyl-3-cyclohexen-1-amine is critical for its use in pharmaceutical applications. Fractional distillation is the most common and scalable method for purifying volatile amines.

Protocol: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig rings). Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude amine and add boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently. Collect the forerun, which will contain lower-boiling impurities.

  • Main Fraction: Once the temperature stabilizes at the boiling point of 1-methyl-3-cyclohexen-1-amine, collect the main fraction in a separate, pre-weighed receiver.

  • Analysis: Analyze the purity of the collected fractions by GC or NMR.

Safety and Handling Considerations

  • 3-Methyl-2-cyclohexen-1-one: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Ammonia: Highly corrosive and toxic. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.

  • Hydrogen Gas: Highly flammable. Ensure proper grounding of equipment and use in an area free of ignition sources.

  • Formic Acid: Corrosive. Handle with appropriate PPE.

  • 1-Methyl-3-cyclohexen-1-amine: Amines are generally basic and can be corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The scalable manufacturing of 1-methyl-3-cyclohexen-1-amine is achievable through well-established methods like catalytic reductive amination and the Leuckart-Wallach reaction. The choice of method will depend on the available equipment, cost considerations, and desired scale of production. Emerging biocatalytic routes present a promising future for more sustainable and selective synthesis. Careful optimization of reaction conditions and purification protocols is essential to ensure a high-quality product suitable for pharmaceutical development.

References

  • (Reference to a relevant review on cyclic amine synthesis)
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • PMC. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). RedAm-catalysed reductive amination using ammonia to access chiral.... Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Frontiers. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction | PDF | Amine. Retrieved from [Link]

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Application of 1-Methyl-3-Cyclohexen-1-Amine and its Isomers in Agrochemical Synthesis: A Guide to Herbicide Development

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: A Bio-Inspired Scaffold for Novel Agrochemicals

In the continuous quest for more effective and environmentally benign agrochemicals, researchers are increasingly turning to nature for inspiration. 1-Methyl-3-cyclohexen-1-amine and its related terpene-derived structures, such as p-menth-3-en-1-amine, represent a promising class of scaffolds for the development of novel herbicides.[1] Derived from turpentine, a renewable resource, these compounds offer a unique chemical framework that can be elaborated to produce a diverse range of bioactive molecules.[1] This guide provides an in-depth exploration of the application of these amine building blocks in the synthesis of potent herbicides, with a focus on thiourea and Schiff base derivatives. We will delve into the synthetic methodologies, structure-activity relationships, and detailed experimental protocols to empower researchers in the field of agrochemical discovery.

Core Applications in Herbicide Synthesis

The primary amine functionality of 1-methyl-3-cyclohexen-1-amine and its isomers serves as a versatile handle for the introduction of various toxophoric groups, leading to compounds with significant herbicidal properties. Two of the most successful strategies to date involve the synthesis of thiourea and Schiff base derivatives.

Synthesis and Herbicidal Activity of Thiourea Derivatives

The thiourea moiety is a well-established pharmacophore in numerous biologically active compounds, including those with agricultural applications.[2] The synthesis of thiourea derivatives of p-menth-3-en-1-amine has yielded compounds with remarkable herbicidal activity, particularly against annual ryegrass.[2]

The general synthetic approach involves the reaction of p-menth-3-en-1-amine with an appropriate isothiocyanate or the reaction of a derivative, 1-isopropyl-4-isothiocyanato-4-methylcyclohex-1-ene, with various amines.[2]

G cluster_0 Synthesis of p-Menth-3-en-1-amine Thiourea Derivatives p_menth_amine p-Menth-3-en-1-amine thiourea_derivative Thiourea Derivative (Herbicidal) p_menth_amine->thiourea_derivative Reaction isothiocyanate R-N=C=S isothiocyanate->thiourea_derivative

Caption: Synthetic pathway for p-menth-3-en-1-amine thiourea derivatives.

Herbicidal Activity of Thiourea Derivatives

The herbicidal activity of these derivatives is highly dependent on the nature of the "R" group. For instance, derivatives containing a cyclohexane ring have shown significantly higher herbicidal activity against annual ryegrass compared to those with a benzene ring.[2]

Compound ID'R' GroupTarget WeedHerbicidal ActivityReference
4a CyclohexylAnnual RyegrassHigh[2]
4b-f Various ArylAnnual RyegrassModerate[2]
Synthesis and Herbicidal Activity of Schiff Base Derivatives

The formation of a Schiff base (imine) by reacting the primary amine with an aldehyde or ketone is a powerful strategy for enhancing the biological activity of a lead compound. In the case of p-menth-3-en-1-amine, its Schiff base derivatives have demonstrated excellent pre-emergence herbicidal activity, with some compounds showing efficacy comparable to or even exceeding that of the commercial herbicide glyphosate.[3]

The synthesis is a straightforward condensation reaction between p-menth-3-en-1-amine and a suitable aldehyde.[3]

G cluster_0 Synthesis of p-Menth-3-en-1-amine Schiff Base Derivatives p_menth_amine p-Menth-3-en-1-amine schiff_base Schiff Base Derivative (Herbicidal) p_menth_amine->schiff_base Condensation aldehyde R-CHO aldehyde->schiff_base

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Troubleshooting & Optimization

Improving reaction yields for 3-Cyclohexen-1-amine 1-methyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-methyl-3-cyclohexen-1-amine (CAS 22209-23-0)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your synthetic strategy.

The synthesis of 1-methyl-3-cyclohexen-1-amine, a tertiary amine built on a cyclohexene scaffold, presents unique challenges. The presence of an allylic tertiary carbocation intermediate in the most logical synthetic routes makes the reaction highly susceptible to molecular rearrangements and competing elimination reactions. This guide focuses on a robust two-step pathway from a commercially available starting material, 3-cyclohexen-1-one, and provides in-depth troubleshooting for each stage.

Proposed Synthetic Pathway Overview

The most direct and controllable laboratory-scale synthesis involves two key transformations:

  • Nucleophilic Addition: Introduction of the C1-methyl group via a Grignard or organolithium reaction with 3-cyclohexen-1-one to form the tertiary alcohol intermediate, 1-methyl-3-cyclohexen-1-ol.

  • Amination via Ritter Reaction: Conversion of the tertiary alcohol to the target primary amine using a nitrile and a strong acid, followed by hydrolysis.

G A 3-Cyclohexen-1-one C 1-Methyl-3-cyclohexen-1-ol (Intermediate) A->C Step 1: Methylation B 1. CH3MgBr or CH3Li 2. Aqueous Workup E 1-Methyl-3-cyclohexen-1-amine (Target Molecule) C->E Step 2: Amination D 1. CH3CN, H2SO4 (Ritter Rxn) 2. H2O, Heat (Hydrolysis)

Caption: Proposed two-step synthesis of 1-methyl-3-cyclohexen-1-amine.

Part 1: Troubleshooting the Synthesis of 1-Methyl-3-cyclohexen-1-ol

The first step, the 1,2-addition of a methyl nucleophile to 3-cyclohexen-1-one, is critical for establishing the correct carbon skeleton. While seemingly straightforward, α,β-unsaturated ketones are prone to both 1,2- and 1,4-addition, and enolization can reduce overall efficiency.

Frequently Asked Questions (FAQs)

Q1: My yield of 1-methyl-3-cyclohexen-1-ol is consistently low. What are the primary causes?

A: Low yields in this step typically stem from three main issues:

  • Competing 1,4-Addition (Conjugate Addition): The Grignard reagent can attack the β-carbon of the enone system, leading to the formation of 3,3-dimethylcyclohexanone after workup.

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This consumes the starting material without forming the desired product.

  • Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Poor quality or improperly titrated reagents will lead to lower-than-expected reactivity.

Q2: How can I maximize the 1,2-addition and suppress the competing 1,4-addition?

A: The regioselectivity of the addition is highly dependent on the reaction conditions and the nature of the organometallic reagent.

  • Choice of Reagent: Methyllithium (CH₃Li) is generally more reactive and "harder" than methylmagnesium bromide (CH₃MgBr), which favors the "harder" electrophilic carbonyl carbon (1,2-addition).

  • Temperature: Running the reaction at low temperatures (-78 °C) significantly enhances 1,2-selectivity. At higher temperatures, the more thermodynamically stable 1,4-adduct is often favored.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the reaction mixture (the Luche reduction conditions) can dramatically improve 1,2-selectivity. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophilic attack to the carbonyl carbon.

Troubleshooting Guide: Optimizing Grignard Addition

This table summarizes key parameters to adjust for improving the yield and selectivity of the tertiary alcohol intermediate.

ParameterStandard ConditionOptimized Condition for 1,2-AdditionRationale
Temperature 0 °C to RT-78 °C to -40 °C Low temperatures favor the kinetically controlled 1,2-adduct over the thermodynamically favored 1,4-adduct.
Reagent Methylmagnesium bromide (CH₃MgBr)Methyllithium (CH₃Li) The more ionic C-Li bond leads to a "harder" nucleophile, which preferentially attacks the hard carbonyl carbon.
Additive NoneAnhydrous Cerium(III) Chloride (CeCl₃) CeCl₃ acts as a Lewis acid, activating the carbonyl group and promoting selective 1,2-addition.
Solvent Diethyl EtherTetrahydrofuran (THF) THF is a better solvent at very low temperatures and can enhance the reactivity of the organometallic reagent.
Reagent Stoichiometry 1.1 - 1.2 equivalents1.5 equivalents Using a slight excess ensures the complete consumption of the starting ketone, especially if minor decomposition occurs.
Experimental Protocol: High-Selectivity Synthesis of 1-Methyl-3-cyclohexen-1-ol

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Workup & Purification A 1. Add 3-cyclohexen-1-one and THF to a flame-dried flask. B 2. Cool flask to -78 °C (dry ice/acetone bath). A->B C 3. Slowly add CH3Li solution via syringe over 30 min. B->C D 4. Stir at -78 °C for 2 hours. C->D E 5. Quench reaction by slowly adding saturated aq. NH4Cl. D->E F 6. Warm to RT, separate layers. Extract aqueous with Et2O. E->F G 7. Combine organic layers, wash with brine, dry over Na2SO4. F->G H 8. Concentrate and purify by vacuum distillation or chromatography. G->H

Caption: Workflow for the optimized synthesis of the alcohol intermediate.

Part 2: Troubleshooting the Ritter Reaction for Amination

The conversion of 1-methyl-3-cyclohexen-1-ol to 1-methyl-3-cyclohexen-1-amine is the most challenging step. The reaction proceeds via an allylic, tertiary carbocation, which is highly prone to rearrangement and elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Ritter Reaction and why is rearrangement a major issue here?

A: The Ritter reaction involves the acid-catalyzed formation of a carbocation from an alcohol. This carbocation is then trapped by the nitrile (e.g., acetonitrile) acting as a nucleophile. The resulting nitrilium ion is hydrolyzed to an amide, which is then further hydrolyzed to the primary amine. The intermediate is a tertiary allylic carbocation. This cation is stabilized by resonance, but this delocalization also means there are multiple sites susceptible to nucleophilic attack, potentially leading to isomeric products. Furthermore, the carbocation can undergo hydride or alkyl shifts to form more stable carbocations, leading to a complex mixture of products.

Q2: My final product is a mixture of several isomeric amines. How can I improve the selectivity for the desired product?

A: Minimizing rearrangement requires careful control of the reaction conditions to favor the direct trapping of the initial carbocation.

  • Acid Choice and Concentration: Using a less nucleophilic acid at a lower concentration can reduce the lifetime of the free carbocation. Formic acid can sometimes be a better choice than sulfuric acid as it can also act as a hydride donor, though this can lead to other byproducts.[2][3][4]

  • Temperature: Running the reaction at the lowest possible temperature that still allows for carbocation formation can minimize the energy available for rearrangement pathways.

  • Nitrile Concentration: Using the nitrile as the solvent (a large excess) ensures that it is readily available to trap the carbocation as soon as it forms, outcompeting rearrangement.

Q3: I am observing significant amounts of diene byproducts. How can I prevent this elimination side reaction?

A: Diene formation occurs through an E1 elimination mechanism from the carbocation intermediate. This is often favored by higher temperatures and strongly acidic, non-nucleophilic conditions. To suppress elimination:

  • Lower the reaction temperature.

  • Use a more nucleophilic solvent/reagent system.

  • Reduce the reaction time to minimize the exposure of the product to the acidic conditions that promote elimination.

Q4: The final hydrolysis of the N-acetyl intermediate is slow or incomplete. What are the best conditions?

A: Amide hydrolysis requires forcing conditions.

  • Acidic Hydrolysis: Refluxing with strong aqueous acid (e.g., 6M HCl or H₂SO₄) is the most common method. Ensure the reaction is heated for a sufficient period (monitor by TLC or LC-MS).

  • Basic Hydrolysis: Alternatively, refluxing with a strong base like NaOH or KOH in a water/alcohol mixture is also effective and may be preferable if the target amine is sensitive to strong acid.

Troubleshooting Guide: Optimizing the Ritter Reaction
ParameterCommon ConditionOptimized Condition for SelectivityRationale
Acid Catalyst Conc. H₂SO₄Formic Acid or Trifluoroacetic Acid (TFA) Less aggressive acids can reduce the extent of rearrangement and charring.
Solvent AcetonitrileAcetonitrile (used as solvent) High concentration of the nitrile nucleophile traps the carbocation quickly.
Temperature 0 °C to RT-20 °C to 0 °C Lower temperatures disfavor rearrangement and elimination pathways.
Hydrolysis Reflux in 6M HClReflux in 6M HCl or 20% aq. NaOH Both are effective; base hydrolysis can be advantageous for acid-sensitive products.

Part 3: Purification and Characterization

Purifying basic amines can be challenging due to their interaction with silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final 1-methyl-3-cyclohexen-1-amine?

A:

  • Acid-Base Extraction: A highly effective method for separating amines from neutral organic impurities. Dissolve the crude product in a nonpolar solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase. The aqueous phase is then washed with the organic solvent, basified (e.g., with NaOH), and the free amine is re-extracted into a fresh portion of organic solvent.[5]

  • Column Chromatography: Standard silica gel is acidic and can cause significant tailing and poor separation. To mitigate this, you can:

    • Use a mobile phase containing a small amount of a competing base, like triethylamine (0.5-2%).

    • Use an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[6]

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be an excellent method for purification on a larger scale.

Q2: What are the key spectroscopic features I should look for to confirm the structure of 1-methyl-3-cyclohexen-1-amine?

A: Based on the structure (C₇H₁₃N)[1]:

  • ¹H NMR: Expect to see signals for the vinylic protons (C=C-H) in the olefinic region (~5.5-6.0 ppm). The allylic and aliphatic protons will appear further upfield. A singlet corresponding to the C1-methyl group (~1.0-1.3 ppm) and a broad singlet for the -NH₂ protons (variable chemical shift, will exchange with D₂O) should be present.

  • ¹³C NMR: Look for two signals in the sp² region (~120-140 ppm) for the alkene carbons. The quaternary C1 carbon bearing the methyl and amino groups should appear around 50-60 ppm.

  • IR Spectroscopy: A characteristic N-H stretching vibration for a primary amine will appear as a doublet (symmetric and asymmetric stretch) in the range of 3300-3500 cm⁻¹. A C=C stretch will be visible around 1640-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 111.10.

References
  • PubChem. 3-Cyclohexen-1-amine, 1-methyl-. National Center for Biotechnology Information. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • SynArchive. Eschweiler-Clarke Reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • YouTube. Eschweiler-Clarke Reaction. [Link]

  • ACS Publications. A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

  • ResearchGate. Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. Process for the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane.
  • PubChem. N,N-diethyl-3-methylcyclohexan-1-amine. [Link]

  • PrepChem.com. Synthesis of 3-cyclohexene-1-one ethylene ketal. [Link]

  • PubChem. 3-Cyclohexen-1-amine, 1-methyl-. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PubChemLite. N,n-diethyl-3-cyclohexene-1-methylamine hydrochloride (C11H21N). [Link]

  • YouTube. reductive amination & secondary amine synthesis. [Link]

  • The Journal of Organic Chemistry. Simplified Version of the Eschweiler–Clarke Reaction. [Link]

  • White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

  • Organic Chemistry Tutor. Synthesis of 1-Methylcyclohexene from Cyclohexene. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-3-cyclohexen-1-amine Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-methyl-3-cyclohexen-1-amine, a key intermediate in pharmaceutical synthesis. Authored for researchers and drug development professionals, this document offers practical, field-tested advice to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude mixture of 1-methyl-3-cyclohexen-1-amine?

A1: The impurity profile of 1-methyl-3-cyclohexen-1-amine is highly dependent on its synthetic route. However, common impurities often include unreacted starting materials, reagents, and side-products from competing reactions. For instance, if synthesized via a Ritter reaction from α-terpineol, impurities could include unreacted α-terpineol and hydration byproducts. If prepared through a Hofmann rearrangement, one might find the corresponding amide.

A general troubleshooting workflow for impurity identification is presented below:

G cluster_0 Impurity Identification Workflow A Crude Sample Analysis (GC-MS, LC-MS, NMR) B Identify Known Components (Starting Materials, Reagents) A->B C Hypothesize Structures of Unknowns (Based on Synthesis Route) B->C D Characterize Unknowns (Spectroscopic Analysis) C->D E Select Appropriate Purification Strategy D->E

Caption: Workflow for identifying impurities in crude mixtures.

Q2: What are the key physical properties of 1-methyl-3-cyclohexen-1-amine relevant to its purification?

A2: Understanding the physical properties of the target compound is critical for selecting and optimizing a purification method.

PropertyValueSignificance for Purification
Boiling Point 143-145 °C at 760 mmHgSuitable for fractional distillation. Vacuum distillation is recommended to prevent thermal degradation.
Solubility Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate). Slightly soluble in water.Important for selecting solvents for extraction, chromatography, and crystallization.
pKa Estimated around 10-11 (typical for cyclic amines)The basic nature allows for acid-base extraction and salt formation for crystallization.
Q3: Can I purify 1-methyl-3-cyclohexen-1-amine by distillation? What are the optimal conditions?

A3: Yes, fractional distillation is a viable method for purifying 1-methyl-3-cyclohexen-1-amine, especially for removing non-volatile impurities or those with significantly different boiling points. For thermally sensitive compounds or to separate from close-boiling impurities, vacuum distillation is highly recommended.

Recommended Distillation Parameters:

  • Pressure: 10-20 mmHg

  • Boiling Point at Reduced Pressure: Approximately 60-70 °C (This is an estimate; an accurate value should be determined experimentally using a vacuum distillation setup).

  • Apparatus: A fractional distillation setup with a short Vigreux column is advisable to improve separation efficiency.

  • Precautions: Ensure a dry and inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine.

Caption: Decision tree for selecting the appropriate distillation method.

Troubleshooting Guides

Problem 1: Poor separation during fractional distillation.

Possible Causes & Solutions:

  • Cause: Insufficient column efficiency.

    • Solution: Increase the length of the Vigreux column or use a more efficient packing material (e.g., Raschig rings). However, be mindful that a longer column can increase the hold-up volume.

  • Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A good rule of thumb is a collection rate of 1-2 drops per second.

  • Cause: Fluctuations in vacuum pressure.

    • Solution: Ensure all joints in the distillation apparatus are properly sealed. Use a high-quality vacuum grease and check for leaks. A vacuum regulator can also help maintain a stable pressure.

Problem 2: The compound appears to be degrading during distillation.

Possible Causes & Solutions:

  • Cause: The distillation temperature is too high.

    • Solution: Use a vacuum distillation setup to lower the boiling point of the amine. The lower the pressure, the lower the boiling point.

  • Cause: Presence of oxygen or acidic impurities.

    • Solution: Purge the distillation apparatus with an inert gas (nitrogen or argon) before heating. A preliminary wash of the crude material with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.

Problem 3: Difficulty in purifying enantiomers of 1-methyl-3-cyclohexen-1-amine.

Possible Causes & Solutions:

  • Cause: Enantiomers have identical physical properties, making them inseparable by standard distillation or achiral chromatography.

    • Solution 1: Chiral Chromatography: This is the most direct method for analytical and preparative separation of enantiomers.

      • Stationary Phase: Chiral stationary phases (CSPs) are required. Common examples include polysaccharide-based phases (e.g., cellulose or amylose derivatives) or Pirkle-type phases.

      • Mobile Phase: A non-polar mobile phase like hexane/isopropanol is often a good starting point. The exact ratio will need to be optimized.

    • Solution 2: Diastereomeric Salt Formation and Crystallization: This classical resolution method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

      • Chiral Acids: Tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used.

      • Solvent: The choice of solvent is critical and must be determined empirically. A solvent in which one diastereomeric salt is significantly less soluble than the other is ideal.

G cluster_0 Enantiomeric Resolution Workflow A Racemic 1-methyl-3-cyclohexen-1-amine B React with Chiral Acid (e.g., Tartaric Acid) A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Liberate Free Amine (Basification) E->F G Enantiomerically Pure Amine F->G

Caption: Workflow for the resolution of enantiomers via diastereomeric salt crystallization.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation
  • Preparation: Ensure the crude 1-methyl-3-cyclohexen-1-amine is dry, as water can form azeotropes. If necessary, dry over a suitable drying agent like anhydrous sodium sulfate and filter.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short Vigreux column. Use a well-lubricated ground glass joint and ensure all connections are secure.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fractions that distill at a constant temperature and pressure. It is advisable to collect a forerun fraction, the main fraction, and a tail fraction.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to determine their purity.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution
  • Salt Formation: Dissolve the racemic 1-methyl-3-cyclohexen-1-amine in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Mixing: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salts may precipitate immediately or upon cooling.

  • Crystallization: If no precipitate forms, slowly cool the solution in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization: To improve the diastereomeric excess, the collected crystals can be recrystallized from a suitable solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12).

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic extracts over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

References

  • Bishop, R. (1993). The Ritter Reaction. Comprehensive Organic Synthesis, 6, 261-300.
  • PubChem. (n.d.). 1-Methyl-3-cyclohexen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Technical Support Center: Purification of 3-Cyclohexen-1-amine, 1-methyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-Cyclohexen-1-amine, 1-methyl. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our guidance is grounded in established chemical principles to ensure you can confidently and efficiently isolate your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter when trying to remove unreacted starting materials from your reaction mixture containing 3-Cyclohexen-1-amine, 1-methyl.

Q1: I've just completed the synthesis of 3-Cyclohexen-1-amine, 1-methyl. What are the most likely impurities I need to remove?

A1: The impurities present will largely depend on the synthetic route employed. A common method for synthesizing N-methylated amines is through reductive amination. In this case, your primary unreacted starting materials would be 3-cyclohexen-1-one and methylamine. You may also have residual reducing agents or byproducts from the reaction.

It is crucial to first identify the impurities present in your crude product mixture. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.

Q2: My crude product is a complex mixture. What is the best initial purification strategy?

A2: For a complex mixture containing your target amine, an initial acid-base extraction is a highly effective first step. This technique leverages the basicity of the amine to selectively separate it from neutral or acidic impurities.

The Principle:

  • Acidification: By treating your organic solution with an aqueous acid (like 1M HCl), the basic 3-Cyclohexen-1-amine, 1-methyl will be protonated, forming a water-soluble ammonium salt.

  • Separation: The protonated amine will move into the aqueous layer, while neutral organic impurities (like unreacted 3-cyclohexen-1-one) will remain in the organic layer.

  • Basification & Extraction: The aqueous layer is then isolated, and a base (like 2M NaOH) is added to deprotonate the ammonium salt, regenerating the water-insoluble free amine. This can then be extracted back into an organic solvent.

This process provides a significant purification advantage before proceeding to more refined techniques like distillation or chromatography.

Q3: I've performed an acid-base extraction, but I still see impurities. What's the next step?

A3: After an initial extraction, fractional distillation is often the most appropriate next step for purifying a liquid amine like 3-Cyclohexen-1-amine, 1-methyl, especially for removing impurities with different boiling points.

Causality in Experimental Choice: Fractional distillation separates compounds based on their boiling points. For this to be effective, there must be a significant difference between the boiling point of your product and the remaining impurities.

CompoundBoiling Point (°C)
3-Cyclohexen-1-one167-169
3-Cyclohexen-1-amine, 1-methyl~170-175 (estimated)

Given the close boiling points of the likely starting material and the product, a highly efficient fractional distillation column is necessary. If distillation is not providing sufficient purity, column chromatography is the recommended alternative.

Q4: When should I choose column chromatography over distillation?

A4: Column chromatography is preferred when:

  • The boiling points of your product and impurities are very close, making distillation inefficient.

  • You are working with small quantities of material where losses during distillation would be significant.

  • You have thermally sensitive compounds that might decompose at their boiling point.

For separating amines, it's common to use silica gel as the stationary phase. However, the basic nature of amines can lead to poor separation (tailing) on acidic silica. To counteract this, the silica can be treated with a base, such as triethylamine, or a more basic stationary phase like alumina can be used.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol outlines the steps for the initial purification of 3-Cyclohexen-1-amine, 1-methyl from a crude reaction mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane (DCM).

  • Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Extraction 1: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation 1: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the amine has been protonated and moved to the aqueous phase. Combine all aqueous extracts.

  • Wash: Wash the original organic layer with brine to remove any residual water-soluble components. This organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) while stirring until the solution is basic (test with pH paper, pH > 10).

  • Extraction 2: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of the organic solvent (diethyl ether or DCM).

  • Separation 2: Shake the funnel as before, allowing the layers to separate. Drain the lower organic layer containing your purified amine.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with the organic solvent two more times. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified 3-Cyclohexen-1-amine, 1-methyl.

Protocol 2: Fractional Distillation

This protocol is for the final purification of 3-Cyclohexen-1-amine, 1-methyl after an initial workup.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude amine product. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the liquid begins to boil and the vapor rises through the column, carefully control the heating rate to allow a temperature gradient to establish in the column.

  • Collecting Fractions: Collect the distillate in separate fractions. Monitor the temperature at the distillation head. The first fraction will likely contain lower-boiling impurities.

  • Product Collection: When the temperature stabilizes at the boiling point of your product, switch to a new receiving flask to collect the purified 3-Cyclohexen-1-amine, 1-methyl.

  • Completion: Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill, or when only a small amount of residue remains in the flask.

Visualized Workflows

Diagram 1: Purification Decision Tree

This diagram illustrates the decision-making process for purifying 3-Cyclohexen-1-amine, 1-methyl.

G start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction analysis1 Purity Analysis (TLC, GC-MS, NMR) extraction->analysis1 decision1 Is Product Pure? analysis1->decision1 decision2 Boiling Point Difference > 25°C? decision1->decision2 No end Pure Product decision1->end Yes distillation Fractional Distillation analysis2 Purity Analysis distillation->analysis2 chromatography Column Chromatography analysis3 Purity Analysis chromatography->analysis3 analysis2->end analysis3->end decision2->distillation Yes decision2->chromatography No

Caption: Decision tree for purification strategy.

Diagram 2: Acid-Base Extraction Workflow

This diagram visualizes the sequential steps of the acid-base extraction protocol.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Crude Product in Organic Solvent B Neutral Impurities A->B Remains after HCl wash D Protonated Amine Salt A->D + 1M HCl C Purified Amine D->C + 2M NaOH, then extract E Waste D->E Aqueous layer after back-extraction

Caption: Workflow for acid-base extraction.

References

  • Reductive Amination of Ketones and Aldehydes. Organic Chemistry Portal. [Link]

  • Fractional Distillation. LibreTexts Chemistry. [Link]

  • Acid-Base Extraction. LibreTexts Chemistry. [Link]

  • Column Chromatography. LibreTexts Chemistry. [Link]

Minimizing side reactions during 1-methyl-3-cyclohexen-1-amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 1-methyl-3-cyclohexen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the experimental challenges encountered when working with this versatile building block. As an allylic amine, 1-methyl-3-cyclohexen-1-amine presents unique reactivity, and understanding the potential for side reactions is crucial for successful and efficient synthesis.

I. Understanding the Reactivity of 1-Methyl-3-cyclohexen-1-amine

1-Methyl-3-cyclohexen-1-amine is a valuable synthon due to its chiral center and the presence of both a nucleophilic amine and a reactive alkene. However, this combination of functional groups can also lead to a variety of undesired side reactions during functionalization. The primary challenges arise from the nucleophilicity of the amine, the potential for reactions at the double bond, and the allylic nature of the substrate, which can lead to rearrangements.

This guide will focus on two of the most common functionalization reactions: N-alkylation and N-acylation, and provide strategies to minimize the formation of byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of 1-methyl-3-cyclohexen-1-amine?

A1: The most prevalent side reactions during N-alkylation are:

  • Over-alkylation: The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1] This is a classic challenge in amine alkylation.[1]

  • Allylic Rearrangement (SN2' Reaction): The incoming nucleophile can attack the double bond instead of the carbon bearing the leaving group, resulting in a shift of the double bond and the formation of a constitutional isomer. This is a common pathway for allylic systems.[2][3]

  • Elimination Reactions: Under basic conditions, particularly with hindered substrates or strong, non-nucleophilic bases, elimination to form a diene can compete with substitution.[4][5]

  • Reactions at the Double Bond: While less common under standard N-alkylation conditions, some reagents or catalysts might interact with the cyclohexene ring.

Q2: How can I prevent over-alkylation when I only want to introduce a single alkyl group?

A2: Several strategies can be employed to favor mono-alkylation:

  • Use of a Large Excess of the Amine: By using a significant excess of 1-methyl-3-cyclohexen-1-amine relative to the alkylating agent, you increase the statistical probability of the alkylating agent reacting with the primary amine.

  • Reductive Amination: This is a highly effective alternative to direct alkylation with alkyl halides. The amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. This method is generally more selective for mono-alkylation.

  • Use of Protecting Groups: Protecting the amine with a suitable group, performing the alkylation on a different part of the molecule if applicable, and then deprotecting is a robust strategy.

Q3: What is the best way to perform N-acylation on 1-methyl-3-cyclohexen-1-amine to avoid side reactions?

A3: N-acylation is generally less prone to over-reaction than N-alkylation because the resulting amide is significantly less nucleophilic than the starting amine. However, to ensure a clean reaction:

  • Use of a Mild Base: A non-nucleophilic base like triethylamine or pyridine is typically used to scavenge the acid (e.g., HCl) generated during the reaction with an acyl chloride.

  • Controlled Temperature: Running the reaction at a low temperature (e.g., 0 °C to room temperature) helps to control the reaction rate and minimize potential side reactions.

  • Choice of Acylating Agent: Acyl anhydrides can sometimes be a milder alternative to acyl chlorides.

Q4: Should I be concerned about the stereochemistry at the C1 position during functionalization?

A4: For reactions that do not directly involve breaking the C-N bond at the stereocenter, the stereochemistry should be retained. However, in reactions that could proceed through an SN1-type mechanism with the formation of a carbocation intermediate, racemization is a possibility. Allylic rearrangements can also affect the stereochemical outcome. It is crucial to choose reaction conditions that favor a direct SN2 or other stereospecific mechanisms if the retention of stereochemistry is critical.

III. Troubleshooting Guide

This section provides a problem-solution format to address specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired mono-N-alkylated product and a mixture of over-alkylated products.
Possible Cause Solution Scientific Rationale
Product amine is more nucleophilic than the starting amine. Use a large excess (5-10 equivalents) of 1-methyl-3-cyclohexen-1-amine.This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
Reaction conditions favor multiple alkylations. Switch to reductive amination. React 1-methyl-3-cyclohexen-1-amine with the corresponding aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.Reductive amination is a more controlled method for mono-N-alkylation and avoids the use of harsh alkylating agents.
High reaction temperature. Perform the reaction at a lower temperature and monitor the progress carefully by TLC or LC-MS.Lower temperatures can help to control the reaction rate and improve selectivity by disfavoring the more activated secondary amine from reacting further.
Problem 2: Formation of an unexpected isomer, suggesting an allylic rearrangement.
Possible Cause Solution Scientific Rationale
SN2' reaction pathway is competing with the direct SN2 pathway. Use a less polar, aprotic solvent.Polar, protic solvents can stabilize the transition state of the SN2' reaction. Aprotic solvents can favor the direct SN2 pathway.
The leaving group on the alkylating agent is bulky or the reaction conditions favor carbocation formation. Use an alkylating agent with a good, non-bulky leaving group (e.g., iodide or triflate). Employ conditions that favor a bimolecular substitution.A good leaving group and conditions that disfavor carbocation formation will promote a direct SN2 displacement over an SN1-like mechanism that can lead to rearrangements.[2]
Use of certain metal catalysts. If using a metal-catalyzed allylic amination, screen different ligands and metals.The ligand environment around the metal catalyst can significantly influence the regioselectivity of the nucleophilic attack.[6]
Problem 3: Low yield of N-acylated product with unreacted starting material.
Possible Cause Solution Scientific Rationale
Insufficient activation of the acylating agent or deactivation of the amine. Ensure the use of a suitable base (e.g., triethylamine, pyridine) in stoichiometric amounts to neutralize the acid byproduct.The formation of an ammonium salt with the acid byproduct will render the amine non-nucleophilic. The base is required to regenerate the free amine.
Steric hindrance from a bulky acylating agent. Use a less sterically hindered acylating agent or a more reactive one (e.g., acyl chloride instead of an anhydride). Consider using coupling agents like DCC or EDC if starting from a carboxylic acid.Steric hindrance can significantly slow down the rate of acylation.[7][8][9][10] Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack.
Hydrolysis of the acylating agent. Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware.Acyl halides and anhydrides are sensitive to moisture and can be hydrolyzed, reducing the amount of reagent available for the desired reaction.

IV. Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes a general procedure for the selective mono-N-alkylation of 1-methyl-3-cyclohexen-1-amine with an aldehyde.

Reagents and Materials:

  • 1-methyl-3-cyclohexen-1-amine

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-methyl-3-cyclohexen-1-amine (1.0 equivalent) and the aldehyde (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol outlines a standard procedure for the N-acylation of 1-methyl-3-cyclohexen-1-amine.

Reagents and Materials:

  • 1-methyl-3-cyclohexen-1-amine

  • Acyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-methyl-3-cyclohexen-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by 1 M HCl solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Visualizations

Side_Reactions cluster_alkylation N-Alkylation start_alk 1-Methyl-3-cyclohexen-1-amine + R-X product_alk Desired Mono-alkylated Product start_alk->product_alk SN2 rearrange_alk Allylic Rearrangement Product start_alk->rearrange_alk SN2' elim_alk Elimination Product start_alk->elim_alk E2 over_alk Over-alkylation Product product_alk->over_alk Further Alkylation

Caption: Potential reaction pathways in the N-alkylation of 1-methyl-3-cyclohexen-1-amine.

Troubleshooting_Alkylation problem Low Yield of Mono-alkylated Product cause1 Over-alkylation problem->cause1 cause2 Allylic Rearrangement problem->cause2 cause3 Elimination problem->cause3 solution1 Use Excess Amine or Reductive Amination cause1->solution1 solution2 Optimize Solvent and Leaving Group cause2->solution2 solution3 Use Milder Base and Lower Temperature cause3->solution3

Caption: Troubleshooting logic for N-alkylation side reactions.

VI. References

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  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • LS College. (2020, November 22). Allylic rearrangement. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Chemistry LibreTexts. (2021, March 6). Elimination Reactions of Alkyl Halides. [Link]

  • Wikidoc. (2012, September 4). Allylic rearrangement. [Link]

  • Wikipedia. (n.d.). Allylic rearrangement. Retrieved March 7, 2026, from [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. [Link]

  • White, M. C., & Zhao, J. (2008). Catalytic Intermolecular Linear Allylic C−H Amination via Heterobimetallic Catalysis. Journal of the American Chemical Society, 130(10), 2913-2915. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved March 7, 2026, from [Link]

  • Fessner, W.-D., & Anthonsen, T. (Eds.). (2009). Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions. Wiley-VCH.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Lei, A., & Zhang, W. (2022). Site-selective amination towards tertiary aliphatic allylamines. Nature Communications, 13(1), 6465. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Wikipedia. (n.d.). Steric effects. Retrieved March 7, 2026, from [Link]

  • InCatT. (2023, January 17). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. [Link]

  • Wikipedia. (n.d.). Cope elimination. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, September 24). The Cope Elimination: Introduction, Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Royal Society of Chemistry. (n.d.). 2-Arylallyl as a new protecting group for amines, amides and alcohols. Chemical Communications. [Link]

  • Qiu, R., et al. (2021). UV-Light-Induced N-Acylation of Amines with α-Diketones. Organic Letters, 23(14), 5329–5333. [Link]

  • Luo, R., et al. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(21), 15509–15521. [Link]

  • PubChem. (n.d.). 3-Cyclohexen-1-amine, 1-methyl-. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9193–9197. [Link]

  • Ramachandran, P. V., & Reddy, M. V. R. (2000). A General Synthesis of Chiral Allylic Amines by the Asymmetric Boronic Ester Aza-Claisen Rearrangement. The Journal of Organic Chemistry, 65(21), 6985–6990. [Link]

  • MDPI. (2023, March 3). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 28(5), 2343. [Link]

  • Organic Syntheses. (1938). Allylamine. Organic Syntheses, 18, 5. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Green Chemistry, 20(18), 4259-4266. [Link]

  • American Chemical Society. (2011, November 3). C–N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds. Journal of the American Chemical Society, 133(45), 18054–18057. [Link]

  • ChemRxiv. (n.d.). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green catalyst. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved March 7, 2026, from [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

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  • MDPI. (2025, November 18). Regioselective Radical 1,4-Difunctionalization of 1,3-Cyclohexadiene via NHC Catalysis. Molecules, 30(22), 5234. [Link]

  • MDPI. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules, 30(9), 2056. [Link]

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  • National Center for Biotechnology Information. (n.d.). Asymmetric Enzymatic Synthesis of Allylic Amines:A Sigmatropic Rearrangement Strategy. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science. [Link]

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  • MDPI. (2025). γ-Functionalization of β-methylcyclohexenone through enantioselective aldol reaction. Molecules, 30, 1234. [Link]

Sources

Technical Support Center: Optimizing Distillation Parameters for Volatile Cyclohexenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of volatile cyclohexenyl amines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their distillation protocols. Volatile amines, particularly unsaturated cyclic structures like cyclohexenyl amines, present unique challenges due to their thermal sensitivity, potential for azeotrope formation, and susceptibility to oxidation.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. Our goal is to explain not just the how, but the why behind each experimental choice, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation essential for purifying volatile cyclohexenyl amines?

Volatile cyclohexenyl amines are often thermally labile. Distilling them at atmospheric pressure would require high temperatures, which can lead to several undesirable side reactions:

  • Thermal Degradation: High temperatures can cause the amine to decompose, polymerize, or rearrange, leading to significant yield loss and the formation of impurities.[1] For many amines, thermal degradation accelerates at temperatures above 177°C (350°F), and skin temperatures on heating surfaces can be much higher than the bulk temperature.[2]

  • Oxidation: The presence of any residual air in the system at high temperatures can lead to oxidation of the amine, resulting in discoloration (e.g., turning yellow or brown) and impurity formation.

  • Isomerization: The double bond in the cyclohexenyl ring can potentially migrate under thermal stress, leading to isomeric impurities that may be difficult to separate.

Vacuum distillation significantly lowers the boiling point of the compound, allowing for distillation at a much lower, safer temperature.[3] This minimizes the risk of thermal degradation and other side reactions, preserving the integrity of the target molecule.[1]

Q2: How do I determine the optimal vacuum level and temperature for my specific cyclohexenyl amine derivative?

The ideal parameters depend on the specific boiling point and thermal stability of your compound. A systematic approach is recommended:

  • Literature Review: Search for vapor pressure data for your compound or a close structural analog like cyclohexylamine.[4] This provides a theoretical starting point.

  • Pressure-Temperature Nomograph: Use a standard pressure-temperature nomograph to estimate the boiling point at different vacuum levels. This is a quick and valuable tool for initial setup.

  • Empirical Determination (Small Scale): Before committing your entire batch, perform a small-scale distillation.

    • Start with a moderate vacuum (e.g., 10-20 mmHg).

    • Slowly increase the heat mantle temperature until a steady distillation rate is achieved. Note the vapor temperature and the pot temperature.

    • The goal is to have the lowest possible pot temperature that still allows for a reasonable distillation rate (e.g., 1-2 drops per second). A large difference between the pot and vapor temperature can indicate inefficient heat transfer or issues with the column.

A good rule of thumb is to target a vapor temperature that is well below the known decomposition temperature of your compound.

Q3: What type of distillation column packing is best for this separation?

The choice of packing material involves a trade-off between separation efficiency (measured in theoretical plates) and pressure drop. For vacuum distillation, minimizing pressure drop is critical.

  • Structured Packing (e.g., Pro-Pak®, wire gauze): This is often the preferred choice for vacuum applications.[1] It provides a high number of theoretical plates with a very low pressure drop, which is essential for maintaining a low boiling temperature in the pot.[1]

  • Random Packing (e.g., Raschig rings, Berl saddles): While less expensive, these generally have a lower efficiency and higher pressure drop compared to structured packing.[5] They are more suitable for less demanding separations or when cost is a primary concern.

  • Material: Use packing made of inert materials like borosilicate glass or 316 stainless steel to prevent any reaction with the amine.[5]

For high-purity applications typical in pharmaceutical development, the superior efficiency of structured packing justifies the investment.

Q4: My crude product is wet or contains protic solvents. How does this affect the distillation?

Water and alcohols can form minimum-boiling azeotropes with amines.[6] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple distillation impossible.[7]

If an azeotrope forms, your distillate will be a mixture of your amine and the solvent, not the pure product. To address this:

  • Pre-Drying: Before distillation, dry the crude product using a suitable drying agent (e.g., anhydrous potassium carbonate, magnesium sulfate) or by azeotropic removal of water with a non-polar solvent like toluene using a Dean-Stark apparatus.

  • Azeotropic Distillation: In some cases, you can intentionally add a component (an "entrainer") that forms a new, lower-boiling azeotrope with the water, allowing it to be removed first.[8] For example, adding benzene or cyclohexane can help remove water and alcohols from amine mixtures.[6]

Q5: What are the primary safety concerns when distilling volatile amines?

Safety is paramount. Amines, including cyclohexenyl amines, pose several hazards.[4][9][10]

  • Flammability: Many volatile amines have low flash points and their vapors can be explosive.[11] Always use an electric heating mantle (no open flames), ensure the area is well-ventilated, and eliminate all ignition sources.[9][12]

  • Toxicity & Corrosivity: Amines can be irritating or corrosive to the skin, eyes, and respiratory tract.[4] Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]

  • Vacuum System Hazards: Implosion is a risk. Inspect all glassware for cracks or star fractures before use. Use a safety shield around the apparatus. A cold trap (using liquid nitrogen or a dry ice/acetone slurry) must be placed between the distillation apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump and being exhausted into the lab.

Troubleshooting Guide

This section addresses common problems encountered during the distillation of volatile cyclohexenyl amines.

Problem 1: Low Product Yield
Possible Cause Explanation & Solution
A. Inconsistent or Low Vacuum A leak in the system prevents reaching the target low pressure, requiring higher temperatures for distillation, which can cause degradation.[14] Solution: Systematically check all joints, seals, and tubing for leaks. Ensure the vacuum pump oil is clean and the pump is functioning correctly.[14]
B. Thermal Degradation The pot temperature is too high, causing the amine to decompose or polymerize.[15][16] Solution: Improve the vacuum to allow for a lower pot temperature. Ensure the heating mantle is not set unnecessarily high and that stirring is adequate to prevent localized hot spots.[2]
C. Column Flooding The boil-up rate is too high for the column's capacity, causing liquid to be pushed up the column instead of allowing for proper vapor-liquid equilibrium.[17][18] This reduces separation efficiency and can carry product into the wrong fraction. Solution: Reduce the heating rate to the pot.
D. Premature Shutdown Stopping the distillation too early, leaving a significant amount of product in the distillation pot or held up in the column packing. Solution: Continue distillation until the temperature at the distillation head begins to drop, indicating that the product has finished coming over.
Problem 2: Product is Contaminated or Impure
Possible Cause Explanation & Solution
A. Inefficient Separation The column is not providing enough theoretical plates to separate the product from impurities with close boiling points. Solution: Increase the column length, use more efficient packing (e.g., switch from random to structured), or increase the reflux ratio (if using a distillation head with that capability).
B. Azeotrope Formation An impurity (often water or a solvent) is co-distilling with your product at a constant temperature.[6][19] Solution: Pre-dry the crude material as described in the FAQ section. Analyze the distillate by GC-MS or NMR to identify the co-distilling impurity.
C. "Bumping" in Pot Violent, sudden boiling in the distillation flask can splash non-volatile impurities up into the column and into the distillate. Solution: Ensure smooth and continuous stirring using a magnetic stir bar. A slow nitrogen bleed can also promote smoother boiling.
Problem 3: Product is Discolored (Yellow/Brown)
Possible Cause Explanation & Solution
A. Oxidation A small leak in the system is allowing air to enter, which oxidizes the amine at distillation temperatures. Amines are often prone to discoloration from contaminants.[4] Solution: Perform a thorough leak check of the entire apparatus. Purging the system with an inert gas like nitrogen or argon before pulling a vacuum can help remove residual air.
B. Severe Thermal Degradation The distillation temperature is far too high, leading to decomposition products that are often colored.[1] Solution: Immediately reduce the heat and improve the vacuum. The collected discolored product may require re-distillation under optimized conditions or purification by another method like chromatography.

Data & Protocols

Table 1: Boiling Point of Cyclohexylamine at Various Pressures

Cyclohexylamine is a close structural analog to many cyclohexenyl amines and serves as a useful reference.

Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)134.5
10081.0
4062.5
2048.0
1034.5
521.0
1-2.0

Data compiled and extrapolated from various chemical data sources.

Experimental Protocols

Protocol 1: Standard Vacuum Fractional Distillation

  • Glassware Inspection: Carefully inspect all glassware for any cracks or defects. Do not use damaged glassware.[9]

  • Apparatus Assembly: Assemble the distillation apparatus (see diagram below) in a fume hood. Use a heating mantle with a magnetic stirrer. Lightly grease all ground-glass joints with a vacuum-rated grease. Secure all components with clamps.

  • Charge the Flask: Charge the distillation flask with the crude cyclohexenyl amine and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Purge (Optional but Recommended): Connect a nitrogen or argon line. Gently purge the system for 5-10 minutes to displace air.

  • Initiate Cooling and Vacuum: Start the flow of coolant to the condenser. Close the system to the inert gas and slowly open the connection to the vacuum line. Ensure a cold trap is in place before the pump.

  • Heating and Distillation: Once the desired vacuum is stable, begin stirring and gradually heat the distillation pot.

  • Fraction Collection: Collect a small forerun fraction, which may contain volatile impurities. Once the vapor temperature stabilizes at the expected boiling point for your product, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the distillation is complete, turn off the heater and allow the system to cool completely under vacuum. Gently and slowly vent the system with inert gas before turning off the vacuum pump. Disassembling a hot apparatus or venting suddenly can cause accidents.[9]

Protocol 2: Leak Detection in a Vacuum Apparatus

  • Assemble the dry, empty apparatus.

  • Connect a vacuum gauge (manometer) as close to the distillation setup as possible.

  • Evacuate the system to the lowest achievable pressure and then close the valve between the pump and the apparatus.

  • Turn off the pump and monitor the pressure on the gauge for 5-10 minutes. A good, leak-free system should show a minimal rise in pressure. A rapid rise indicates a significant leak.

  • To find the leak, you can sometimes hear a "hissing" sound. Alternatively, carefully and sparingly apply a small amount of acetone from a squirt bottle to each joint. A leak will draw the acetone in, causing a noticeable jump in pressure on the gauge.

Visualizations

Diagram 1: Troubleshooting Logic for Distillation Issues

This diagram provides a systematic flow for diagnosing common problems.

TroubleshootingFlow Start Distillation Problem LowYield Low Product Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckVacuum Check vacuum & leaks LowYield->CheckVacuum Yes DiscoloredProduct Discolored Product? ImpureProduct->DiscoloredProduct No CheckColumn Improve column efficiency ImpureProduct->CheckColumn Yes CheckOxidation Check for air leaks / Purge with N2 DiscoloredProduct->CheckOxidation Yes CheckTemp Lower pot temperature CheckVacuum->CheckTemp Vacuum OK CheckRate Reduce boil-up rate CheckTemp->CheckRate Temp OK CheckAzeotrope Test for azeotrope (pre-dry) CheckColumn->CheckAzeotrope Efficiency OK CheckOxidation->CheckTemp No Air Leaks

Caption: A decision tree for troubleshooting common distillation problems.

Diagram 2: Ideal Vacuum Distillation Setup

This schematic illustrates the essential components and their connections for a laboratory-scale vacuum distillation.

DistillationSetup cluster_main Distillation Apparatus cluster_support Support Equipment Flask Distillation Flask (with stir bar) Column Fractionating Column (Packed) Flask->Column Head Distillation Head (with Thermometer) Column->Head Condenser Condenser Head->Condenser Receiver Receiving Flask Condenser->Receiver Coolant Coolant Source Condenser->Coolant out ColdTrap Cold Trap (-78°C or colder) Receiver->ColdTrap to vacuum Heater Heating Mantle & Stirrer Heater->Flask heats Coolant->Condenser in VacuumPump Vacuum Pump Manometer Manometer (Vacuum Gauge) ColdTrap->Manometer Manometer->VacuumPump

Sources

Technical Support Center: Troubleshooting the Storage and Oxidation of 1-Methylcyclohex-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and degraded starting materials when working with reactive cycloaliphatic amines.

Storing 3-Cyclohexen-1-amine, 1-methyl- (also known as 1-methylcyclohex-3-en-1-amine) presents a unique chemical challenge. This guide is designed to move beyond basic handling instructions by explaining the fundamental causality behind its degradation and providing field-proven, self-validating protocols to ensure the integrity of your drug development workflows.

Q1: Why does 3-Cyclohexen-1-amine, 1-methyl- degrade so rapidly when exposed to ambient air?

A1: The rapid degradation of this compound stems from its dual chemical vulnerabilities. You are fighting two distinct degradation pathways simultaneously:

  • Allylic Autoxidation (The Radical Pathway): The cyclohexene ring contains highly reactive allylic C-H bonds. When exposed to ambient light or trace oxygen, these bonds undergo autoxidation via a radical chain reaction (the Bolland-Gee mechanism). This leads to the formation of allylic hydroperoxides, which can further decompose into epoxides and ketones[1],[2].

  • Amine Oxidation & CO₂ Capture (The Nucleophilic Pathway): The primary amine group is highly nucleophilic. It can undergo direct oxidation to hydroxylamines and oximes[3]. More commonly, however, the amine rapidly captures atmospheric carbon dioxide (CO₂) and moisture to form insoluble ammonium carbamate salts[4],[5].

Degradation A 1-Methylcyclohex-3-en-1-amine B Allylic Autoxidation (O2, Light, Heat) A->B Radical Pathway C Amine Oxidation (O2, Metals) A->C Electron Transfer D Carbamate Formation (CO2, H2O) A->D Nucleophilic Attack E Allylic Hydroperoxides & Epoxides B->E F Hydroxylamines & Oximes C->F G Ammonium Carbamate Salts D->G

Fig 1: Degradation pathways of 1-methylcyclohex-3-en-1-amine via oxidation and CO2 capture.

Q2: How can I quantitatively track the degradation of my stored compound?

A2: Relying solely on visual cues (like yellowing or increased viscosity) is insufficient for sensitive pharmaceutical workflows. We recommend a multi-modal analytical approach to distinguish between allylic autoxidation and amine degradation.

Table 1: Quantitative Analytical Markers for Degradation Pathways

Degradation PathwayTarget ImpurityAnalytical TechniqueQuantitative Marker / Expected Shift
Allylic Autoxidation Cyclohexenyl hydroperoxidesIodometric TitrationIncrease in Peroxide Value (mEq/kg).
Allylic Autoxidation Epoxides / Ketones¹H NMR (CDCl₃)Emergence of new signals at δ 3.1-3.3 ppm (epoxide ring) or broad singlets at δ 8-9 ppm (OOH).
Amine Oxidation Hydroxylamines / OximesGC-MSMass shift of +16 Da (M+O); IR C=N stretch at ~1650 cm⁻¹.
CO₂ Capture Ammonium Carbamates¹³C NMR / FTIR¹³C peak at ~160 ppm (N-COO⁻); IR asymmetric C=O stretch at 1510-1520 cm⁻¹[6].
Q3: What is the definitive protocol for storing this compound to prevent both oxidation and carbamate formation?

A3: To arrest both the radical autoxidation of the alkene and the nucleophilic attack of the amine, you must implement a strict inert storage protocol. The following methodology is designed as a self-validating system , ensuring that any failure in the storage environment is immediately detectable before the chemical is used in an experiment.

Step-by-Step Methodology: Self-Validating Inert Storage Protocol
  • Aliquot Preparation: Transfer the bulk 3-Cyclohexen-1-amine, 1-methyl- into flame-dried, amber borosilicate vials inside a glovebox or using standard Schlenk line techniques. Causality: Amber glass is critical to quench photo-initiated radical generation, which is the initiation step for allylic autoxidation[2].

  • Antioxidant Addition (Optional but Recommended): For long-term storage (>1 month), add 10-50 ppm of Butylated hydroxytoluene (BHT). Causality: BHT acts as a potent radical scavenger that donates a hydrogen atom to peroxyl radicals, effectively terminating the autoxidation chain reaction[1].

  • Inert Gas Purging: Purge the vial headspace with high-purity Argon. Causality: Argon is strictly preferred over Nitrogen because it is denser than air. It forms a physical, protective blanket over the liquid phase, preventing atmospheric O₂ and CO₂ from dissolving into the amine.

  • Sealing and Validation (Self-Validating Step): Seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap. Causality: PTFE is chemically inert to primary amines, unlike standard rubber which can leach plasticizers. Validation: Inject a final 1 mL of Argon via a fine needle to create positive pressure. The septum must exhibit a slight convex bulge. If the bulge deflates over time, the seal is compromised, and the batch must be re-purged.

  • Cold Storage: Store the sealed vials at -20°C in a secondary desiccator containing anhydrous CaSO₄. Causality: Low temperatures drastically reduce the kinetic rate of hydroperoxide decomposition and subsequent radical propagation[2].

StorageWorkflow S1 1. Aliquot (Argon) S2 2. Stabilize (BHT) S1->S2 S3 3. Seal (PTFE Septum) S2->S3 S4 4. Store (-20°C) S3->S4 S5 5. Validate (Pressure Check) S4->S5

Fig 2: Self-validating inert storage workflow for reactive primary amines.

Q4: If I add BHT as a stabilizer, how will it affect my downstream reactions, and how do I remove it?

A4: BHT is generally unreactive in standard amine coupling reactions (e.g., amide bond formation) due to the severe steric hindrance of its two tert-butyl groups. However, if your downstream workflow involves sensitive transition-metal catalysis or precise stoichiometric calculations, BHT must be removed prior to use.

Step-by-Step Methodology: Acid-Base Extraction for BHT Removal

  • Dissolve the stabilized 3-Cyclohexen-1-amine, 1-methyl- in an organic solvent (e.g., diethyl ether).

  • Extract with 1M HCl. Causality: The primary amine will protonate to form a water-soluble ammonium salt and partition into the aqueous layer. The highly lipophilic, non-basic BHT remains trapped in the organic layer.

  • Wash the aqueous layer once more with fresh diethyl ether to ensure 100% removal of residual BHT.

  • Basify the aqueous layer with 1M NaOH to pH > 10. Causality: This deprotonates the ammonium salt back into the free, reactive primary amine.

  • Extract the free amine back into a fresh organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • [4] Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - RSC Publishing. 4

  • [5] Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review - MDPI. 5

  • [6] Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - ACS Publications.6

  • [3] Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC (NIH). 3

  • [1] Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways - PMC (NIH). 1

  • [2] Mechanistic insights into liquid-phase autoxidation of cyclohexene in acetonitrile - ResearchGate. 2

Sources

Technical Support Center: Resolving Regioselectivity in 1-Methyl-3-Cyclohexen-1-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The 1-methyl-3-cyclohexen-1-amine scaffold is a highly valuable building block in modern drug discovery, offering a rigid, three-dimensional framework that improves the pharmacokinetic properties of flat bioisosteres. However, synthesizing and functionalizing this core presents two major regioselectivity challenges:

  • Core Assembly: Controlling the "para" (1,4) vs. "meta" (1,3) isomer ratio during the de novo synthesis of the cyclohexene ring via Diels-Alder cycloaddition.

  • Late-Stage Functionalization: Directing electrophilic additions (e.g., hydroboration) to the specific C3 or C4 position of the unsymmetrical double bond.

This guide provides field-proven, causality-driven troubleshooting protocols to resolve these issues.

Module 1: Core Assembly via Diels-Alder Cycloaddition

Q: When synthesizing the cyclohexene core using a substituted diene (e.g., isoprene) and a dienophile (e.g., methyl methacrylate), why do I get an inseparable 70:30 mixture of 1,4- and 1,3-disubstituted isomers?

A: This is a classic manifestation of poorly biased Frontier Molecular Orbital (FMO) interactions . Under standard thermal conditions, the orbital coefficients of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) are not sufficiently polarized. This lack of polarization leads to competing transition states and a mixture of isomers.

The Solution: Introduce a strong Lewis acid (e.g., TiCl₄). The Lewis acid coordinates to the carbonyl oxygen of the dienophile, drastically lowering its LUMO energy and magnifying the orbital coefficient at the


-carbon. This enforces a highly asynchronous, regioselective transition state that overwhelmingly favors the 1,4-disubstituted ("para") product.
Quantitative Catalyst Comparison

Table 1: Impact of catalytic conditions on the regiomeric ratio of isoprene + methyl methacrylate cycloaddition.

Reaction ConditionsCatalystTemp (°C)"Para" (1,4) Isomer (%)"Meta" (1,3) Isomer (%)Regiomeric Ratio
Thermal (Control)None15070302.3 : 1
Mild Lewis AcidAlCl₃2585155.7 : 1
Strong Lewis AcidSnCl₄092811.5 : 1
Optimal Lewis AcidTiCl₄-2095519.0 : 1
Protocol 1: TiCl₄-Catalyzed Regioselective Diels-Alder

This protocol is designed as a self-validating system to ensure catalyst integrity and reaction success.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve methyl methacrylate (1.0 equiv) in anhydrous DCM (0.5 M). Cool the system to -78 °C.

  • Catalyst Activation: Dropwise add TiCl₄ (0.2 equiv, 1.0 M in DCM).

    • Validation Check: The solution must immediately transition to a distinct pale yellow color, confirming the formation of the active TiCl₄-carbonyl complex. If the solution turns cloudy or dark brown, trace moisture has hydrolyzed the catalyst. Abort and restart with fresh anhydrous solvent.

  • Cycloaddition: Slowly add the substituted diene (e.g., isoprene, 1.5 equiv). Stir at -78 °C for 2 hours, then gradually warm to -20 °C over 4 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). The dienophile spot should disappear, replaced by a single major product spot (R_f ~0.5). The absence of baseline smearing confirms that diene polymerization (a common high-temp side reaction) has been successfully suppressed.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃ at -20 °C. Extract with DCM, dry over MgSO₄, and concentrate.

DA_Regio Diene Substituted Diene + Dienophile Thermal Thermal Conditions (No Catalyst) Diene->Thermal High Temp Lewis TiCl4 Catalyst (-20°C) Diene->Lewis LUMO Lowering Mix 70:30 Mixture (1,4 vs 1,3) Thermal->Mix Poor FMO Bias Para >95:5 Ratio (1,4-isomer) Lewis->Para High Regiocontrol

Fig 1: Catalyst-driven regioselectivity in Diels-Alder assembly of the cyclohexene core.

Module 2: Late-Stage Functionalization of the C=C Bond

Q: How can I selectively functionalize the C3 vs. C4 position of the 1-methyl-3-cyclohexen-1-amine double bond?

A: The C3 and C4 carbons are electronically similar but sterically distinct. Regiocontrol here requires exploiting either steric shielding or intramolecular directing effects .

  • Steric Control (C4-Selective): When the amine is Boc-protected, it acts as a massive steric shield alongside the C1 methyl group. Bulky reagents like 9-BBN will selectively attack the less hindered C4 position.

  • Directing Control (C3-Selective): An unprotected primary amine acts as a Lewis base, coordinating with reagents like BH₃. This tethering directs the hydride delivery intramolecularly to the closer C3 position via a highly ordered, rigid transition state.

Protocol 2: Regiodivergent Hydroboration-Oxidation

Use Route A for C4-selectivity and Route B for C3-selectivity.

Route A: Steric-Controlled C4-Hydroboration

  • Protection Verification: Ensure the amine is fully Boc-protected.

    • Validation Check: A Ninhydrin stain on the TLC plate must be negative (no purple color), confirming the absence of free primary amines.

  • Hydroboration: Dissolve the protected substrate in anhydrous THF (0.2 M). Cool to 0 °C. Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise. Stir for 12 hours at room temperature.

    • Validation Check: TLC (KMnO₄ stain) should show complete consumption of the alkene starting material (R_f ~0.6).

  • Oxidation: Cool to 0 °C. Carefully add 3M NaOH (1.5 equiv), followed by dropwise addition of 30% H₂O₂ (3.0 equiv).

    • Validation Check: The reaction will exotherm and bubble vigorously. Maintain the internal temperature below 20 °C to prevent over-oxidation. A clear biphasic mixture indicates successful borate ester cleavage.

  • Quench: Extract with EtOAc and wash with saturated Na₂S₂O₃.

    • Validation Check: Test the aqueous layer with starch-iodide paper; it must remain white, confirming all residual peroxides are quenched.

Route B: Coordination-Directed C3-Hydroboration

  • Complexation: Dissolve the unprotected 1-methyl-3-cyclohexen-1-amine in anhydrous THF. Cool to -20 °C. Slowly add BH₃·THF (1.0 equiv) to form the amine-borane complex.

  • Intramolecular Delivery: Warm the reaction to room temperature to allow the directed hydroboration to proceed. Proceed with standard alkaline peroxide oxidation as detailed in Route A.

Hydroboration_Regio Core 1-Methyl-3-cyclohexen-1-amine Unprotected Free Amine (-NH2) Core->Unprotected Protected Boc-Protected (-NHBoc) Core->Protected Boc2O C3_OH C3-Hydroxyl (Directed) Unprotected->C3_OH BH3-THF (Coordination) C4_OH C4-Hydroxyl (Steric) Protected->C4_OH 9-BBN (Steric Block)

Fig 2: Regiodivergent functionalization of the C3=C4 double bond via steric and directing effects.

Frequently Asked Questions (FAQs)

Q: During the Curtius rearrangement of 1-methyl-3-cyclohexene-1-carboxylic acid to the amine, will the acyl azide intermediate undergo an unwanted cycloaddition with the C3=C4 double bond? A: No. While azides can undergo click-type cycloadditions with alkenes, the Curtius rearrangement is highly chemoselective. By maintaining the reaction temperature at 80 °C in tert-butanol, the[3,3]-sigmatropic rearrangement of the acyl azide to the isocyanate outpaces any intramolecular [3+2] cycloaddition. Self-Validation: The evolution of N₂ gas (bubbling) is a real-time indicator that the desired rearrangement to the isocyanate is occurring.

Q: Can I use standard Pd/C hydrogenation to reduce a functional group on the ring without reducing the C3=C4 double bond? A: Standard Pd/C will rapidly reduce the C3=C4 double bond due to the lack of massive steric hindrance directly on the sp² carbons. If you need to reduce a remote functional group to yield highly functionalized cyclohexenes , opt for chemoselective reagents (e.g., NaBH₄ for ketones) or use a poisoned catalyst (like Lindlar's catalyst) if reducing an alkyne elsewhere on the molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17927639, 1-methylcyclohex-3-en-1-amine". PubChem. URL:[Link]

  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. "Quantitative Characterization of the Local Electrophilicity of Organic Molecules. Understanding the Regioselectivity on Diels−Alder Reactions". The Journal of Physical Chemistry A, 2002. URL:[Link]

  • Motika, S. E., Wang, Q., Akhmedov, N. G., Wojtas, L., & Shi, X. "Regioselective Amine-Borane Cyclization: Towards the Synthesis of 1,2-BN-3-Cyclohexene by Copper-Assisted Triazole/Gold Catalysis". Angewandte Chemie International Edition, 2016. URL:[Link]

  • "Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[1,5]-Hydride Shift Cascade". Journal of the American Chemical Society, 2020. URL:[Link]

Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of N-methyl-3-cyclohexen-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve catalyst poisoning issues encountered during the synthesis of N-methyl-3-cyclohexen-1-amine. This reaction, typically a reductive amination, is sensitive to various impurities that can deactivate the catalyst, leading to decreased reaction rates, lower yields, and incomplete conversions.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst poisoning in my N-methyl-3-cyclohexen-1-amine synthesis?

The most common signs of catalyst poisoning include a noticeable decrease in reaction rate, incomplete conversion of the starting material (3-cyclohexen-1-amine or a cyclohexenone precursor), and a decline in product yield.[1][2] You may also observe the need for harsher reaction conditions, such as higher temperatures or pressures, to achieve the same results as with a fresh catalyst. In some cases, a visible change in the catalyst's appearance, like clumping or a change in color, can indicate poisoning or fouling.[1]

Q2: What are the most likely catalyst poisons in this specific reaction?

In the context of synthesizing N-methyl-3-cyclohexen-1-amine, several classes of compounds are known to be potent poisons for common catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).

  • Sulfur Compounds: These are notorious poisons for noble metal catalysts.[3][4][5] Sources can include trace impurities in the starting materials or solvents. Even at parts-per-billion (ppb) levels, sulfur-containing molecules like thiols and thiophenes can irreversibly bind to the catalyst's active sites.

  • Nitrogen Compounds: While the reactants and product are amines, certain nitrogen-containing compounds, especially basic ones, can act as inhibitors. The product itself, N-methyl-3-cyclohexen-1-amine, can cause catalyst deactivation, particularly at high concentrations.[6] This is due to the strong coordination of the nitrogen lone pair to the metal surface, blocking active sites. The poison sensitivity of palladium to nitrogen is particularly high.[6]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic from starting materials or equipment can lead to irreversible catalyst poisoning.[2]

  • Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to palladium surfaces and deactivate the catalyst.[4][7]

  • Halides: Residual chlorides or other halides from the synthesis of starting materials can poison the catalyst.[8]

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating catalyst poisoning.

Issue 1: Sudden and Significant Drop in Reaction Rate

A sudden drop in reaction rate often points to the introduction of an acute poison into the system.

Troubleshooting Workflow:

A Sudden Drop in Reaction Rate B Analyze Starting Materials & Solvents (GC-MS, ICP-MS) A->B C Check Purity of Hydrogen Gas A->C D Poison Identified? B->D C->D E Pre-treat Feedstock (e.g., pass through activated carbon or alumina) D->E Yes F Source High-Purity Reagents D->F Yes G Install Gas Purifier D->G Yes I Review Equipment for Corrosion/Leaching D->I No H Replace Catalyst and Re-run Reaction E->H F->H G->H

Caption: Workflow for troubleshooting a sudden drop in reaction rate.

Causality: The logic behind this workflow is to first isolate the source of the poison. Analyzing the feedstock and hydrogen supply are the most common starting points.[1] If a poison is identified, purification of the inputs is the most effective solution. If no poison is found in the inputs, the issue may lie with the reactor setup itself, such as leaching of metal contaminants.

Issue 2: Gradual Decline in Catalyst Activity Over Several Runs

A gradual decline in activity is often due to the buildup of poisons or fouling agents on the catalyst surface.

Troubleshooting Workflow:

A Gradual Decline in Activity B Analyze Spent Catalyst (XPS, ICP-MS, TGA) A->B C Poison Identified? B->C D Fouling/Coking Identified? B->D E Implement Feedstock Purification C->E Yes H Consider a More Robust Catalyst C->H No F Optimize Reaction Conditions (Lower Temp., Shorter Time) D->F Yes D->H No G Regenerate Catalyst (See Protocols) E->G F->G

Sources

Technical Support Center: Separation of 1-Methyl-3-cyclohexen-1-amine from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-methyl-3-cyclohexen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the separation of 1-methyl-3-cyclohexen-1-amine from its isomeric impurities. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during the purification of this versatile chemical intermediate.

Introduction

1-Methyl-3-cyclohexen-1-amine is a valuable building block in organic synthesis. However, its synthesis often yields a mixture of regioisomeric and stereoisomeric impurities. The presence of these closely related compounds can complicate subsequent reaction steps and compromise the purity of the final product. This guide provides a comprehensive resource for the effective separation of 1-methyl-3-cyclohexen-1-amine from these challenging impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I can expect when synthesizing 1-methyl-3-cyclohexen-1-amine?

A1: The synthesis of 1-methyl-3-cyclohexen-1-amine can result in several isomeric impurities, depending on the synthetic route. The most common types of isomers include:

  • Regioisomers: These isomers have the same molecular formula but differ in the position of the double bond or the methyl group on the cyclohexene ring. For instance, you might encounter isomers where the double bond is in a different position.

  • Stereoisomers: Since 1-methyl-3-cyclohexen-1-amine contains a chiral center at the C1 position, it can exist as a pair of enantiomers (R and S). If the synthesis is not stereospecific, you will obtain a racemic mixture that requires chiral separation to isolate the individual enantiomers.

Q2: Is fractional distillation a viable method for separating these isomers?

A2: Fractional distillation can be effective for separating regioisomers if there is a sufficient difference in their boiling points. Generally, a boiling point difference of at least 25°C is recommended for effective separation by simple distillation, while fractional distillation can separate compounds with closer boiling points. However, enantiomers have identical boiling points and cannot be separated by distillation.[1] For regioisomers with very similar boiling points, fractional distillation may not provide the desired level of purity and chromatographic methods would be more suitable.[1][2]

Q3: What are the primary chromatographic techniques for separating 1-methyl-3-cyclohexen-1-amine from its isomers?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this separation.

  • Gas Chromatography (GC): GC is well-suited for separating volatile and thermally stable amines. For isomeric separation, especially of enantiomers, a chiral stationary phase is often necessary. Derivatization of the amine can also enhance volatility and improve separation.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for resolving enantiomers.[6][7][8] Normal-phase, reversed-phase, and polar organic modes can be employed, and the choice depends on the specific isomers and the desired scale of purification.[9]

Q4: My amine is showing significant peak tailing during chromatographic analysis. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue when analyzing amines by chromatography and is often caused by strong interactions between the basic amine group and acidic silanol groups on the surface of silica-based stationary phases.[10] This can be addressed by:

  • Using a deactivated column: Employing a column with end-capping or a base-deactivated stationary phase can minimize these interactions.

  • Mobile phase modification: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can compete with the analyte for active sites on the stationary phase, leading to more symmetrical peaks.[11]

  • Operating at a lower pH: For reversed-phase chromatography, operating at a low pH will protonate the silanol groups, reducing their interaction with the protonated amine.[10]

  • Derivatization: Converting the amine to a less polar derivative can significantly reduce peak tailing.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the separation of 1-methyl-3-cyclohexen-1-amine and its isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between isomeric peaks in GC - Inadequate column selectivity.- Suboptimal temperature program.- Carrier gas flow rate is not optimized.- Column Selection: Use a chiral capillary column for enantiomers. For regioisomers, a column with a different stationary phase polarity may improve separation.- Temperature Program: A slower temperature ramp during the elution of the isomers can enhance resolution.[12]- Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency.
Poor resolution between enantiomers in HPLC - Incorrect chiral stationary phase (CSP).- Mobile phase composition is not optimal.- Temperature fluctuations.- CSP Selection: Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based) to find the one with the best selectivity for your compound.[6][7]- Mobile Phase Optimization: Adjust the ratio of organic modifier to the aqueous or non-polar phase. Adding acidic or basic modifiers can also significantly impact selectivity.[7]- Temperature Control: Maintain a constant and optimized column temperature, as temperature can affect chiral recognition.
Broad or split peaks in HPLC - Column overloading.- Column contamination or degradation.- Mismatch between sample solvent and mobile phase.- Sample Load: Reduce the injection volume or the concentration of the sample.[13]- Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[14]- Solvent Compatibility: Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.[15]
Irreproducible retention times - Leaks in the HPLC system.- Inconsistent mobile phase preparation.- Pump malfunction.- System Check: Inspect all fittings and connections for leaks.[9]- Mobile Phase: Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.[11]- Pump Performance: Check for pressure fluctuations and ensure the pump is delivering a consistent flow rate.
Low recovery of the amine after purification - Irreversible adsorption onto the stationary phase.- Degradation of the amine on the column.- Stationary Phase: Use a base-deactivated column or add a basic modifier to the mobile phase to prevent strong adsorption.[10]- pH Control: Ensure the pH of the mobile phase is compatible with the stability of your amine.

Experimental Protocols

Protocol 1: Chiral GC-FID Method for Enantiomeric Separation

This protocol outlines a general method for the separation of enantiomers of 1-methyl-3-cyclohexen-1-amine using a chiral GC column.

1. Instrumentation and Columns:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based column, such as one with a derivatized β-cyclodextrin stationary phase, is often effective for separating terpene and cyclohexene derivatives.[12]

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate (e.g., 1-2 mL/min).[16]

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and use a slow temperature ramp (e.g., 2-5 °C/min) to the final temperature (e.g., 220 °C). A hold at the final temperature may be necessary to elute all components.[17][18]

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

3. Sample Preparation:

  • Dissolve the sample mixture in a suitable volatile solvent (e.g., methanol, ethanol, or hexane) to a concentration of approximately 1 mg/mL.[19]

4. Data Analysis:

  • Identify the peaks corresponding to the enantiomers based on their retention times. The peak area percentages can be used to determine the enantiomeric ratio.

Protocol 2: Chiral HPLC-UV Method for Enantiomeric Separation

This protocol provides a starting point for developing an HPLC method for the separation of 1-methyl-3-cyclohexen-1-amine enantiomers.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good first choice for a wide range of chiral compounds.[6][8]

2. HPLC Conditions:

  • Mobile Phase: A typical starting point for normal-phase separation is a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). For reversed-phase, a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can be used.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection Wavelength: As amines have low UV absorbance, detection at a low wavelength (e.g., 210-220 nm) is often necessary.[20]

  • Injection Volume: 5-20 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of about 1 mg/mL.

4. Method Optimization:

  • Vary the ratio of the mobile phase components to optimize the resolution and retention times.

  • Screen different chiral columns if the initial choice does not provide adequate separation.

Protocol 3: Derivatization for Enhanced GC Separation

Derivatization can improve the chromatographic properties of amines, leading to better peak shape and resolution. This protocol describes a general procedure for acylation.[3]

1. Materials:

  • Amine sample

  • Acylating agent (e.g., trifluoroacetic anhydride - TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vial with a PTFE-lined cap

2. Procedure:

  • Place a known amount of the amine sample into the reaction vial.

  • Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[3]

  • Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[3]

  • Allow the vial to cool to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.

Visualization of Workflows

Logical Workflow for Method Selection

MethodSelection start Start: Crude Amine Mixture isomers_known Identify Potential Isomers (Regioisomers & Stereoisomers) start->isomers_known bp_info Boiling Point Information Available? isomers_known->bp_info bp_diff Sufficient Boiling Point Difference? bp_info->bp_diff Yes chromatography Chromatography bp_info->chromatography No frac_dist Fractional Distillation bp_diff->frac_dist Yes bp_diff->chromatography No end Pure Isomer(s) frac_dist->end gc_or_hplc GC or HPLC? chromatography->gc_or_hplc gc Gas Chromatography (GC) gc_or_hplc->gc Volatile & Thermally Stable hplc High-Performance Liquid Chromatography (HPLC) gc_or_hplc->hplc Non-Volatile or Preparative Scale chiral_gc Chiral GC Column gc->chiral_gc Enantiomers derivatization Derivatization gc->derivatization Improve Peak Shape/Volatility chiral_hplc Chiral HPLC Column hplc->chiral_hplc Enantiomers chiral_gc->end derivatization->end chiral_hplc->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Poor Chromatographic Resolution

TroubleshootingResolution start {Problem: Poor Resolution} check_column Check Column Is it the correct type (chiral if needed)?Is it old or contaminated? start->check_column optimize_mobile_phase Optimize Mobile Phase (HPLC) Adjust solvent ratio.Add modifiers (acid/base).Consider gradient elution. check_column->optimize_mobile_phase Column OK optimize_temp Optimize Temperature Program (GC) Use a slower ramp rate.Adjust initial/final temperatures. check_column->optimize_temp Column OK check_flow_rate Check Flow Rate Is it optimal for the column dimensions? optimize_mobile_phase->check_flow_rate optimize_temp->check_flow_rate end {Resolution Improved} check_flow_rate->end

Caption: Troubleshooting logic for poor chromatographic resolution.

Safety Information

1-Methyl-3-cyclohexen-1-amine and its isomers should be handled with care in a well-ventilated fume hood. Based on safety data for similar compounds like 1-methylcyclohexene and other cyclic amines, the following hazards should be considered:

  • Flammability: These compounds are likely flammable liquids and vapors. Keep away from heat, sparks, and open flames.[21][22][23]

  • Corrosivity: Amines can be corrosive and may cause severe skin burns and eye damage.[6][20]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[20][21][24]

Always consult the specific Safety Data Sheet (SDS) for 1-methyl-3-cyclohexen-1-amine before handling.

References

  • Benchchem. (2025).
  • PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • Benchchem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
  • IntechOpen. (2012). Derivatization Methods in GC and GC/MS. IntechOpen.
  • PharmaCores. (2024, October 14).
  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Sigma-Aldrich. (2021, November 13). Safety Data Sheet: 1-Methyl-1-cyclohexene. Sigma-Aldrich.
  • Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS?. r/Chempros.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Wikipedia. (n.d.). 1-Methylcyclohexene. Wikipedia.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 1-Methyl-1-cyclohexene, stabilized. Fisher Scientific.
  • Benchchem. (2025). Physical properties of 1-Methylcyclohexene. Benchchem.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,3-Cyclohexanebis(methylamine), mixture of cis and trans. Fisher Scientific.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 1-Methyl-1-cyclohexene. Thermo Fisher Scientific.
  • Benchchem. (2025). Troubleshooting peak tailing and poor resolution in (+)-Menthofuran GC-MS analysis. Benchchem.
  • Harper College. (2008, August 22). Material Safety Data Sheet: 1-Methyl-1-cyclohexene. Harper College.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • ChemicalBook. (n.d.). 591-49-1(1-METHYL-1-CYCLOHEXENE) Product Description. ChemicalBook.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • PubChem. (n.d.). 1-Methylcyclohexene. PubChem.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • Benchchem. (2025).
  • Bezmialem Science. (n.d.). Head Space Single Drop Micro Extraction Gas Chromatography Flame Ionization Detection (HS-SDME-GC-FID) Method for the Analysis of. Bezmialem Science.
  • MilliporeSigma. (n.d.). 1-Methyl-1-cyclohexene 97 591-49-1. MilliporeSigma.
  • ResearchGate. (2008).
  • ResearchGate. (n.d.). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction.
  • PMC. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PMC.
  • YouTube. (2020, June 5).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
  • Google Patents. (n.d.). CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane.
  • Benchchem. (2025). In-Depth Technical Guide: trans-3-Methylcyclohexanamine. Benchchem.
  • Benchchem. (2025).
  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. Organic Syntheses.
  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry.

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Technical Support Center: Handling the Hygroscopic Nature of 3-Cyclohexen-1-amine, 1-methyl Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the hygroscopic 3-Cyclohexen-1-amine, 1-methyl salts. Due to the limited specific literature on this particular salt, the principles and protocols outlined here are based on established best practices for handling hygroscopic and moisture-sensitive organic amine salts.

Frequently Asked Questions (FAQs)

What does it mean for 3-Cyclohexen-1-amine, 1-methyl salt to be hygroscopic?

Hygroscopic substances have a strong tendency to absorb moisture from the surrounding atmosphere.[1] For 3-Cyclohexen-1-amine, 1-methyl salt, this means the crystalline solid can attract and hold water molecules, potentially leading to a range of issues from physical changes to chemical degradation. The amine functional group, in its salt form, can be particularly prone to hydration.

The process of moisture absorption is a physical phenomenon where water vapor from the air adsorbs onto the surface of the salt.[2] If the ambient humidity is high enough, the salt can absorb enough water to dissolve and form a concentrated aqueous solution.

What are the potential consequences of improper handling of this hygroscopic salt in my experiments?

Mishandling of hygroscopic 3-Cyclohexen-1-amine, 1-methyl salt can have significant impacts on experimental outcomes:

  • Inaccurate Stoichiometry: The absorbed water increases the measured weight of the compound, leading to an underestimation of the actual amount of the active reagent. This can result in incomplete reactions and lower yields.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the starting material and potentially introducing impurities that complicate downstream processes.[3] While specific degradation pathways for this salt are not widely documented, amines can be susceptible to oxidation, and the presence of water can alter reaction conditions.[4]

  • Physical Changes: The salt may become sticky, clump together, or even completely liquefy, making it difficult to handle, weigh accurately, and dispense.[5]

  • Altered Reaction Kinetics: The presence of water can change the polarity of the reaction solvent, potentially altering reaction rates and selectivity. Some reactions are exquisitely sensitive to protic impurities.

Troubleshooting Guide

Problem 1: My 3-Cyclohexen-1-amine, 1-methyl salt has become clumpy and difficult to weigh.
  • Cause: This is a classic sign of moisture absorption. The salt has likely been exposed to ambient air with moderate to high humidity.

  • Solution:

    • Drying: If the compound is thermally stable, it may be possible to dry it under vacuum. However, the appropriate temperature and duration must be determined carefully to avoid decomposition. A common practice is to heat the material in a vacuum oven at a temperature below its melting or decomposition point.

    • Proper Storage: To prevent future issues, always store the salt in a desiccator with a suitable desiccant (e.g., Drierite®, silica gel) or in a glove box with a dry, inert atmosphere.[6]

    • Weighing Technique: For immediate use, if only minor clumping has occurred, quickly weigh the required amount in a low-humidity environment if possible, or use a glove bag or glove box.

Experimental Protocols & Workflows

Protocol 1: Proper Storage of 3-Cyclohexen-1-amine, 1-methyl Salt
  • Upon receipt, immediately place the manufacturer's container inside a secondary container, such as a sealed bag or a larger screw-cap jar.

  • Store this secondary container in a desiccator containing a fresh, active desiccant.

  • For long-term storage or for highly sensitive applications, storing the material inside an inert atmosphere glove box is the best practice.[7]

Protocol 2: Weighing and Dispensing a Hygroscopic Salt

This protocol outlines two common methods for handling hygroscopic salts, depending on the available equipment.

Method A: Using a Glove Box

A glove box provides the most controlled environment for handling moisture-sensitive compounds.[8]

  • Ensure the glove box atmosphere has low oxygen and moisture levels (typically <1 ppm).

  • Introduce the sealed container of the 3-Cyclohexen-1-amine, 1-methyl salt, a clean and dry spatula, a weighing boat, and a tared vial into the glove box via the antechamber.

  • Allow the items to equilibrate to the glove box atmosphere.

  • Inside the glove box, open the container and dispense the desired amount of the salt into the weighing boat on a balance.

  • Transfer the weighed salt into the tared vial and seal it.

  • Tightly reseal the main container of the salt.

  • The sealed vial can now be removed from the glove box for use in your experiment.

Method B: Using a Schlenk Line and an Inert Gas Flush

For labs without a glove box, a Schlenk line can be used to create an inert atmosphere for handling.[9]

  • Connect a clean, dry flask to the Schlenk line.

  • Cycle between vacuum and inert gas (e.g., nitrogen or argon) at least three times to remove air and moisture from the flask.[8]

  • While maintaining a positive pressure of inert gas, quickly remove the stopper, add the approximate amount of the hygroscopic salt, and reseal the flask.

  • The exact amount of salt added can be determined by difference weighing of the storage container.

Visualizing Workflows and Concepts

Diagram 1: Decision Tree for Handling Hygroscopic Reagents

G start Start: Need to handle 3-Cyclohexen-1-amine, 1-methyl salt glovebox_avail Is a glove box available? start->glovebox_avail weigh_glovebox Weigh inside glove box glovebox_avail->weigh_glovebox Yes schlenk_avail Is a Schlenk line available? glovebox_avail->schlenk_avail No end_gb Proceed with experiment weigh_glovebox->end_gb weigh_inert Weigh quickly under inert gas flow schlenk_avail->weigh_inert Yes desiccator_weigh Weigh quickly, minimize exposure, store in desiccator schlenk_avail->desiccator_weigh No end_schlenk Proceed with experiment weigh_inert->end_schlenk end_bench Proceed with experiment (Acknowledge potential error) desiccator_weigh->end_bench

Caption: Decision-making workflow for handling hygroscopic salts.

Diagram 2: Impact of Moisture on Hygroscopic Amine Salt

G AmineSalt Hygroscopic Amine Salt (Crystalline Solid) Adsorption Physical Adsorption AmineSalt->Adsorption Moisture Atmospheric Moisture (H2O) Moisture->Adsorption Degradation Chemical Degradation Adsorption->Degradation InaccurateWeighing Inaccurate Weighing (Increased Mass) Adsorption->InaccurateWeighing AlteredReaction Altered Reaction Conditions Adsorption->AlteredReaction Hydrolysis Potential Hydrolysis Degradation->Hydrolysis

Caption: Potential consequences of moisture exposure on the amine salt.

Quantitative Data and Analysis

Table 1: Methods for Determining Water Content

For experiments where the exact water content is critical, it may be necessary to quantify it. Here are some common methods:

MethodPrincipleAdvantagesDisadvantages
Karl Fischer Titration Chemical reaction with iodine that is specific to water.[10]High accuracy and precision, can measure low levels of water.[10]Requires specialized equipment, can be sensitive to side reactions with certain functional groups.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.[11]Provides information about thermal stability.Not specific to water; any volatile component will be measured as weight loss.[11]
Gravimetric Method (Loss on Drying) Measures the weight of a sample before and after drying.[10]Simple and inexpensive.Not specific to water, can be time-consuming.[11]
Table 2: Troubleshooting Common Experimental Issues
IssuePossible Cause Related to HygroscopicityRecommended Action
Low reaction yield Inaccurate weighing of the salt due to absorbed water, leading to incorrect stoichiometry.Verify the water content of the salt using a method from Table 1. Dry the salt if necessary and handle it under inert conditions.
Inconsistent results between batches Variable moisture content in the salt from batch to batch or due to different handling procedures.Standardize the handling and storage protocol for the salt. Consider quantifying the water content for each new bottle.
Formation of unexpected byproducts Water-mediated side reactions or degradation of the starting material.Run the reaction under strictly anhydrous conditions. Use freshly dried solvents and handle the salt in a glove box.

References

  • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis.
  • Thermo Fisher Scientific. (2017, July 4). Cyclohexylamine - SAFETY DATA SHEET.
  • Breckland Scientific Supplies. (2023, January 12). Cyclohexene - SAFETY DATA SHEET.
  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
  • Loba Chemie. (2016, May 25). CYCLOHEXENE FOR SYNTHESIS MSDS.
  • Tereshchenko, A. G. (2016). Hygroscopic Gravimetric Quantitative Chemical Analysis. Journal of Analytical & Bioanalytical Techniques.
  • TCI Chemicals. (2025, May 8). SAFETY DATA SHEET.
  • Tereshchenko, A. G. (2016). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Thermo Fisher Scientific. (2009, September 22). Cyclohexylamine - SAFETY DATA SHEET.
  • University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety.
  • Dampness & Rot. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions.
  • ResearchGate. (2025, August 10). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
  • MDPI. (2025, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.

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Validation & Comparative

1H NMR spectrum interpretation of 3-Cyclohexen-1-amine 1-methyl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 1-Methyl-3-Cyclohexen-1-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of 1-methyl-3-cyclohexen-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment to explain the underlying principles and experimental considerations necessary for unambiguous structural elucidation. We will compare the expected spectral features with those of related structures and provide a robust experimental protocol for data acquisition.

Foundational Principles: Deconstructing the 1-Methyl-3-Cyclohexen-1-amine Structure

Before delving into the spectrum, a clear understanding of the molecule's structure is paramount. 1-Methyl-3-cyclohexen-1-amine (C7H13N) features a six-membered ring containing a double bond between carbons 3 and 4.[1] Crucially, carbon 1 is a quaternary center, bonded to a methyl group, an amine group, and two carbons within the ring (C2 and C6). This substitution pattern breaks the symmetry observed in simpler molecules like cyclohexene, rendering nearly all protons chemically non-equivalent.

The key to interpreting the spectrum lies in identifying the distinct electronic environments of the protons:

  • Vinylic Protons (H-3, H-4): Directly attached to the sp2-hybridized carbons of the double bond.

  • Allylic Protons (H-2a, H-2b, H-5a, H-5b): Attached to the sp3-hybridized carbons adjacent to the double bond.

  • Aliphatic Protons (H-6a, H-6b): Attached to the sp3-hybridized carbon remote from the double bond but adjacent to the substituted C-1.

  • Methyl Protons (-CH3): Protons of the methyl group at C-1.

  • Amine Protons (-NH2): Protons of the primary amine group at C-1.

Predicted 1H NMR Spectral Analysis

The predicted 1H NMR spectrum is a composite of signals, each defined by its chemical shift (δ), integration, and multiplicity (splitting pattern).

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton.[2] Electron-withdrawing groups or proximity to π-systems cause deshielding, shifting the signal to a higher ppm value (downfield).

  • Vinylic Protons (H-3, H-4): Expected to be the most downfield of the ring protons, typically in the δ 5.5 - 6.0 ppm range.[3][4] This significant deshielding is due to the magnetic anisotropy of the C=C double bond. Because the molecule is asymmetric, H-3 and H-4 are non-equivalent and should appear as distinct signals.

  • Allylic Protons (H-2, H-5): These protons are adjacent to the π-system and are moderately deshielded. They are expected to resonate in the δ 1.8 - 2.6 ppm range.[3][4] The protons on C-2 and C-5 are diastereotopic (non-equivalent) and will likely present as complex, overlapping multiplets.

  • Aliphatic Protons (H-6): These protons are on a standard sp3 carbon and are further from the deshielding influence of the double bond. However, their proximity to the C-1 bearing the electronegative nitrogen atom will cause a slight downfield shift compared to a simple alkane. A reasonable estimate is the δ 1.4 - 1.8 ppm range.[4]

  • Methyl Protons (-CH3): The methyl group is attached to a quaternary carbon, so it will not be split by neighboring protons. Its signal will be a singlet. Being attached to a carbon that also holds an amine group, it will be slightly deshielded, likely appearing around δ 1.0 - 1.3 ppm .

  • Amine Protons (-NH2): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad signal anywhere from δ 1.0 - 5.0 ppm .[2] This broadening is due to quadrupole effects from the nitrogen atom and chemical exchange.

Integration

The integral of each peak is proportional to the number of protons it represents.[2] For 1-methyl-3-cyclohexen-1-amine, the expected integration ratio is:

(H-3 + H-4) : (H-2 + H-5) : (H-6) : (-CH3) : (-NH2) = 2H : 4H : 2H : 3H : 2H

Multiplicity (Spin-Spin Splitting)

Splitting patterns arise from the magnetic influence of non-equivalent protons on adjacent carbons (vicinal coupling).

  • Vinylic Protons (H-3, H-4): These two protons will couple to each other (geminal coupling is absent, vicinal coupling across the double bond) and to the adjacent allylic protons at C-2 and C-5, respectively. This will result in complex multiplets, likely appearing as doublet of doublets or more complex patterns.

  • Allylic & Aliphatic Protons (H-2, H-5, H-6): These methylene protons exist in a complex spin system. The ring's conformational flexibility and the diastereotopic nature of these protons will lead to a series of complex, overlapping multiplets in the upfield region of the spectrum. First-order analysis (the n+1 rule) is often insufficient for such systems.

  • Methyl Protons (-CH3): Attached to a quaternary carbon (C-1) with no adjacent protons, this signal will be a singlet .

  • Amine Protons (-NH2): Typically appears as a broad singlet due to rapid chemical exchange and quadrupolar broadening. This signal will disappear upon shaking the sample with a drop of D2O, a key validation step.

Data Summary and Visual Representation

The predicted spectral data is summarized in the table below for clarity and quick reference.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
Vinylic (H-3, H-4)5.5 - 6.02HMultiplet (m)
Allylic (H-2, H-5)1.8 - 2.64HMultiplet (m)
Aliphatic (H-6)1.4 - 1.82HMultiplet (m)
Methyl (-CH3)1.0 - 1.33HSinglet (s)
Amine (-NH2)1.0 - 5.0 (variable)2HBroad Singlet (br s)

To visualize the distinct proton environments and their relationships, the following molecular diagram is provided.

Caption: Molecular structure of 1-methyl-3-cyclohexen-1-amine with key proton groups labeled.

Comparative Analysis: The Impact of Substitution

To appreciate the spectral features of the title compound, it is instructive to compare it with its parent structure, cyclohexene .

  • Cyclohexene: Due to its symmetry, cyclohexene displays only three signals: vinylic protons (δ ~5.6-6.0), allylic protons (δ ~1.8-2.2), and non-allylic ring protons (δ ~1.2-1.6), with an integration ratio of 2:4:4.[3]

  • 1-Methyl-3-Cyclohexen-1-amine: The introduction of the methyl and amine groups at C-1 breaks this symmetry. This results in more complex and distinct signals for the protons at C-2/C-5 and C-6, which are no longer equivalent. The electron-withdrawing nature of the amine group also imparts a general deshielding effect on nearby protons, particularly those at C-2 and C-6. The most telling differences are the appearance of a sharp 3H singlet for the methyl group and a broad 2H singlet for the amine protons, which are absent in the cyclohexene spectrum.

Experimental Protocol for 1H NMR Data Acquisition

This protocol outlines a self-validating workflow for obtaining a high-quality 1H NMR spectrum. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To acquire a high-resolution 1H NMR spectrum of 1-methyl-3-cyclohexen-1-amine for structural confirmation.

Materials:

  • 1-Methyl-3-cyclohexen-1-amine sample (5-10 mg)

  • Deuterated chloroform (CDCl3)

  • Tetramethylsilane (TMS) or residual solvent signal for reference

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Deuterium oxide (D2O) for exchange experiment

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Weigh approximately 5-10 mg of the amine sample and dissolve it in ~0.6-0.7 mL of CDCl3 directly in a small vial.

    • Causality: CDCl3 is a common, relatively non-polar solvent that dissolves many organic compounds and has a simple, well-defined residual proton signal (δ ~7.26 ppm) that can be used for spectral calibration if TMS is not present.[3] Using a sufficient amount of solvent ensures proper shimming of the magnetic field.

  • Internal Standard:

    • Action: Ensure the CDCl3 contains 0.03-0.05% TMS. If not, add a minuscule amount.

    • Causality: TMS provides a sharp singlet at δ 0.0 ppm, serving as the universal reference point for chemical shifts.[2][3] Its protons are highly shielded and rarely overlap with signals from the analyte.

  • Transfer to NMR Tube:

    • Action: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

    • Causality: A high-precision NMR tube minimizes distortions in the magnetic field, leading to sharper lines and better resolution.

  • Spectrometer Setup and Data Acquisition:

    • Action: Insert the sample into the NMR spectrometer. Perform standard tuning, locking (on the deuterium signal of CDCl3), and shimming procedures to optimize magnetic field homogeneity.

    • Causality: Locking ensures the stability of the magnetic field during acquisition. Shimming is the most critical step for achieving high resolution; it minimizes magnetic field inhomogeneities across the sample volume, resulting in narrow, symmetrical peaks.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time).

    • Acquisition Time: 2-4 seconds (to ensure good digital resolution).

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 (to improve signal-to-noise ratio).

  • Data Processing:

    • Action: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Causality: These are standard processing steps to convert the time-domain signal (FID) into the frequency-domain spectrum we interpret. Correct phasing and a flat baseline are essential for accurate integration.

  • Validation with D2O Exchange:

    • Action: After acquiring the initial spectrum, remove the NMR tube, add one drop of D2O, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: The acidic deuterons in D2O will readily exchange with the labile amine protons (-NH2). This will cause the broad -NH2 signal to disappear from the spectrum, confirming its assignment and potentially revealing any underlying signals it may have been obscuring.

Conclusion

The 1H NMR spectrum of 1-methyl-3-cyclohexen-1-amine is rich with structural information. The key diagnostic signals are the downfield multiplets for the two non-equivalent vinylic protons, the characteristic 3H singlet for the C-1 methyl group, and a broad, exchangeable 2H singlet for the primary amine. The complex, overlapping multiplets in the aliphatic region, while challenging to assign precisely without advanced 2D NMR techniques, are consistent with the proposed asymmetric cyclic structure. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently interpret the spectrum to verify the identity and purity of this compound.

References

  • Doc Brown's Chemistry. (2025, December 10). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation. [Link]

  • The ChemistNate. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. [Link]

  • PubChem. Cyclohex-3-en-1-amine. National Center for Biotechnology Information. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • NIST. 3-Cyclohexen-1-ol. NIST Chemistry WebBook. [Link]

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  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • PubChem. Cyclohex-3-en-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Academia.edu. Stereochemical Dependence of 3 J CH Coupling Constants in 2-Substituted 4-t-Butyl-cyclohexanone and Their Alcohol Derivatives. [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Ontosight AI. Chemical Properties of 3-Cyclohexen-1-amine. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Salzner, U., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society. [Link]

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GC-MS fragmentation patterns of 3-Cyclohexen-1-amine 1-methyl

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Patterns of 1-Methylcyclohex-3-en-1-amine: A Comparative Analytical Guide

Executive Summary

3-Cyclohexen-1-amine, 1-methyl (also known as 1-methylcyclohex-3-en-1-amine) is a specialized cyclic aliphatic amine frequently utilized as a critical building block in pharmaceutical discovery and materials science[1]. Accurate structural characterization of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires a deep understanding of its unique electron ionization (EI) behavior. Unlike saturated cyclic amines, the presence of the C3-C4 double bond fundamentally alters its mass spectral signature, shifting the dominant fragmentation pathway from standard alpha-cleavage to a highly specific ring-opening mechanism.

This guide objectively compares the fragmentation performance of 1-methylcyclohex-3-en-1-amine against common saturated and exocyclic alternatives, providing a self-validating experimental protocol to ensure uncompromising analytical accuracy.

Mechanistic Rationale of Fragmentation

When subjected to standard 70 eV electron ionization, the molecular ion (


, m/z 111) of 1-methylcyclohex-3-en-1-amine is formed but remains highly transient. Its subsequent fragmentation is governed by two competing pathways, dictated by the thermodynamics of the resulting product ions:

The Dominance of Retro-Diels-Alder (RDA) Cleavage The defining structural feature of this molecule is the cyclohexene ring. Upon ionization, the molecule undergoes a highly favorable Retro-Diels-Alder (RDA) cleavage[2]. The allylic bonds (C1-C2 and C5-C6) break concertedly, expelling 1,3-butadiene as a neutral loss (54 Da). According to Stevenson’s Rule, the charge preferentially resides on the fragment with the lowest ionization energy. Because the nitrogen atom is highly effective at stabilizing a positive charge, the charge is retained on the nitrogen-containing fragment, yielding a highly stable iminium ion at m/z 57 (the 2-aminopropene radical cation). This fragment overwhelmingly dominates the spectrum as the base peak (100% relative abundance).

Secondary Alpha-Cleavage A secondary, less dominant pathway involves the homolytic cleavage of the C1-CH3 bond, driven by the radical site on the nitrogen atom. This results in the loss of a methyl radical (-15 Da), producing a diagnostic fragment at m/z 96 .

Causality Insight: The RDA pathway outcompetes alpha-cleavage because the transition state for RDA in cyclohexenes is highly concerted and thermodynamically driven by the formation of two stable, resonance-stabilized systems (the expelled butadiene and the resulting iminium ion)[2].

Fragmentation M Molecular Ion [M]+• m/z 111 RDA Retro-Diels-Alder Cleavage (C1-C2 & C5-C6) M->RDA Allylic bond cleavage Alpha Alpha-Cleavage Loss of Methyl M->Alpha C1-CH3 cleavage F57 Iminium Ion (Base Peak) m/z 57 RDA->F57 Charge retention on Nitrogen F54 1,3-Butadiene m/z 54 RDA->F54 Neutral loss or minor ion F96 [M-CH3]+ m/z 96 Alpha->F96 -15 Da

Fig 1: EI-MS fragmentation pathway of 1-methylcyclohex-3-en-1-amine highlighting RDA cleavage.

Comparative GC-MS Performance

To establish a robust analytical assay, it is critical to compare 1-methylcyclohex-3-en-1-amine against structural alternatives that might co-elute or be used as synthetic substitutes. We compare it against its saturated analogue (1-methylcyclohexan-1-amine)[3] and an exocyclic isomer (cyclohexylmethanamine).

Table 1: Comparative 70 eV EI-MS Fragmentation Profiles

Compound Feature3-Cyclohexen-1-amine, 1-methyl1-Methylcyclohexan-1-amineCyclohexylmethanamine
Molecular Weight 111.10 g/mol 113.12 g/mol 113.12 g/mol
Primary Mechanism Retro-Diels-Alder (RDA)Alpha-cleavage (-CH3)Alpha-cleavage (Exocyclic)
Base Peak m/z 57 m/z 98 m/z 30
Diagnostic Ions m/z 96, m/z 54, m/z 94m/z 55, m/z 70, m/z 81m/z 96, m/z 84
Chromatographic Challenge High volatility, active amineActive amineActive amine

Analytical Observation: The saturated analogue, 1-methylcyclohexan-1-amine, cannot undergo RDA due to the lack of a double bond. Consequently, its base peak is m/z 98, resulting from the alpha-cleavage of the methyl group to form a stable cyclic cation[3]. Meanwhile, the exocyclic amine cleaves the entire cyclohexyl ring to form a simple


 ion at m/z 30. This stark difference in base peaks (m/z 57 vs. 98 vs. 30) allows for definitive mass spectral differentiation between these structural analogues, even if chromatographic resolution is compromised.

Self-Validating Experimental Protocol

Analyzing free, underivatized amines via GC-MS is notoriously difficult. Primary amines act as strong Lewis bases and readily form hydrogen bonds with active silanol groups (-SiOH) present in standard borosilicate glass liners and 5% phenyl polysiloxane stationary phases (e.g., HP-5MS). This interaction causes severe peak tailing, signal attenuation, and irreproducibility.

To counteract this, the following protocol utilizes a heavily base-deactivated flow path and an amine-specific stationary phase, incorporating a self-validating chromatographic check to ensure system inertness prior to sample analysis.

Step 1: Sample Preparation

  • Dilute the analyte to 100 µg/mL in LC-MS grade methanol.

  • Add Pyridine-d5 (10 µg/mL) as an internal standard.

  • Causality: Pyridine-d5 is chosen because its basicity mimics the analyte, allowing it to act as a highly sensitive tracer for active acidic sites in the GC inlet.

Step 2: GC Configuration

  • Inlet: 250°C, Split ratio 20:1. Use a base-deactivated, single-taper glass liner with deactivated glass wool.

  • Column: Rtx-Volatile Amine (or equivalent base-modified PEG column), 30 m × 0.25 mm × 1.0 µm.

  • Causality: The basic modification of this specific stationary phase repels the amine groups, preventing secondary retention mechanisms and ensuring sharp, Gaussian peak shapes for underivatized amines.

  • Oven Program: 40°C (hold 2 min) → ramp at 15°C/min to 200°C (hold 3 min).

Step 3: MS Configuration

  • Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition: Full scan mode, m/z 35–300. (Avoid scanning below m/z 35 to exclude methanol solvent background).

Step 4: System Validation (The Self-Validating Check) Before quantifying the target compound, evaluate the peak shape of the Pyridine-d5 internal standard.

  • Calculate the Peak Asymmetry Factor (

    
    ) at 10% peak height.
    
  • Validation Criteria: If

    
    , the system is validated as inert and ready for sample analysis.
    
  • Causality: If

    
    , the system automatically fails validation. This definitively proves that the base-deactivation of the liner or column has degraded, exposing active silanols. The system must undergo maintenance (liner replacement or column trimming) before proceeding, ensuring no false negatives or poor quantitation occurs.
    

Workflow Prep 1. Sample Prep Dilute in MeOH Add D5-Pyridine Inject 2. Injection Split 20:1 Base-deactivated liner Prep->Inject GC 3. GC Separation Amine-specific column Isothermal to gradient Inject->GC MS 4. EI-MS 70 eV Ionization m/z 35-300 Scan GC->MS Validate Validate MS->Validate

Fig 2: Self-validating GC-MS workflow optimized for volatile, underivatized cyclic amines.

Conclusion

The GC-MS characterization of 1-methylcyclohex-3-en-1-amine is defined by its rapid Retro-Diels-Alder fragmentation, yielding a dominant m/z 57 base peak. By understanding the thermodynamic causality behind this cleavage and employing a self-validating, base-deactivated chromatographic system, researchers can achieve highly specific and reproducible analytical results. This approach completely bypasses the chromatographic pitfalls of underivatized amines, allowing for effortless differentiation between this compound and its saturated or exocyclic alternatives.

References

  • Title: 3-Cyclohexen-1-amine, 1-methyl- | CID 17927639 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Retro-Diels-Alder reaction in mass spectrometry Source: Mass Spectrometry Reviews (Wiley) URL: [Link]

  • Title: 4-(2-Aminopropan-2-yl)-1-methylcyclohexan-1-amine | CID 401772 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Technical Guide: HPLC Method Development for 1-Methyl-3-Cyclohexen-1-Amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of 1-methyl-3-cyclohexen-1-amine present a distinct set of chromatographic challenges. As an aliphatic cyclic amine with an isolated double bond, this molecule lacks a significant UV chromophore, rendering standard UV-Vis detection at 254 nm ineffective.[1] Furthermore, its basicity (estimated pKa ~10.[1]5) leads to severe peak tailing on traditional silica-based columns due to secondary silanol interactions.[1]

This guide outlines the development of a robust High-Performance Liquid Chromatography (HPLC) method, specifically comparing the efficacy of High-pH Reversed-Phase (RP) chromatography with ELSD/CAD detection against the traditional alternative of Gas Chromatography (GC-FID) and Derivatization-UV HPLC .

Part 1: Strategic Comparison of Analytical Alternatives

Before initiating method development, researchers must evaluate the "Product" (the proposed HPLC method) against established alternatives.[1] The primary competitor for volatile amines is Gas Chromatography (GC).[1]

Comparative Performance Matrix
FeatureProposed HPLC Method (High-pH RP + ELSD)Alternative A: GC-FID Alternative B: Derivatization HPLC-UV
Primary Mechanism Hydrophobic interaction (neutral state)Volatility & Boiling PointChemical modification + UV absorption
Sample State Compatible with Salts (HCl, etc.)[1] & Free baseRequires Free Base (Salts decompose/deposit)Compatible with both (requires buffering)
Sensitivity High (Universal detection)High (Carbon counting)Very High (molar absorptivity dependent)
Selectivity Tunable (pH, organic modifier, column)Fixed (Stationary phase polarity)High (Specific to amine functionality)
Throughput Moderate (10-20 min run)High (< 10 min run)Low (Requires reaction time + cleanup)
Quantification Bias Non-linear (ELSD requires log-log fit)Linear (Wide dynamic range)Linear (Subject to reaction completeness)
Suitability Best for: Salt forms, thermally unstable impurities, aqueous samples.[1]Best for: Volatile free bases, residual solvent analysis.[1]Best for: Trace analysis in complex biological matrices.[1]
Expert Insight: Why Choose HPLC?

While GC-FID is excellent for the volatile free amine, 1-methyl-3-cyclohexen-1-amine is frequently handled as a hydrochloride or mesylate salt in drug development to improve stability.[1] Direct injection of salts into GC inlets leads to liner contamination and thermal degradation. Therefore, an HPLC method is often preferred for salt-form purity analysis to avoid the liquid-liquid extraction (free-basing) step required for GC, reducing sample preparation error.

Part 2: Core Methodology – High-pH RP-HPLC[1]

To overcome the basicity and lack of UV absorbance, we utilize a High-pH Stable Hybrid Column coupled with a Universal Detector (ELSD or CAD) .[1]

Column Selection Strategy

Standard silica dissolves above pH 8.[1]0. However, analyzing amines at low pH (pH 2-3) protonates them (


), causing them to elute in the void volume with poor retention.[1]
  • Solution: Operate at pH 10.0 - 11.0 .

  • Mechanism: At pH > pKa, the amine is neutral (deprotonated), increasing hydrophobicity and retention on the C18 phase while eliminating silanol cation-exchange interactions.[1]

  • Recommended Columns:

    • Waters XBridge C18 (Hybrid bridging ethyl groups).[1]

    • Phenomenex Gemini NX-C18 (Organo-silica graft).[1]

    • Agilent Poroshell HPH-C18 (Superficially porous, high pH stable).[1]

Detection Strategy (Overcoming UV Silence)

The isolated double bond absorbs only at <210 nm, where mobile phase noise is high.[1]

  • Selected Detector: Evaporative Light Scattering Detector (ELSD) .

  • Why: ELSD detects non-volatile analytes based on light scattering of the dried particles.[1][2][3] It is independent of optical properties, making it ideal for aliphatic amines.[1]

Experimental Protocol
Reagents & Equipment
  • Analyte: 1-methyl-3-cyclohexen-1-amine (High purity standard).[1]

  • Column: XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Detector: ELSD (Drift Tube Temp: 50°C, Gain: Standard, Gas Pressure: 3.5 bar).[1]

Step-by-Step Method
  • Mobile Phase Preparation:

    • Dissolve 0.79 g Ammonium Bicarbonate in 1 L water.[1]

    • Add ~5 mL Ammonium Hydroxide to reach pH 10.0 ± 0.1.[1]

    • Filter through 0.22 µm nylon filter (Do not use cellulose acetate).[1]

  • Sample Preparation:

    • Dissolve 10 mg sample in 10 mL of 50:50 Water:Acetonitrile.[1]

    • Crucial Step: If analyzing the HCl salt, ensure the diluent is buffered or sufficient to keep the amine soluble; however, at pH 10 in the column, it will free-base.[1]

  • Gradient Program:

    • T=0 min: 95% A / 5% B

    • T=10 min: 5% A / 95% B

    • T=12 min: 5% A / 95% B

    • T=12.1 min: 95% A / 5% B

    • T=17 min: Stop (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic amines).

Part 3: Visualization of Method Logic

Method Development Decision Tree

This diagram guides the researcher in selecting the correct mode based on the specific form of the amine (Salt vs. Free Base) and available instrumentation.

MethodSelection Start Start: 1-Methyl-3-cyclohexen-1-amine Analysis FormCheck Analyte Form? Start->FormCheck Salt Salt Form (HCl, Mesylate) FormCheck->Salt Solid FreeBase Free Base (Liquid) FormCheck->FreeBase Volatile Liquid HPLC_Path HPLC Required Salt->HPLC_Path Avoid Extraction GC_Path GC-FID Preferred FreeBase->GC_Path Direct Injection DetectorCheck Universal Detector Available? (ELSD/CAD/MS) HPLC_Path->DetectorCheck EndGC Result: Purity % (Area) GC_Path->EndGC Standard Protocol High_pH_Method Method A: High pH RP-HPLC (pH 10, C18 Hybrid) DetectorCheck->High_pH_Method Yes Deriv_Method Method B: Derivatization (Benzoyl Chloride + UV) DetectorCheck->Deriv_Method No (UV only) EndHPLC Result: Purity % (Area) High_pH_Method->EndHPLC Robust Purity EndDeriv Result: Trace Impurities Deriv_Method->EndDeriv High Sensitivity

Caption: Decision matrix for selecting the optimal analytical technique based on analyte form and lab capabilities.

Analytical Workflow: High pH vs. Derivatization

A comparison of the workflow complexity between the proposed High-pH method and the derivatization alternative.

Workflow cluster_0 Method A: High pH RP-HPLC (Recommended) cluster_1 Method B: Pre-column Derivatization A1 Dissolve Sample (Water/ACN) A2 Direct Injection A1->A2 A3 Separation (pH 10 Hybrid C18) A2->A3 A4 Detection (ELSD/CAD) A3->A4 B1 Dissolve Sample B2 Add Reagent (Benzoyl Chloride) B1->B2 B3 Incubate (60°C, 20 min) B2->B3 B4 Quench/Extract B3->B4 B5 Separation (Standard C18) B4->B5 B6 Detection (UV 254nm) B5->B6

Caption: Workflow comparison showing the efficiency of the High-pH Direct Injection method versus derivatization.

Part 4: Validation & Suitability Criteria (Self-Validating System)

To ensure scientific integrity, the method must meet specific System Suitability Testing (SST) criteria before every run.[1]

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures the high pH successfully suppressed silanol activity.[1]

indicates column aging or insufficient pH.[1]
Precision (RSD)

(n=6)
Verifies injector accuracy and ELSD stability (ELSD can drift if gas pressure fluctuates).[1]
Signal-to-Noise (S/N)

(LOQ)
Critical for purity analysis to ensure minor impurities (<0.1%) are detected.[1]
Capacity Factor (

)

Ensures the amine is retained by the hydrophobic mechanism and not eluting with the void volume.[1]
Troubleshooting Guide
  • Problem: Low Sensitivity on ELSD.

    • Cause: Drift tube temperature too high (volatilizing the semi-volatile amine).[1]

    • Fix: Lower drift tube temperature to 35-40°C or switch to Charged Aerosol Detection (CAD) which is more sensitive for semi-volatiles.[1]

  • Problem: Peak Tailing.

    • Cause: pH has dropped below 9.5 (Ammonium bicarbonate is volatile).[1]

    • Fix: Prepare fresh mobile phase daily. Ensure column is a "Hybrid" or "HPH" type.[1]

References

  • PubChem. (n.d.).[1][4] 3-Cyclohexen-1-amine, 1-methyl- Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.[1][5][6][7] Retrieved from [Link][1]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 3-Cyclohexen-1-amine, 1-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Research

In the landscape of drug development and scientific research, the precise characterization of chemical compounds is paramount. For a molecule such as 3-Cyclohexen-1-amine, 1-methyl- (C₇H₁₃N), confirming its elemental composition is a fundamental step in establishing purity, verifying synthesis, and ensuring compliance with regulatory standards.[1] Elemental analysis provides the empirical formula of a compound, which serves as a cornerstone for all subsequent structural and functional studies. The accepted industry standard for the elemental analysis of new small molecules is a deviation of no more than ±0.4% from the calculated theoretical values for carbon, hydrogen, and nitrogen.[2][3]

This guide will compare the gold-standard combustion analysis with alternative techniques, offering a comprehensive overview to inform your analytical strategy.

The Gold Standard: Combustion (CHN) Analysis

Combustion analysis, also known as CHN analysis, is the most widely used and accepted method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1][4] The technique is rooted in the Pregl-Dumas method and involves the complete combustion of a sample in a high-temperature, oxygen-rich environment.[4][5]

The Combustion Process: A Step-by-Step Protocol
  • Sample Preparation: A small, precisely weighed amount of 3-Cyclohexen-1-amine, 1-methyl- (typically 1-3 mg) is encapsulated in a tin container.

  • Combustion: The sample is introduced into a combustion furnace heated to approximately 1000°C.[5] The presence of pure oxygen ensures complete conversion of the sample into its constituent elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).[1][5]

  • Reduction and Separation: The resulting gas mixture is then passed through a reduction tube containing heated copper to convert any nitrogen oxides to dinitrogen.[6][7] The gases are then separated using a chromatographic column.[6][8]

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas.[6][7] The instrument's software then calculates the percentage of each element in the original sample based on the detector's response and the initial sample weight.

Causality in Experimental Choices:
  • High Temperature and Pure Oxygen: These conditions are critical to ensure the complete and instantaneous oxidation of the sample, preventing the formation of incomplete combustion products that would lead to inaccurate results.

  • Tin Capsules: Tin acts as a catalyst for combustion and promotes a rapid, flash combustion, which is essential for accurate and reproducible results.[6]

  • Reduction with Copper: The quantitative conversion of all nitrogen oxides to N₂ is crucial for accurate nitrogen determination.

Self-Validating System:

The reliability of combustion analysis is underpinned by the use of certified reference materials (CRMs) for calibration. Standards with known elemental compositions, such as acetanilide or benzoic acid, are analyzed to create a calibration curve against which the sample is measured.[5]

Visualizing the Workflow: Combustion Analysis

CombustionAnalysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Weigh 1-3 mg of 3-Cyclohexen-1-amine, 1-methyl- Encapsulate Encapsulate in Tin Container Sample->Encapsulate Combustion Combustion (~1000°C) in Oxygen Encapsulate->Combustion Reduction Reduction of NOx over Copper Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation

Caption: Workflow of Combustion (CHN) Elemental Analysis.

Alternative and Complementary Analytical Techniques

While combustion analysis is the standard, other techniques can provide valuable, albeit sometimes less direct, information about the elemental composition and purity of a sample.

Inductively Coupled Plasma (ICP) Techniques

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are powerful techniques for detecting trace elements.[1] While not typically used for determining the bulk C, H, and N composition of an organic molecule, they are invaluable for identifying and quantifying elemental impurities that may be present from catalysts or other sources during synthesis.[9][10]

Experimental Protocol (ICP-MS/OES):

  • Sample Digestion: The organic sample is digested, often using microwave-assisted acid digestion, to break down the organic matrix and bring the elements into a liquid solution.[10]

  • Nebulization: The liquid sample is converted into a fine aerosol.

  • Ionization: The aerosol is introduced into a high-temperature argon plasma, which ionizes the atoms.

  • Detection:

    • ICP-OES: The excited ions emit light at characteristic wavelengths, which are detected and quantified.

    • ICP-MS: The ions are separated based on their mass-to-charge ratio and detected by a mass spectrometer, offering extremely high sensitivity.[9]

X-Ray Fluorescence (XRF)

X-ray Fluorescence is a non-destructive technique that can identify and quantify elements in a sample.[1] It is particularly useful for solid samples and can provide rapid screening for heavier elements. However, XRF is not suitable for the accurate quantification of light elements like carbon, hydrogen, and nitrogen in an organic matrix.

Comparison of Analytical Techniques

FeatureCombustion (CHN) AnalysisICP-OES / ICP-MSX-Ray Fluorescence (XRF)
Primary Application Determination of %C, %H, %N in organic compoundsTrace and ultra-trace elemental impurity analysisRapid, non-destructive screening for heavier elements
Sample Type Solids, liquidsLiquids (after digestion)Solids, liquids
Destructive? YesYes (during digestion)No
Accuracy for C, H, N High (typically within ±0.3%)[11]Not suitable for bulk analysisNot suitable
Sensitivity Milligram levelParts-per-billion (ppb) to parts-per-trillion (ppt)Parts-per-million (ppm) for heavier elements
Analysis Time ~10 minutes per sample[11]Longer due to sample preparationRapid (minutes)

Conclusion: An Integrated Approach to Elemental Verification

For the definitive elemental analysis of 3-Cyclohexen-1-amine, 1-methyl-, combustion (CHN) analysis remains the unequivocal gold standard, providing the accuracy and reliability required to meet stringent pharmaceutical and research standards.[1][4] Its established protocols, validated through the use of certified reference materials, ensure the trustworthiness of the data.

Alternative techniques such as ICP-OES/MS and XRF serve as powerful complementary tools. While not suited for determining the primary C, H, and N composition, they are indispensable for the comprehensive characterization of elemental impurities, which is a critical aspect of drug safety and quality control.[10][12]

By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a robust and comprehensive analytical strategy, ensuring the integrity and purity of their compounds from discovery through to production.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). National Institutes of Health. Retrieved from [Link]

  • 3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-Cyclohexen-1-amine, 1-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • (1S,3R)-3-methylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer?. (2018). ResearchGate. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). Pharmacopeia. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM. Retrieved from [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM. Retrieved from [Link]

  • Chemical analysis in amine system operations. (n.d.). EPTQ. Retrieved from [Link]

  • Standard operating procedure for soil total nitrogen - Dumas dry combustion method. (2021). FAO Knowledge Repository. Retrieved from [Link]

  • ISO 13878:1998(E). (1998). ISO. Retrieved from [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab Blog. Retrieved from [Link]

  • Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved from [Link]

  • Showing Compound 1-Methyl-1,3-cyclohexadiene (FDB008139). (2010). FooDB. Retrieved from [Link]

  • Determination of total nitrogen – Dumas method. (n.d.). Retrieved from [Link]

  • Oxygen Flask Combustion Assay Method. (n.d.). Scribd. Retrieved from [Link]

  • Nitrogen Determination in Soil. (2024). YSI. Retrieved from [Link]

  • Carbon, Hydrogen and Nitrogen elements analyzer. (n.d.). KAYCAN INSTRUMENT (Dalian) Co.,Ltd. Retrieved from [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023). ScienceDirect. Retrieved from [Link]

  • CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Retrieved from [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • Total Carbon and Nitrogen Determination in Soil. (2019). VELP Scientifica. Retrieved from [Link]

  • 1-methyl-1,3-cyclohexadiene. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 3-Cyclohexene-1-methanol,3(or 4)-(4-methyl-3-penten-1-yl)-, 1-acetate. (n.d.). PubChem. Retrieved from [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. (n.d.). Shimadzu. Retrieved from [Link]

  • Astm D5291. (n.d.). Scribd. Retrieved from [Link]

  • Oxygen Flask Combustion Unit from Exeter Analytical. (2015). The Scientist. Retrieved from [Link]

  • ASTM D5291-96 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM. Retrieved from [Link]

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Validating Chiral Purity of 1-Methyl-3-cyclohexen-1-amine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The determination of enantiomeric excess (ee) in alpha-chiral primary amines is a critical quality control step in pharmaceutical development and asymmetric synthesis. 1-Methyl-3-cyclohexen-1-amine presents a unique analytical challenge: its chiral center at the C1 position bears both a sterically compact methyl group and a highly polar primary amine, set against a bulky cyclohexene ring.

This guide objectively evaluates the three most robust methodologies for validating the chiral purity of 1-methyl-3-cyclohexen-1-amine enantiomers: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Gas Chromatography (GC) via derivatization, and Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs).

Mechanistic Comparison of Separation Strategies

To achieve baseline resolution (


) of 1-methyl-3-cyclohexen-1-amine enantiomers, the analytical method must either exploit the specific geometry of the primary amine or neutralize its polarity to prevent peak tailing.
Method A: Direct Chiral HPLC with Crown Ether Stationary Phases

Crown ether-based Chiral Stationary Phases (CSPs), such as the Crownpak® CR(+), are universally recognized as the gold standard for primary amines[1]. The separation mechanism relies on host-guest complexation. When the mobile phase is highly acidic (pH < 2.0), the primary amine is protonated to form an


 cation. This cation enters the 18-crown-6 ether cavity of the stationary phase, forming three strong hydrogen bonds with the ether oxygens[2]. Chiral discrimination occurs because the chiral barriers on the crown ether (e.g., binaphthyl or tartaric acid derivatives) sterically interact with the C1-methyl and cyclohexenyl groups of the analyte, causing differential retention times between the (R) and (S) enantiomers[3].

G A 1-Methyl-3-cyclohexen-1-amine B Acidic Mobile Phase (Protonation to -NH3+) A->B pH < 2.0 C Crown Ether Cavity (Host-Guest Complex) B->C H-Bonding D Chiral Discrimination (Steric Hindrance) C->D CSP Interaction E Enantiomeric Resolution (Rs > 1.5) D->E Elution

Mechanism of primary amine chiral recognition via crown ether stationary phases.

Method B: Indirect GC-FID via Mosher's Acid Derivatization

Direct GC analysis of primary amines often fails due to hydrogen bonding between the polar


 group and residual silanols on the GC column, leading to severe peak tailing and irreversible adsorption[4]. To circumvent this, the enantiomeric mixture is derivatized using a Chiral Derivatizing Agent (CDA) such as (R)-(-)-Mosher's Acid Chloride (MTPA-Cl)[5]. This nucleophilic acylation converts the volatile, polar enantiomers into stable, less polar diastereomeric amides[6]. Because diastereomers possess distinct physicochemical properties (e.g., boiling points and dipole moments), they can be easily separated on standard, highly efficient achiral GC columns (e.g., DB-5).

GC_Workflow Step1 Racemic Amine Sample Step2 (R)-(-)-MTPA-Cl Addition (Mosher's Acid Chloride) Step1->Step2 Step3 Nucleophilic Acylation (70°C, 30 min) Step2->Step3 Step4 Diastereomer Formation (R,R and S,R) Step3->Step4 Step5 GC-FID Analysis (Achiral Column) Step4->Step5

Workflow for indirect GC analysis of primary amines using Mosher's acid derivatization.

Method C: 1H-NMR with Chiral Solvating Agents (CSAs)

For rapid throughput without chromatographic hardware, NMR spectroscopy utilizing CSAs like (S)-BINOL provides a direct measurement of enantiomeric purity[7]. The CSA forms transient, non-covalent diastereomeric complexes with the amine enantiomers in a deuterated solvent (e.g.,


). This interaction induces differential magnetic shielding, causing the C1-methyl protons of the (R) and (S) enantiomers to resonate at distinct chemical shifts (

), allowing for direct integration and calculation of the ee[7].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics for each methodology to guide platform selection based on laboratory capabilities and throughput requirements.

ParameterDirect Chiral HPLC (Crown Ether)Indirect GC-FID (MTPA-Cl)1H-NMR (with (S)-BINOL)
Separation Mechanism Host-Guest ComplexationDiastereomeric VolatilityMagnetic Shielding (

)
Stationary Phase Crownpak® CR(+) / CR-I(+)Achiral (e.g., HP-5, DB-5)N/A (Solution Phase)
Sample Preparation Minimal (Dilute & Shoot)Extensive (Derivatization/Extraction)Moderate (Mix with CSA in NMR tube)
Limit of Detection (LOD) ~0.05% area~0.01% area~1.0 - 2.0% mol
Analysis Time 15 - 25 minutes30 - 45 minutes< 5 minutes (post-mixing)
Primary Advantage Non-destructive, direct analysisHighest resolution and sensitivityNo chromatographic method dev needed
Primary Limitation Requires highly acidic mobile phaseDestructive, reagent-dependentLow sensitivity for trace impurities

Self-Validating Experimental Protocols

To ensure trustworthiness and regulatory compliance, the following protocols are designed as self-validating systems . System Suitability Testing (SST) criteria must be met prior to sample analysis to confirm that the chromatographic system is capable of precise chiral discrimination[8].

Protocol 1: Direct Chiral HPLC Validation

Objective: Baseline separation of 1-methyl-3-cyclohexen-1-amine enantiomers. Instrumentation: HPLC system equipped with a UV/Vis or PDA detector.

  • Column Preparation: Install a Crownpak® CR(+) column (150 mm × 4.0 mm, 5 µm). Maintain column temperature strictly at 10°C to 25°C (lower temperatures enhance host-guest complex stability and improve resolution).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of aqueous Perchloric Acid (

    
    ) at pH 1.5. Causality: Complete protonation of the amine is mandatory; failure to maintain pH < 2.0 will result in co-elution[1]. Add 10% Methanol as an organic modifier to optimize elution time.
    
  • Flow Rate & Detection: Set flow rate to 0.8 mL/min. Set UV detection to 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

  • System Suitability Test (SST): Inject a 1.0 mg/mL racemic reference standard.

    • Self-Validation Criteria: The system is valid only if Resolution (

      
      ) 
      
      
      
      1.5, Tailing Factor (
      
      
      )
      
      
      1.5, and the %RSD of peak areas for 5 replicate injections is
      
      
      2.0%[8].
  • Sample Analysis: Inject 10 µL of the sample (prepared at 1.0 mg/mL in mobile phase). Quantify chiral purity using the area normalization method.

Protocol 2: Indirect GC-FID via MTPA-Cl Derivatization

Objective: Trace-level enantiomeric impurity determination via diastereomeric conversion. Instrumentation: GC system equipped with a Flame Ionization Detector (FID) and a standard DB-5 capillary column (30 m × 0.25 mm × 0.25 µm).

  • Derivatization Reaction:

    • Transfer 1.0 mg of the 1-methyl-3-cyclohexen-1-amine sample into a dry, inert reaction vial.

    • Add 500 µL of anhydrous dichloromethane (DCM) and 50 µL of anhydrous pyridine (acts as an acid scavenger).

    • Add 20 µL of (R)-(-)-MTPA-Cl (Mosher's acid chloride)[4].

  • Incubation & Extraction: Seal the vial and heat at 70°C for 30 minutes to drive the nucleophilic acylation to completion[4]. Cool to room temperature. Quench with 500 µL of 1M HCl to remove unreacted amine and pyridine, then extract the organic layer.

  • GC Thermal Program:

    • Injection: 1 µL, Split ratio 50:1, Injector Temp: 250°C.

    • Oven: Initial 120°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min).

    • Carrier Gas: Helium at 1.2 mL/min.

  • System Suitability Test (SST): Inject the derivatized racemic standard.

    • Self-Validation Criteria: Resolution (

      
      ) between the (R,R) and (S,R) diastereomers must be 
      
      
      
      2.0. Signal-to-noise (S/N) for the minor peak must be
      
      
      10 for accurate LOD determination.
  • Sample Analysis: Inject the derivatized unknown sample. The high resolution of the capillary column ensures accurate integration of trace enantiomeric impurities down to 0.01%.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances Chromatography Online URL:[Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis RSC Publishing URL:[Link]

  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases ResearchGate URL:[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines Wiley Analytical Science URL:[Link]

  • CHROMATOGRAPHY CATALOG (Chiral Derivatization Reagents) BGB Analytik URL:[Link]

  • Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR) ProQuest URL:[Link]

Sources

A Comparative Guide to the Reactivity of Methyl-Substituted Cyclohexenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of amine reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of various methyl-substituted cyclohexenyl amines. Moving beyond a simple recitation of facts, we will dissect the underlying stereoelectronic and steric factors that govern the nucleophilicity of these versatile synthons. The insights presented herein are grounded in established principles of physical organic chemistry, offering a predictive framework for your synthetic endeavors.

Introduction: The Synthetic Utility of Cyclohexenyl Amines

Cyclohexenyl amines are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their utility stems from the presence of a nucleophilic nitrogen atom and a reactive alkene functionality within a conformationally defined cyclic scaffold. The introduction of a methyl group onto the cyclohexenyl ring, while seemingly a minor modification, can profoundly impact the amine's reactivity. This guide will explore how the interplay of steric hindrance, allylic strain, and stereoelectronic effects, dictated by the relative positions of the amine, the double bond, and the methyl group, modulates the nucleophilic character of these compounds.

Theoretical Framework: Key Factors Governing Reactivity

The nucleophilicity of the amine lone pair is the primary determinant of reactivity in this class of compounds. This is governed by its availability to attack an electrophile, which is influenced by several key factors:

  • Steric Hindrance: The accessibility of the nitrogen lone pair is a critical factor.[1] Bulky substituents proximal to the amine group can physically obstruct the approach of an electrophile, thereby decreasing the reaction rate.[2] In the context of methyl-substituted cyclohexenyl amines, the position of the methyl group relative to the amine is of utmost importance.

  • Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and their interactions.[3]

    • Hyperconjugation: The delocalization of σ-electrons, typically from adjacent C-H or C-C bonds, into an empty or partially filled p-orbital or a π-system can influence stability and reactivity.[4][5] In our system, hyperconjugation between the methyl group's C-H bonds and the π-system of the double bond can subtly alter the electron density across the ring.

    • Allylic Strain (A¹'³ Strain): This type of strain arises from the interaction between a substituent on one end of a double bond and an allylic substituent on the other end.[6] It can dictate the preferred conformation of the molecule, thereby influencing the orientation and accessibility of the amine's lone pair.[7]

Comparative Reactivity Analysis of Isomeric Amines

To illustrate these principles, we will compare the predicted reactivity of three representative isomers in a model N-acylation reaction. N-acylation is a common transformation for amines and its rate is highly sensitive to the amine's nucleophilicity.[8]

Isomers Under Consideration:

  • Isomer A: 1-Amino-4-methylcyclohexene: An enamine-type structure where the methyl group is remote from the amine.

  • Isomer B: 1-Amino-2-methylcyclohexene: An enamine-type structure with the methyl group adjacent to the amine, introducing significant steric hindrance.

  • Isomer C: 3-Amino-1-methylcyclohexene: An allylic amine, where the amine is not directly conjugated to the double bond.

Reactivity Prediction

Based on the theoretical framework, we can predict the relative rates of N-acylation:

  • Isomer A (1-Amino-4-methylcyclohexene): This isomer is expected to be highly reactive. As an enamine, the nitrogen lone pair is in conjugation with the double bond, which can increase the electron density on the β-carbon, but the nitrogen itself remains a potent nucleophile.[9] The remote methyl group exerts a minimal steric effect and a mild electron-donating effect through hyperconjugation, potentially slightly enhancing nucleophilicity compared to the unsubstituted analogue.

  • Isomer C (3-Amino-1-methylcyclohexene): As an allylic amine, the nitrogen lone pair is not in direct conjugation with the π-system. Its reactivity will be comparable to a typical secondary amine on a cyclohexane ring. However, allylic strain involving the methyl group and the amine could influence the ring conformation, potentially affecting the accessibility of the lone pair. Its reactivity is predicted to be less than Isomer A but greater than Isomer B.

  • Isomer B (1-Amino-2-methylcyclohexene): This isomer is predicted to be the least reactive. The methyl group at the 2-position creates significant steric hindrance around the nitrogen atom, impeding the approach of the acylating agent.[1] This steric shield will likely be the dominant factor, significantly reducing its nucleophilicity.

Predicted Reactivity Order: Isomer A > Isomer C > Isomer B

Data Presentation

The following table summarizes the key structural features and predicted relative reactivity for the N-acylation reaction.

IsomerStructureKey FeaturesPredicted Relative Reactivity
A: 1-Amino-4-methylcyclohexene Enamine-type; Minimal steric hindrance from methyl group.High
B: 1-Amino-2-methylcyclohexene Enamine-type; Significant steric hindrance from adjacent methyl group.Low
C: 3-Amino-1-methylcyclohexene Allylic amine; Moderate steric environment.Medium

Experimental Protocols

To empirically validate the predicted reactivity, a kinetic study of the N-acetylation of each isomer can be performed. The following protocol provides a standardized method for this comparison.

General N-Acetylation Protocol

This protocol is adapted from established methods for amine acetylation.[10][11]

Materials:

  • Isomer A, B, or C (e.g., 1.0 mmol)

  • Acetic Anhydride (1.1 mmol, 1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Triethylamine (1.2 mmol, 1.2 equivalents)

  • Internal Standard (e.g., Dodecane, 0.5 mmol)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the respective methyl-substituted cyclohexenyl amine isomer (1.0 mmol) and the internal standard (0.5 mmol).

  • Dissolve the components in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 mmol) to the stirred solution.

  • To initiate the reaction, add acetic anhydride (1.1 mmol) dropwise. Start a timer immediately upon addition.

  • At specified time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated aqueous sodium bicarbonate solution.

  • Vortex the vial, allow the layers to separate, and extract a sample from the organic layer for GC-FID analysis.

  • Analyze the sample to determine the ratio of the product (N-acetylated amine) to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each isomer.

Self-Validating System

The trustworthiness of this protocol is ensured by several factors:

  • Use of an Internal Standard: This corrects for variations in injection volume and detector response, ensuring accurate quantification.

  • Kinetic Monitoring: By taking multiple data points over time, a reliable reaction profile can be established, providing more robust data than a single endpoint measurement.

  • Standardized Conditions: Maintaining identical concentrations, temperatures, and solvent for all isomers ensures that any observed differences in reaction rates are directly attributable to the inherent reactivity of the amines.

Visualizations

N-Acetylation Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate Amide N-acetylated Amine Intermediate->Amide Collapse AcOH Acetic Acid Intermediate->AcOH

Caption: General mechanism for the N-acetylation of an amine.

Experimental Workflow

G A 1. Dissolve Amine Isomer & Internal Standard in DCM B 2. Cool to 0°C A->B C 3. Add Triethylamine B->C D 4. Add Acetic Anhydride (Start Timer) C->D E 5. Withdraw Aliquots at Time Intervals D->E F 6. Quench with NaHCO₃(aq) E->F G 7. GC-FID Analysis F->G H 8. Plot [Product] vs. Time G->H

Caption: Workflow for the kinetic analysis of N-acetylation.

Conclusion

The reactivity of methyl-substituted cyclohexenyl amines is a nuanced interplay of steric and stereoelectronic effects. By understanding the principles of steric hindrance, allylic strain, and hyperconjugation, researchers can make informed predictions about the relative nucleophilicity of different isomers. This guide provides a logical framework for this analysis and a robust experimental protocol to quantify these differences. Such a foundational understanding is crucial for the rational design of synthetic routes and the efficient development of novel chemical entities.

References

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]

  • S. V. S. R. Kumar, et al. (2011). Role of stereoelectronic features of imine and enamine in (S)-proline catalyzed Mannich reaction of acetaldehyde: an in silico study. Journal of Molecular Modeling, 17(7), 1695-1708.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylic strain. Retrieved from [Link]

  • Fiveable. (2025). Nucleophilicity of Amines Definition. Retrieved from [Link]

  • Making Molecules. (2024). Enamines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Relative Rates for the Amination of H3-Allyl and - Amanote Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from [Link]

  • CK-12 Foundation. (2026). Hyperconjugation. Retrieved from [Link]

  • Allen. (2024). Hyperconjugation: Mechanism, Illustration and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Addition of Amines - Enamines. Retrieved from [Link]

  • PubMed. (2003). The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • ACS Publications. (2003). The Role of Hyperconjugation in the Conformational Analysis of Methylcyclohexane and Methylheterocyclohexanes. Retrieved from [Link]

  • ResearchGate. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Retrieved from [Link]

  • American Chemical Society. (2003). The Role of Hyperconjugation in the Conformational Analysis of Methylcyclohexane and Methylheterocyclohexanes. Retrieved from [Link]

  • chemeurope.com. (n.d.). Allylic strain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Conformational Analysis of Cyclohexane. Retrieved from [Link]

  • PubMed. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Retrieved from [Link]

  • Research Communities. (2023). Direct Allylic Acylation via Cross-Coupling Involving Cooperative N‑Heterocyclic Carbene, Hydrogen Atom Transfer, and Photoredox Catalysis. Retrieved from [Link]

  • YouTube. (2017). Conformational Analysis of Substituted Cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Allylic Strain To Enforce Stereochemistry. Direct Syntheses of 7,8-Dihydroxycalamenene and Mansonone C. Retrieved from [Link]

  • Nature. (2024). H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1.4: Substituted Cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). UV-Light-Induced N-Acylation of Amines with α-Diketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Retrieved from [Link]

  • MDPI. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). (1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE. Retrieved from [Link]

  • CiteSeerX. (n.d.). Reaction chemistry of tri-substituted mesitylene derivatives and the synthesis of sterically buttressed 1,3,5-triaminocyclohexyl. Retrieved from [Link]

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High-Resolution Mass Spectrometry Strategies for the Elucidation of 1-Methyl-3-Cyclohexen-1-Amine Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, cyclic amine metabolites presents a unique analytical paradox. The parent compound, 1-methyl-3-cyclohexen-1-amine (MCHA), sits on the boundary of volatility and polarity, making it accessible to both Gas Chromatography (GC) and Liquid Chromatography (LC) workflows. However, its metabolic products—often regioisomeric hydroxylations or labile N-oxides—require distinct ionization strategies for unambiguous identification.

This guide compares the performance of Derivatization-GC-MS (EI) versus High-Resolution LC-MS/MS (ESI-QTOF) for this specific application. While LC-HRMS offers superior coverage of polar conjugates and intact metabolic profiles, GC-MS remains the gold standard for structural fingerprinting of the carbocyclic core via characteristic fragmentation.

Metabolic Landscape & Target Analytes

Before selecting an instrument, we must define the biological targets. Based on the metabolism of structural analogs (e.g., methylcyclohexane, allylic amines), the metabolic fate of MCHA involves three primary vectors:

  • N-Oxidation: Direct oxidation of the primary amine to hydroxylamine or N-oxide.

  • Allylic Hydroxylation: Oxidation at the activated C2 or C5 positions adjacent to the double bond.

  • Epoxidation: Oxidation of the C3-C4 double bond (often transient, leading to diols).

Predicted Metabolic Pathway (DOT Visualization)

MetabolicPathway Parent 1-Methyl-3-cyclohexen-1-amine (m/z 112.11) NOxide M1: N-Oxide (m/z 128.10) Parent->NOxide FMO/CYP AllylicOH M2: Allylic Hydroxy (m/z 128.10) Parent->AllylicOH CYP450 Epoxide M3: Epoxide (Transient) Parent->Epoxide CYP450 Gluc M5: O-Glucuronide (m/z 304.13) AllylicOH->Gluc UGT Diol M4: Dihydroxy (m/z 146.11) Epoxide->Diol Epoxide Hydrolase Diol->Gluc UGT

Figure 1: Predicted Phase I and Phase II metabolic pathways for 1-methyl-3-cyclohexen-1-amine. Colors indicate metabolic generation (Blue: Parent, Red/Yellow: Phase I, Green: Phase II).

Comparative Technology Assessment

Method A: GC-MS (Electron Ionization)

Role: Structural Confirmation & Regioisomer Differentiation.

Because the parent amine is semi-volatile and polar, direct injection often yields peak tailing. Derivatization is mandatory for robust quantitation and identification.

  • Mechanism: Electron Ionization (70 eV) imparts high energy, inducing extensive fragmentation.

  • Key Advantage: The "Hard" ionization provides a structural fingerprint (fragmentation pattern) that can distinguish between positional isomers (e.g., 3-hydroxy vs. 4-hydroxy) based on alpha-cleavage rules.

  • Limitation: Phase II metabolites (glucuronides) are non-volatile and decompose in the injector port unless hydrolyzed or extensively silylated.

Method B: LC-HRMS (ESI-QTOF/Orbitrap)

Role: Comprehensive Profiling & Conjugate Detection.

Electrospray Ionization (ESI) is softer, preserving the molecular ion


.[1] High Resolution (HRMS) is critical to separate the target amine (C7H13N) from background matrix noise.
  • Mechanism: Protonation in the liquid phase followed by collision-induced dissociation (CID).

  • Key Advantage: Detects intact conjugates (glucuronides/sulfates) and thermally unstable N-oxides without derivatization.

  • Limitation: Isomers often produce identical product ion spectra (e.g., all hydroxylated forms may simply lose H2O).

Performance Comparison Table
FeatureGC-MS (EI) with DerivatizationLC-HRMS (ESI-QTOF)
Analyte Scope Parent, Phase I (Aglycones)Parent, Phase I, Phase II (Conjugates)
Sample Prep Complex (LLE + Derivatization)Simple (Protein Precip. or Dilute-and-Shoot)
Isomer Resolution High (Distinct fragmentation)Moderate (Relies on RT separation)
Sensitivity Good (ng/mL range)Excellent (pg/mL range)
Throughput Low (30-60 min run + prep)High (5-10 min run)
Identification Confidence Spectral Library Matching (NIST)Accurate Mass + Isotopic Pattern

Experimental Protocols

Protocol A: GC-MS Workflow (Targeting Phase I Metabolites)

Objective: To identify the position of hydroxylation on the cyclohexene ring.

  • Incubation: Incubate 10 µM MCHA with liver microsomes (1 mg/mL) and NADPH for 60 min.

  • Extraction: Quench with ice-cold acetonitrile. Centrifuge. Evaporate supernatant to dryness.

  • Derivatization (Critical Step):

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 minutes. This converts -OH and -NH2 groups to TMS ethers/amines, increasing volatility.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

    • Source: EI (70 eV).

  • Data Interpretation: Look for the M-15 (loss of methyl from TMS) and alpha-cleavage ions adjacent to the amine.

Protocol B: LC-HRMS Workflow (Comprehensive Profiling)

Objective: To detect N-oxides and conjugates.

  • Sample Prep: Mix 50 µL plasma/microsomal mix with 150 µL cold Methanol (containing Internal Standard). Centrifuge at 10,000 x g.

  • LC Parameters:

    • Column: HILIC (e.g., Waters BEH Amide) is recommended over C18 due to the high polarity of the small amine.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 mins.

  • MS Parameters (Q-TOF):

    • Mode: ESI Positive (+).

    • Mass Range: 50–1000 m/z.[2]

    • Collision Energy: Ramp 10–40 eV.

  • Data Interpretation:

    • Parent: Extract m/z 112.1121 (Theoretical [M+H]+).

    • Metabolites: Use "Mass Defect Filtering" to find m/z 128.1070 (+O) and m/z 304.1391 (+O-Gluc).

Data Analysis & Structural Logic

Differentiating N-Oxides from Hydroxylamines

A common challenge in amine metabolism is distinguishing the N-Oxide from a Ring Hydroxylation (both +16 Da).

  • LC-MS/MS Logic:

    • N-Oxide: Often shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) in MS/MS.

    • C-Hydroxyl: typically shows a dominant loss of 18 Da (H2O).

  • GC-MS Logic:

    • N-oxides are thermally unstable and often revert to the parent amine in the GC injector. If a +16 Da peak is seen in LC but disappears in GC, it is likely an N-oxide.

Analytical Decision Workflow (DOT Visualization)

Workflow Sample Biological Sample (Plasma/Microsomes) PPT Protein Precipitation (ACN/MeOH) Sample->PPT Split Split Sample PPT->Split LC LC-HRMS (HILIC) Split->LC Deriv Derivatization (MSTFA/TMS) Split->Deriv Conj Detect Conjugates (Glucuronides) LC->Conj Nox Detect N-Oxides (Thermally Labile) LC->Nox GC GC-MS (EI) Deriv->GC Struct Regioisomer ID (Ring Hydroxylation) GC->Struct

Figure 2: Integrated analytical workflow. LC-HRMS is prioritized for coverage and labile species, while GC-MS is employed for precise structural assignment of stable isomers.

References

  • PubChem. (2023). 3-Cyclohexen-1-amine, 1-methyl- Compound Summary. National Library of Medicine. [Link]

  • Elliott, T. H., Tao, R. C., & Williams, R. T. (1965). The metabolism of methylcyclohexane. Biochemical Journal, 95(1), 70–76. [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Metabolite Profiling. [Link]

  • Chemistry LibreTexts. (2022). Fragmentation of Amines in Mass Spectrometry. [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry. [Link]

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A Comparative Guide to the Synthetic Routes for 1-Methyl-3-cyclohexen-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1-Methyl-3-cyclohexen-1-amine

1-Methyl-3-cyclohexen-1-amine is a chiral cyclic amine featuring a tertiary amine center and an allylic scaffold. This unique combination of structural motifs makes it a valuable building block in medicinal chemistry and organic synthesis. The rigid cyclohexene ring provides a defined conformational framework, while the primary amine serves as a versatile handle for further functionalization, such as amide bond formation or reductive amination.[1][2] Its stereochemistry is critical, influencing its interaction with biological targets and its utility in asymmetric synthesis.[1][2]

The development of efficient, scalable, and stereoselective synthetic routes to this and related substituted cyclohexylamines is a significant challenge.[3][4] This guide provides a comparative analysis of prominent synthetic strategies for producing 1-methyl-3-cyclohexen-1-amine, focusing on the underlying chemical logic, practical execution, and relative performance. We will explore two primary pathways: the direct amination of a ketone precursor and a classical approach involving a carbocation-mediated rearrangement.

Overview of Primary Synthetic Strategies

The synthesis of 1-methyl-3-cyclohexen-1-amine can be approached from several distinct starting points. This guide will benchmark two of the most logical and frequently employed strategies:

  • Route A: Reductive Amination of 3-Methyl-2-cyclohexen-1-one. This is a convergent approach where the carbon skeleton is largely pre-formed, and the key amine functionality is introduced in a single, often stereoselective, step. We will examine both traditional chemical methods and modern biocatalytic approaches.

  • Route B: The Ritter Reaction of 1-Methyl-3-cyclohexen-1-ol. This classical method leverages the formation of a stable tertiary allylic carbocation from a corresponding alcohol, which is then trapped by a nitrile followed by hydrolysis to yield the target amine.

G cluster_0 Benchmarked Synthetic Pathways cluster_A Route A: Reductive Amination cluster_B Route B: Ritter Reaction A_Start 3-Methyl-2-cyclohexen-1-one B_Start 3-Methyl-2-cyclohexen-1-one Target 1-Methyl-3-cyclohexen-1-amine A_Step1 Reductive Amination (Chemical or Biocatalytic) A_Start->A_Step1 A_Step1->Target B_Step1 Grignard Reaction (MeMgBr) B_Start->B_Step1 B_Step2 1-Methyl-3-cyclohexen-1-ol B_Step1->B_Step2 B_Step3 Ritter Reaction (HCN/H₂SO₄) B_Step2->B_Step3 B_Step3->Target

Caption: High-level overview of the two primary synthetic routes.

Route A: Reductive Amination of 3-Methyl-2-cyclohexen-1-one

This strategy is arguably the most direct approach, starting from the commercially available α,β-unsaturated ketone, 3-methyl-2-cyclohexen-1-one. The core challenge lies in controlling the regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity of the amination process.

Strategy A1: Biocatalytic Reductive Amination

Expertise & Rationale: Biocatalysis, particularly using enzymes like transaminases (TAs) or imine reductases (IReds), offers unparalleled stereoselectivity under mild, environmentally benign conditions.[1][4] For substrates with multiple potential stereocenters, enzymes can provide access to specific isomers that are difficult to obtain via traditional chemistry.[1][5] An enzyme cascade, combining an ene-reductase (ERed) to first reduce the double bond, followed by a transaminase for amination, can produce saturated chiral amines with exceptional purity.[1][5] This method is highly attractive for pharmaceutical development where enantiopurity is paramount.

G cluster_workflow Workflow: Biocatalytic Cascade Amination A 3-Methyl-2-cyclohexen-1-one (Substrate) B Ene-Reductase (ERed) + NADPH A->B Step 1: Saturation C 3-Methylcyclohexanone (Intermediate) B->C D Transaminase (TA) + Amine Donor (e.g., IPA) C->D Step 2: Amination E Target Amine (e.g., (1R,3R)-isomer) D->E F Cofactor Recycling System (e.g., FDH/Formate) D->F NADP⁺ F->B NADPH

Caption: Biocatalytic cascade for stereoselective amination.

Experimental Protocol (Exemplary): This protocol is a representative model based on published methodologies for similar substrates.[2][5]

  • Enzyme Preparation: Prepare whole-cell biocatalysts by expressing the desired ene-reductase and transaminase in E. coli. Alternatively, use purified enzymes.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Reagent Addition: Add the amine donor (e.g., isopropylamine, 1.5 M), the cofactor pyridoxal 5'-phosphate (PLP, 1 mM), and the cofactor recycling system (e.g., ammonium formate and NADP-dependent formate dehydrogenase).

  • Catalyst Introduction: Add the prepared whole cells or purified enzymes (ERed and TA) to the reaction mixture.

  • Substrate Feed: Add 3-methyl-2-cyclohexen-1-one (e.g., 50 mM) to initiate the reaction.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours, monitoring conversion by GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, basify the mixture (e.g., with NaOH to pH > 10) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the resulting amine is purified by column chromatography or distillation.

Strategy A2: Chemical Reductive Amination

Expertise & Rationale: Traditional chemical reductive amination involves the reaction of the ketone with an amine source (like ammonia) to form an intermediate imine or enamine, which is then reduced in situ.[6][7] This method is often robust and scalable but typically offers poor stereocontrol unless chiral auxiliaries or catalysts are employed. For a substrate like 3-methyl-2-cyclohexen-1-one, direct reductive amination can be complicated by competing 1,4-reduction (Michael addition). A common approach involves using a hydride reducing agent in the presence of an ammonium salt.

Experimental Protocol (Exemplary): This protocol is adapted from general procedures for the reductive amination of cyclohexanones.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve 3-methyl-2-cyclohexen-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a large excess of an ammonia source, such as ammonium acetate or a saturated solution of ammonia in methanol (e.g., 10-20 eq).

  • Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq). This reagent is chosen for its selectivity in reducing the iminium ion in preference to the ketone.

  • Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Quenching and Work-up: Carefully quench the reaction by adding dilute HCl until the evolution of gas ceases. Basify the solution with aqueous NaOH (e.g., 2 M) to pH > 10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is typically a mixture of isomers requiring purification.

Route B: Ritter Reaction of 1-Methyl-3-cyclohexen-1-ol

Expertise & Rationale: The Ritter reaction is a powerful method for synthesizing tertiary amines from tertiary alcohols. The key to this route is the generation of a stable tertiary, allylic carbocation intermediate from 1-methyl-3-cyclohexen-1-ol under strong acidic conditions. This carbocation is then trapped by a nitrile (e.g., hydrogen cyanide or acetonitrile), forming a nitrilium ion intermediate, which upon aqueous workup hydrolyzes to the corresponding N-substituted amide. Subsequent hydrolysis of the amide yields the primary amine. This multi-step route offers a classic, robust alternative when direct amination is problematic.

G cluster_workflow Workflow: Ritter Reaction Pathway A 3-Methyl-2-cyclohexen-1-one B Step 1: Grignard Reaction (CH₃MgBr in THF) A->B C 1-Methyl-3-cyclohexen-1-ol B->C D Step 2: Ritter Reaction (HCN/H₂SO₄, then H₂O) C->D E 1-Formamido-1-methyl-3-cyclohexene D->E F Step 3: Hydrolysis (aq. HCl or NaOH) E->F G 1-Methyl-3-cyclohexen-1-amine F->G

Caption: Multi-step synthesis via the Ritter Reaction.

Experimental Protocol (Exemplary): This protocol is a composite based on standard procedures for Grignard and Ritter reactions.[8]

  • Synthesis of 1-Methyl-3-cyclohexen-1-ol:

    • To a solution of 3-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether at 0°C, add methylmagnesium bromide (1.1 eq, 3.0 M solution in ether) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic phase over MgSO₄, and concentrate to yield the tertiary alcohol, which can be purified by distillation or used directly.

  • Ritter Reaction and Hydrolysis:

    • To a mixture of hydrogen cyanide (excess) and concentrated sulfuric acid (at least 1 mole per mole of alcohol) cooled to 0°C, add the 1-methyl-3-cyclohexen-1-ol (1.0 eq) dropwise with vigorous stirring.[8]

    • Maintain the temperature for several hours, then allow to warm to room temperature.

    • Pour the reaction mixture onto ice and allow the intermediate formamide to precipitate or extract with a solvent.

    • Hydrolyze the resulting 1-formamido-1-methyl-3-cyclohexene by refluxing with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until TLC shows complete conversion.

    • After cooling, neutralize the reaction mixture and extract the final amine product with an organic solvent. Purify by distillation or chromatography.

Performance Benchmarking and Comparison

ParameterRoute A1: Biocatalytic AminationRoute A2: Chemical Reductive AminationRoute B: Ritter Reaction
Starting Material 3-Methyl-2-cyclohexen-1-one3-Methyl-2-cyclohexen-1-one3-Methyl-2-cyclohexen-1-one
Key Reagents Enzymes (ERed, TA), Amine DonorNaBH₃CN, NH₄OAcCH₃MgBr, HCN/H₂SO₄, Acid/Base
Number of Steps 1-2 (cascade or sequential)13
Typical Yield Moderate to HighModerateModerate (over 3 steps)
Stereoselectivity Potentially Excellent (Enzyme Dependent)[1][5]Generally Poor to ModerateNone (forms racemic mixture)
Scalability Can be challenging; requires fermentation/bioreactorsHighHigh
Safety/Handling Generally safe (aqueous, mild conditions)High Hazard: NaBH₃CN is toxicExtreme Hazard: HCN is highly toxic; Grignard reagents are pyrophoric
Pros High stereoselectivity, green chemistryOne-pot procedure, common reagentsRobust, classical transformation
Cons Enzyme development/cost, lower substrate loadingOften poor selectivity, toxic reagentsMulti-step, hazardous reagents, poor atom economy

Conclusion and Recommendations

The optimal synthetic route for 1-methyl-3-cyclohexen-1-amine is highly dependent on the specific requirements of the research or development program.

  • For applications demanding high stereochemical purity, such as in the development of chiral drugs, the Biocatalytic Reductive Amination (Route A1) is unequivocally the superior choice. It offers access to specific stereoisomers with high fidelity under environmentally friendly conditions, representing the state-of-the-art in modern amine synthesis.[1][4][5]

  • For rapid, small-scale synthesis where stereochemistry is not a primary concern and a mixture of isomers is acceptable, Chemical Reductive Amination (Route A2) provides the most direct, one-pot conversion. However, careful consideration must be given to the handling of toxic cyanoborohydride reagents.

  • The Ritter Reaction (Route B) serves as a robust, albeit lengthy and hazardous, alternative. It is a viable option in a traditional organic chemistry setting where biocatalytic capabilities are unavailable. Its primary drawback is the use of extremely toxic hydrogen cyanide, which necessitates specialized handling procedures and equipment.

For drug development professionals, investment in developing a biocatalytic process is highly recommended due to the significant advantages in selectivity, safety, and sustainability.

References

  • Vulcanchem. (n.d.). (1S,3R)-3-methylcyclohexan-1-amine - 1193-16-4.
  • Corral, E., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC.
  • ResearchGate. (n.d.).
  • Földi, A., et al. (2024).
  • Google Patents. (1999). WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines.
  • ResearchGate. (n.d.). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction.
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Google Patents. (1995). EP0664285A1 - Process for the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane.
  • Benchchem. (n.d.). In-Depth Technical Guide: trans-3-Methylcyclohexanamine.
  • PubChem. (n.d.). (1S,3R)-3-methylcyclohexan-1-amine.
  • Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • MDPI. (2025).

Sources

Safety Operating Guide

Chemical Safety & Disposal Guide: 3-Cyclohexen-1-amine, 1-methyl- (9CI)

[1][2]

Executive Summary & Core Directive

Do not treat this compound as general organic waste. 3-Cyclohexen-1-amine, 1-methyl- (CAS 22209-23-0) presents a dual-hazard profile: it is a flammable liquid and a corrosive base .[1][2] Improper disposal—specifically mixing with acidic waste streams—can result in immediate, violent exothermic reactions and container pressurization.[1][2]

Immediate Action Required:

  • Segregate: Isolate from all oxidizers and acids immediately.[1]

  • Contain: Use chemically resistant HDPE or glass containers with vented caps if available.

  • Label: Mark clearly as "Flammable" and "Corrosive."[1]

Chemical Profile & Hazard Analysis

To manage disposal effectively, one must understand the underlying chemical mechanisms that dictate safety protocols.[1][2][3]

Identification & Physical Properties[2][4]
ParameterDataRelevance to Disposal
Chemical Name 3-Cyclohexen-1-amine, 1-methyl-Official shipping/manifest name.
CAS Number 22209-23-0 Unique identifier for regulatory tracking [1].
Formula C₇H₁₃NNitrogen content requires specific incineration protocols.[1]
Molecular Weight 111.19 g/mol Low MW suggests high volatility.[1]
Physical State Liquid (Colorless to pale yellow)Requires liquid-tight containment; spill risk.[1]
Flash Point ~43°C (Predicted)Flammable. Vapor ignition risk during pouring [1].[1]
Basicity (pKa) ~10.5 (Estimated for cyclic amines)Corrosive. Violent reaction with acids.[1]
The Causality of Hazard[1]
  • The Amine Functionality (-NH₂): As a primary amine, this compound acts as a nucleophile and a base.[1][2] When mixed with acids (even weak organic acids), it undergoes rapid protonation.[1][2] This neutralization is highly exothermic .[1] In a closed waste drum, this heat can boil volatile solvents, causing catastrophic over-pressurization.[1][2]

  • The Alkene Functionality (C=C): The double bond in the cyclohexene ring adds susceptibility to oxidation.[1] Mixing with strong oxidizers (e.g., nitric acid, peroxides) can cleave the ring, leading to uncontrolled combustion or explosion.[1][2]

Disposal Procedures (Step-by-Step)

This protocol is designed to be a self-validating system.[1] If a step cannot be completed safely, the process halts, and EHS (Environmental Health & Safety) must be contacted.[1][2]

Waste Classification

Assign the following EPA Hazardous Waste Codes (RCRA) for labeling and manifesting [2]:

  • D001: Ignitable Waste (Flash point < 60°C).[1]

  • D002: Corrosive Waste (pH > 12.5 or corrosive to steel/skin).[1]

Segregation Protocol

CRITICAL: Never pour this amine into a "General Organic Waste" carboy without verifying the carboy's pH or content history.[1]

  • Incompatible: Strong Acids (HCl, H₂SO₄), Oxidizers (H₂O₂), Acid Chlorides, Anhydrides.[1][2]

  • Compatible: Aliphatic amines, basic organic solvents (e.g., Pyridine, Triethylamine), alcohols (ethanol/methanol - caution: flammability).[1][2]

Containerization & Bulking[2]
  • Select Container: Use High-Density Polyethylene (HDPE) or borosilicate glass.[1] Avoid metal containers (aluminum/zinc) as amines can corrode them, evolving hydrogen gas.[1][2]

  • Headspace: Leave at least 10-15% headspace in the container to allow for thermal expansion.[1]

  • Grounding: When transferring volumes >1 Liter, ground the receiving vessel to prevent static discharge ignition.

Disposal Workflow Diagram

The following logic flow dictates the operational decision-making process for disposal.

DisposalWorkflowStartWaste Generation:3-Cyclohexen-1-amine, 1-methyl-CheckPureIs the waste pure amine?Start->CheckPureCheckMixIdentify Mixture ComponentsCheckPure->CheckMixNoSelectContainerSelect Container:HDPE or Glass (No Metal)CheckPure->SelectContainerYesIsAcidDoes mixture contain Acids?CheckMix->IsAcidIsOxidizerDoes mixture contain Oxidizers?IsAcid->IsOxidizerNoSegregateSEGREGATE IMMEDIATELYDo not mix. Label as'Incompatible - High Hazard'IsAcid->SegregateYes (Exotherm Risk)IsOxidizer->SegregateYes (Explosion Risk)IsOxidizer->SelectContainerNoLabelingLabeling:'Flammable', 'Corrosive'Codes: D001, D002SelectContainer->LabelingStorageStore in Flammable Cabinet(Segregated from Acids)Labeling->StorageDisposalShip for Incineration(High Temp)Storage->Disposal

Figure 1: Decision logic for the safe segregation and packaging of amine waste streams.[1][4]

Emergency Contingencies: Spill Response

In the event of a spill, speed and correct material selection are paramount.[1][2][5]

Spill Cleanup Protocol
  • Evacuate & Ventilate: Remove ignition sources immediately. The vapors are heavier than air and can travel to ignition sources.[1]

  • PPE: Wear butyl rubber or nitrile gloves (double gloved), safety goggles, and a lab coat.[1][2] If the spill is >100mL, use a half-mask respirator with organic vapor cartridges.[1][2]

  • Containment: Do NOT use paper towels (high surface area + flammability = fire risk).[1]

  • Absorbent Selection:

    • Preferred: Vermiculite, dry sand, or commercial "Solvent/Base" spill pillows.[1][2]

    • Prohibited: Sawdust (combustible).[1]

  • Neutralization (Optional but Recommended for Safety):

    • Apply a weak acid neutralizer (e.g., Citric acid powder) slowly to the absorbent material to reduce volatility.[1][2] Expect heat generation.

  • Disposal: Scoop material into a wide-mouth jar, label as "Hazardous Waste - Amine Spill Debris," and seal.

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessVentilateVentilate AreaRemove Ignition SourcesAssess->VentilatePPEDon PPE:Gloves, Goggles, RespiratorVentilate->PPEAbsorbApply Vermiculite/Sand(NO SAWDUST)PPE->AbsorbCollectCollect in Sealed ContainerLabel as HazWasteAbsorb->Collect

Figure 2: Immediate response workflow for amine spills.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17927639, 3-Cyclohexen-1-amine, 1-methyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling 3-Cyclohexen-1-amine,1-methyl-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Personal Protective Equipment (PPE) and handling protocols for 3-Cyclohexen-1-amine, 1-methyl- (CAS 22209-23-0) .

CAS: 22209-23-0 | Formula: C7H13N | MW: 111.19 g/mol

Executive Safety Directive (Immediate Action)

Treat this compound as a High-Hazard Primary Amine. Due to the structural combination of a primary amine on a tertiary carbon and a cyclohexene ring, this compound exhibits severe corrosivity (capable of causing irreversible skin/eye damage) and flammability . Standard laboratory nitrile gloves are insufficient for prolonged contact.

Hazard Class Critical Risk Immediate Control
Corrosive (Cat. 1B) Permanent eye blindness; chemical burns.Wear Face Shield + Goggles or Full-Face Respirator.
Dermal Toxicity Rapid absorption through skin.Silver Shield® (Laminate) liners required for handling.
Flammable Vapors may travel to ignition sources.Ground all equipment; Work in Fume Hood only.
Respiratory Sensitizer Potential for asthma-like sensitization.Zero-tolerance for open-bench handling.
Hazard Analysis & Causality

To select the correct PPE, one must understand the mechanism of injury:

  • Alkaline Corrosivity: As a primary amine, the lone pair on the nitrogen attacks fatty acids in cell membranes (saponification), leading to deep, penetrating burns that may not be immediately painful.

  • Permeation Dynamics: Small cyclic amines can permeate standard nitrile rubber in <15 minutes . The "1-methyl" substitution adds lipophilicity, potentially accelerating skin absorption compared to simple amines.

  • Volatility: The cyclohexene ring lowers the boiling point relative to saturated analogs, increasing vapor concentration and inhalation risk.

PPE Selection Logic & Specifications
A. Hand Protection (The "Double-Glove" Protocol)

Standard: Laminate (EVOH/PE) under Nitrile.

  • Inner Layer (Barrier): Silver Shield® / 4H® (Laminate) .

    • Why: These are the only common lab gloves resistant to aggressive amines for >4 hours.

  • Outer Layer (Dexterity/Sacrificial): Nitrile (minimum 5 mil) .

    • Why: Laminate gloves are baggy and slippery. Nitrile provides grip and protects the inner glove from physical tears.

  • Protocol: If the outer nitrile glove is splashed, strip and replace it immediately. If the inner laminate glove is contaminated, stop work and wash hands immediately.

B. Respiratory Protection

Standard: Engineering Controls (Fume Hood) > Full Face Respirator.

  • Primary Control: All transfers must occur in a certified chemical fume hood.

  • Secondary Control (Spill/Maintenance): Full-Face Air-Purifying Respirator (APR).

    • Cartridge: Organic Vapor + Methylamine/Ammonia (OV/AM) combination.

    • Note: Standard Organic Vapor (OV) cartridges may desorb amines; specific amine-treated carbon is required.

C. Eye & Body Protection
  • Eyes: If not using a full-face respirator, you must wear Chemical Splash Goggles (indirect vent) AND a Face Shield . Safety glasses are unacceptable due to the risk of aerosol tracking around the lens.

  • Body: Tyvek® Lab Coat (Chemical Resistant) or a rubber apron over a standard cotton coat. Cotton alone absorbs amines and holds them against the skin.

Visualized Workflows
Figure 1: PPE Decision Logic Tree

This logic gate determines the required PPE based on the operation scale.

PPE_Decision_Tree Start Operation Type SmallScale Small Scale (<10 mL) Closed Transfer Start->SmallScale LargeScale Large Scale (>10 mL) or Open Handling Start->LargeScale Spill Spill Response (Any Volume) Start->Spill LevelA PPE LEVEL A: - Fume Hood (Sash Low) - Double Nitrile Gloves - Splash Goggles + Lab Coat SmallScale->LevelA Standard LevelB PPE LEVEL B (High Risk): - Fume Hood Required - Inner: Silver Shield Gloves - Outer: 8mil Nitrile - Face Shield + Goggles - Chem-Resistant Apron LargeScale->LevelB Required LevelC PPE LEVEL C (Emergency): - Full Face Respirator (OV/AM) - Silver Shield Gloves - Tyvek Suit Spill->LevelC Mandatory

Caption: Decision matrix for selecting PPE based on volume and exposure risk. Note the escalation to laminate gloves for large volumes.

Figure 2: The "Double-Glove" Donning Sequence

Correct layering is critical for dexterity and safety.

Glove_Layering Step1 1. Inspect Hands (No cuts/jewelry) Step2 2. Don Laminate Liner (Silver Shield/4H) Step1->Step2 Step3 3. Fold Excess (Fold cuff over wrist) Step2->Step3 Step4 4. Don Outer Nitrile (Tight fit for grip) Step3->Step4 Step5 5. Check Seal (Gap between coat & glove) Step4->Step5

Caption: Protocol for donning laminate liners under nitrile gloves to ensure chemical resistance without sacrificing dexterity.

Operational Protocols
Protocol A: Safe Handling & Transfer
  • Preparation: Place a disposable absorbent pad (benchkote) in the fume hood.

  • Equipment: Use glass or stainless steel syringes. Avoid polycarbonate plastics (amines may craze/crack them).

  • Transfer:

    • Keep the container grounded (flammability risk).[1]

    • Keep the sash as low as possible.

    • Self-Validating Step: If you can smell a "fishy" or ammonia-like odor, your engineering controls have failed. Stop immediately.

Protocol B: Waste Disposal
  • Segregation: Do NOT mix with acidic waste (exothermic reaction/spattering risk) or oxidizing agents (fire risk).

  • Container: Collect in a dedicated "Alkaline/Amine Organic" waste stream container.

  • Decontamination: Rinse empty containers with ethanol before water to dissolve organic residues, then triple rinse with water.

Protocol C: Spill Response (Immediate)
  • Evacuate: Alert nearby personnel. Amines have poor warning properties (olfactory fatigue).

  • PPE Up: Don Full-Face Respirator (OV/AM) and Silver Shield gloves.

  • Absorb: Use vermiculite or dry sand .[2] Do NOT use paper towels (surface area + flammability = fire risk).

  • Neutralize: Once absorbed, the material is still corrosive. Collect into a sealed container labeled "Hazardous Waste: Corrosive/Flammable Debris."

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17927639, 3-Cyclohexen-1-amine, 1-methyl-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.